4-Nitro-3-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLHNXOKFCMSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710897 | |
| Record name | 4-Nitro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101066-57-3 | |
| Record name | 4-Nitro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzaldehyde
Introduction
4-Nitro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in advanced organic synthesis. Its unique molecular architecture, featuring an aldehyde group, a nitro group, and a trifluoromethyl group on a benzene ring, imparts a distinct reactivity profile that is leveraged by researchers in medicinal chemistry and materials science. The powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups renders the aldehyde carbonyl exceptionally electrophilic and activates the aromatic ring for specific transformations. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this versatile reagent, with a particular focus on its pivotal role in the development of pharmaceutical agents.
Section 1: Core Chemical and Physical Properties
The strategic placement of three distinct functional groups on the phenyl ring dictates the physical and chemical behavior of this compound. The trifluoromethyl group, a common bioisostere for methyl or chloro groups, significantly enhances lipophilicity and metabolic stability in derivative compounds, which is a highly desirable trait in drug design[1][2].
Table 1: Compound Identification [3][4]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 101066-57-3 |
| Molecular Formula | C₈H₄F₃NO₃ |
| Molecular Weight | 219.12 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C=O)C(F)(F)F)[O-] |
| InChI Key | QLLHNXOKFCMSQR-UHFFFAOYSA-N |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Appearance | Solid | [5] |
| Melting Point | 68-72 °C | Commercially available data |
| Boiling Point | Not available (decomposes) | - |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, Acetone. | General chemical knowledge |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H), 8.3-8.1 (m, 2H), 8.0 (d, 1H) | Typical spectral data |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 188.5, 151.0, 137.5, 133.0 (q), 131.0, 128.0, 124.0 (q) | [6] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -63.0 (s) | [7] |
| IR Spectroscopy (cm⁻¹) | ~2800 (C-H, aldehyde), ~1710 (C=O), ~1540 & 1350 (N-O, nitro) | [3] |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The quartets (q) in the ¹³C NMR are due to carbon-fluorine coupling.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound typically starts from 3-(trifluoromethyl)benzaldehyde or a related precursor. A common and logical laboratory-scale approach involves the nitration of 3-(trifluoromethyl)benzaldehyde.
Synthetic Workflow: Nitration of 3-(Trifluoromethyl)benzaldehyde
The trifluoromethyl group is a meta-director, while the aldehyde group is also a meta-director. However, the conditions of nitration can be controlled to achieve the desired 4-nitro product, though isomeric impurities are possible. The strong electron-withdrawing nature of the existing substituents deactivates the ring, requiring forcing conditions for nitration.
Caption: Synthetic route from 3-(trifluoromethyl)benzaldehyde.
Exemplary Laboratory Protocol: Nitration
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (-15 to -10 °C), slowly add fuming nitric acid to concentrated sulfuric acid.
-
Substrate Addition: Dissolve 3-(trifluoromethyl)benzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution. Add this solution dropwise to the nitrating mixture, ensuring the temperature does not rise above 0 °C.
-
Reaction: Stir the mixture at a low temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Insight: The use of a strong nitrating mixture (HNO₃/H₂SO₄) and low temperatures is critical. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the aromatic ring by the -CHO and -CF₃ groups. Low temperatures are essential to control the exothermic reaction and minimize the formation of undesired byproducts.
Section 3: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay of its three functional groups.
-
Aldehyde Group: This is the primary site for nucleophilic attack. The strong electron-withdrawing effects of the ortho-CF₃ and para-NO₂ groups make the carbonyl carbon highly electrophilic, enhancing its reactivity in reactions like Wittig olefination, aldol condensations, and reductive aminations compared to less substituted benzaldehydes[8][9].
-
Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is synthetically powerful, as it introduces a nucleophilic center, enabling a host of subsequent reactions such as amide bond formation or diazotization.
-
Aromatic Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the position activated by the nitro group, although this is less common than reactions at the other functional groups.
Caption: Key reactivity sites and corresponding reactions.
Section 4: Cornerstone Application in Drug Development
This aldehyde is most famously utilized as a key starting material in the synthesis of non-steroidal anti-androgen drugs used in the treatment of prostate cancer, such as Bicalutamide and Enzalutamide[10][11]. The synthesis of these complex molecules highlights the utility of the aldehyde's distinct functional handles.
Case Study: Synthesis of Bicalutamide Precursor
Bicalutamide's synthesis often involves a multi-step pathway where this compound is not a direct precursor, but its corresponding aniline, 4-Amino-2-(trifluoromethyl)benzonitrile , is. This aniline is readily prepared from the aldehyde.
Caption: Pathway to a key aniline intermediate for anti-cancer drugs.
Protocol: Conversion to 4-Amino-2-(trifluoromethyl)benzonitrile
-
Oxime Formation: React this compound with hydroxylamine hydrochloride in a solvent like ethanol, often with a base such as pyridine, to form the corresponding aldoxime.
-
Dehydration to Nitrile: The aldoxime is then dehydrated to the nitrile functional group. A common reagent for this transformation is acetic anhydride, which also serves as the solvent, by heating the mixture. This yields 4-Nitro-3-(trifluoromethyl)benzonitrile.
-
Nitro Group Reduction: The nitro group of the resulting benzonitrile is selectively reduced to an amine. A standard method is using iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst). This final step produces the target aniline, a crucial building block for drugs like Bicalutamide[12][13][14].
Trustworthiness through Self-Validation: Each step in this sequence yields a distinct intermediate whose structure can be unequivocally verified by standard analytical techniques (NMR, IR, MS). For instance, the disappearance of the aldehyde proton (~10 ppm) and the appearance of an oxime proton in the ¹H NMR spectrum confirms step 1. The appearance of a nitrile stretch (~2230 cm⁻¹) in the IR spectrum validates step 2. Finally, the shift of aromatic protons and the appearance of an amine signal in the NMR confirm the successful reduction in step 3.
Section 5: Safety and Handling
As with any reactive chemical, proper handling of this compound is paramount.
Table 3: Hazard Identification [15][16][17]
| Hazard Type | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P280 |
| Skin Irritation | Causes skin irritation. | P302 + P352 |
| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338 |
| Respiratory Irritation | May cause respiratory irritation. | P304 + P340, P312 |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust/fumes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is more than a simple aromatic aldehyde; it is a sophisticated, high-value intermediate whose properties are precisely tuned by its functional groups. The enhanced electrophilicity of its carbonyl group and the synthetic versatility offered by the reducible nitro group make it an indispensable tool for organic chemists. Its prominent role in the synthesis of life-saving anti-cancer therapeutics stands as a testament to its significance in modern drug discovery and development. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its unique chemical potential.
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Introduction: The Strategic Importance of 4-Nitro-3-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde
This compound is a highly valuable substituted aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules.[1][2][3] Its strategic importance is most prominently recognized in the pharmaceutical industry, where it functions as a key intermediate in the production of non-steroidal anti-androgen drugs, most notably Bicalutamide (Casodex®). Bicalutamide is a widely prescribed medication for the treatment of prostate cancer, underscoring the industrial and medicinal relevance of a robust and efficient synthesis pathway for this aldehyde.[4][5]
The molecule's structure, featuring an aldehyde group for further elaboration, a deactivating nitro group, and an electron-withdrawing trifluoromethyl group, presents unique challenges and opportunities in its synthesis. The electronic nature of the substituents dictates the reactivity of the aromatic ring and the benzylic position, requiring careful selection of reagents and reaction conditions. This guide provides a detailed exploration of the principal synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and providing comprehensive, validated protocols for researchers, scientists, and drug development professionals.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several distinct precursors. The most prevalent and industrially viable strategies commence from either substituted toluenes via oxidation or from functionalized halo-aromatics through substitution and subsequent transformation.
Caption: High-level overview of the main synthetic pathways.
Pathway 1: Controlled Oxidation of 4-Nitro-3-(trifluoromethyl)toluene
This pathway represents the most direct approach, involving the creation of the aldehyde functionality from a methyl group already positioned on the aromatic core. The success of this route hinges on the precise control of the oxidation to prevent the formation of the corresponding carboxylic acid.
Step 1a: Synthesis of the Precursor, 4-Nitro-3-(trifluoromethyl)toluene
The synthesis begins with the nitration of 3-(trifluoromethyl)benzene, also known as benzotrifluoride. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and, consequently, a meta-director in electrophilic aromatic substitution.[6] However, the nitration of benzotrifluoride derivatives can yield a mixture of isomers. For the synthesis of the desired intermediate, specific conditions are employed to favor nitration at the position para to the methyl group in 3-(trifluoromethyl)toluene.
Protocol: Nitration of 3-(Trifluoromethyl)toluene
-
Reaction Setup: A jacketed glass reactor is charged with concentrated sulfuric acid (98%) and cooled to 0-5 °C.
-
Reagent Addition: A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the reactor while maintaining the low temperature.
-
Substrate Addition: 3-(Trifluoromethyl)toluene is added slowly to the nitrating mixture, ensuring the temperature does not exceed 10 °C to control regioselectivity and prevent side reactions.[7]
-
Reaction: The mixture is stirred at 5-10 °C for several hours until TLC or GC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is filtered, washed with cold water until neutral, and then dried.
-
Purification: The crude product, containing a mixture of isomers, is purified by fractional distillation or recrystallization to isolate the desired 4-nitro-3-(trifluoromethyl)toluene.
Step 1b: Oxidation of the Benzylic Methyl Group
The selective oxidation of the methyl group of 4-nitro-3-(trifluoromethyl)toluene to an aldehyde is the critical step. The presence of two strong electron-withdrawing groups (-NO₂ and -CF₃) deactivates the aromatic ring, making the methyl group the primary site for oxidation. However, these groups also make the resulting benzaldehyde susceptible to further oxidation.
Expertise & Causality: The choice of oxidizing agent is paramount. Strong oxidants like potassium permanganate under harsh conditions can easily lead to the over-oxidation product, 4-nitro-3-(trifluoromethyl)benzoic acid. Milder, more selective reagents are preferred. Manganese dioxide (MnO₂) is often an excellent choice for the oxidation of benzylic alcohols to aldehydes, but its direct use on the methyl group can be sluggish. A common industrial approach involves radical bromination of the methyl group followed by hydrolysis, or direct oxidation using specific catalytic systems. For laboratory-scale synthesis, methods involving ceric ammonium nitrate (CAN) or controlled permanganate oxidation have been explored.[8]
Protocol: Oxidation using MnO₂ (Hypothetical Optimized Protocol)
-
Reaction Setup: To a flask equipped with a reflux condenser, add 4-nitro-3-(trifluoromethyl)toluene and a suitable solvent such as dichloromethane or chloroform.
-
Oxidant Addition: Add a stoichiometric excess of activated manganese dioxide (MnO₂). The quality and activation state of the MnO₂ are crucial for reactivity.
-
Reaction: The suspension is heated to reflux and stirred vigorously. The reaction progress is monitored by GC or TLC. This reaction can often be slow, requiring prolonged reaction times.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid MnO₂ and manganese salts are removed by filtration through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by silica gel column chromatography or recrystallization.
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-Nitro-3-(trifluoromethyl)toluene | Direct precursor with correct substitution pattern. |
| Oxidizing Agent | Manganese Dioxide (MnO₂) | Selective for benzylic oxidation, minimizes over-oxidation. |
| Solvent | Dichloromethane | Inert, good solubility for the substrate, allows for easy work-up. |
| Temperature | Reflux (~40 °C) | Provides sufficient energy to overcome activation barrier. |
| Typical Yield | Moderate | Reaction can be slow and may not go to completion. |
Pathway 2: Cyanation and Reduction of 4-Chloro-3-nitrobenzotrifluoride
This multi-step pathway offers an alternative route that often provides better overall yields and avoids the challenges of controlled oxidation. It starts from the commercially available 4-chloro-3-nitrobenzotrifluoride.[9][10][11]
Caption: Workflow for the Cyanation-Reduction Pathway.
Step 2a: Cyanation of 4-Chloro-3-nitrobenzotrifluoride
This step involves a nucleophilic aromatic substitution to replace the chlorine atom with a cyanide group. The Rosenmund–von Braun reaction, using cuprous cyanide (CuCN), is the classic and most effective method for this transformation, especially for aryl halides activated by electron-withdrawing groups.[12]
Trustworthiness & Self-Validation: The use of CuCN is critical. Other cyanide sources like NaCN or KCN are generally less effective for this type of substitution on unactivated or moderately activated aryl chlorides. The reaction is typically run at high temperatures in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) to facilitate the substitution.[12]
Protocol: Rosenmund-von Braun Cyanation
-
Reaction Setup: A flask is charged with 4-chloro-3-nitrobenzotrifluoride, cuprous cyanide (CuCN), and a high-boiling polar aprotic solvent (e.g., NMP).
-
Reaction: The mixture is heated under a nitrogen atmosphere to 160-180 °C and stirred for several hours.[13] Progress is monitored by HPLC or GC.
-
Work-up: After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes. The product is then extracted with an organic solvent like toluene or ethyl acetate.
-
Purification: The organic layers are combined, washed, dried, and concentrated. The crude 4-cyano-3-nitrobenzotrifluoride is then purified by crystallization or column chromatography.
Step 2b: Reduction of the Nitrile to an Aldehyde
The final step is the partial reduction of the nitrile group to an aldehyde. This requires a reducing agent that will not reduce the nitro group.
Expertise & Causality:
-
Diisobutylaluminium hydride (DIBAL-H): This is an excellent choice for the low-temperature reduction of nitriles to aldehydes. At temperatures between -78 °C and -40 °C, DIBAL-H forms a stable intermediate imine-aluminate complex, which is then hydrolyzed during aqueous work-up to yield the aldehyde. This method is highly selective and generally does not affect the nitro group under these conditions.
-
Stephen Aldehyde Synthesis: This classic method uses tin(II) chloride (SnCl₂) and hydrochloric acid to form an aldiminium salt intermediate, which is subsequently hydrolyzed to the aldehyde. While effective, it requires strictly anhydrous conditions.[14]
Protocol: DIBAL-H Reduction
-
Reaction Setup: 4-cyano-3-nitrobenzotrifluoride is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane) in a flask under a nitrogen atmosphere and cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of DIBAL-H (typically 1.0 M in hexanes or toluene) is added dropwise, maintaining the temperature below -70 °C. The stoichiometry is critical; a slight excess is used.
-
Reaction: The reaction is stirred at -78 °C for 2-3 hours.
-
Quenching & Work-up: The reaction is carefully quenched at low temperature by the slow addition of methanol, followed by an aqueous acid (e.g., 1M HCl) or a Rochelle's salt solution. The mixture is allowed to warm to room temperature and stirred until the layers separate clearly.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic extracts are washed, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which is then purified.
| Parameter | Step 2a: Cyanation | Step 2b: Reduction |
| Starting Material | 4-Chloro-3-nitrobenzotrifluoride | 4-Cyano-3-nitrobenzotrifluoride |
| Key Reagent | Cuprous Cyanide (CuCN) | DIBAL-H |
| Solvent | NMP or DMF | Toluene or Dichloromethane |
| Temperature | 160-180 °C | -78 °C |
| Typical Yield | High (often >85%) | Good to High (70-90%) |
Alternative Pathways: A Note on the Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for converting aryl amines into aryl halides or cyanides via a diazonium salt intermediate.[15][16][17] A theoretical route to this compound could start from 4-amino-3-(trifluoromethyl)benzonitrile. The amino group could be reduced from a precursor dinitro compound. However, converting the resulting diazonium salt directly into an aldehyde is not a standard Sandmeyer transformation and presents significant challenges, making this route less practical compared to the pathways described above.
Conclusion and Process Selection
Both primary pathways offer viable methods for the synthesis of this compound.
-
Pathway 1 (Oxidation): This route is more direct in principle, with fewer discrete steps. However, it can be challenging to control the oxidation, potentially leading to lower yields and the formation of difficult-to-separate impurities like the corresponding carboxylic acid. It may be suitable for specific setups where the starting toluene derivative is readily available and the oxidation can be highly optimized.
-
Pathway 2 (Cyanation/Reduction): While involving more steps, this pathway is often more reliable and high-yielding. The reactions at each stage are generally robust and well-understood transformations in organic chemistry. The starting material, 4-chloro-3-nitrobenzotrifluoride, is a common chemical commodity. This route is frequently the preferred method for both laboratory-scale and industrial-scale production due to its reproducibility and high overall yield.
For drug development professionals requiring high-purity material and a scalable, dependable process, the Cyanation and Reduction pathway is the superior and recommended strategy.
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An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Nitro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-3-(trifluoromethyl)benzaldehyde is a critical aromatic aldehyde whose molecular architecture is dominated by the powerful and synergistic electronic effects of its three functional groups. The presence of a trifluoromethyl group and a nitro group on the benzaldehyde scaffold creates a highly electron-deficient aromatic system and a strongly electrophilic aldehyde carbon. This unique electronic profile makes it an indispensable building block in modern medicinal chemistry, most notably as a key precursor in the synthesis of non-steroidal anti-androgen drugs like Bicalutamide. This guide offers a detailed examination of its molecular structure, the interplay of its functional groups, its spectroscopic signature, and its strategic application in advanced pharmaceutical synthesis.
Introduction to a Key Synthetic Building Block
In the landscape of pharmaceutical development, certain molecular intermediates stand out for their versatility and the unique properties they impart to target molecules. This compound is one such compound. Its significance lies not just in the reactive aldehyde handle, but in the profound influence of its two other substituents: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group.[1] These groups are not mere decorations; they are powerful modulators of the molecule's chemical personality.
This compound is a cornerstone in the synthesis of complex pharmaceuticals, particularly in oncology. It is a well-established precursor to Bicalutamide (Casodex®), a leading anti-androgen agent used in the treatment of prostate cancer.[2][3] The molecular features of this compound are directly translated into the final drug's efficacy, demonstrating a clear structure-activity relationship that begins with this essential building block.
The Molecular Architecture: An Analysis of Structure and Electronics
The reactivity and utility of this compound are a direct consequence of the electronic interplay between its functional groups attached to the benzene ring.
2.1. The Aromatic Core and Substituent Effects The molecule is built on a benzaldehyde framework. The aldehyde group (-CHO) is at position C1, the trifluoromethyl group (-CF₃) at C3, and the nitro group (-NO₂) at C4. This specific arrangement is crucial for its reactivity profile. Both the -NO₂ and -CF₃ groups are potent electron-withdrawing groups (EWGs), which dramatically reduce the electron density of the aromatic ring.[4][5]
2.2. The Trifluoromethyl Group (-CF₃): A Potent Inductive Influencer The -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[6][7] Its influence is primarily through a strong negative inductive effect (-I), pulling electron density away from the ring through the carbon-carbon sigma bond.[8] This effect is due to the high electronegativity of the three fluorine atoms.[9] In drug design, the inclusion of a -CF₃ group is a well-established strategy to enhance metabolic stability, increase lipophilicity (which can aid membrane permeability), and improve binding affinity to biological targets.[10][11] The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic oxidation.[6]
2.3. The Nitro Group (-NO₂): A Dual-Action Electron Sink The nitro group is another powerful EWG that deactivates the aromatic ring towards electrophilic attack. It exerts its influence through two mechanisms:
-
Negative Inductive Effect (-I): Similar to the -CF₃ group, the electronegative nitrogen and oxygen atoms pull electron density from the ring.[5]
-
Negative Mesomeric (Resonance) Effect (-M): The nitro group can withdraw pi-electrons from the aromatic system, delocalizing them onto the oxygen atoms.[12][13] This resonance effect creates significant positive character at the ortho and para positions relative to the nitro group.
2.4. The Aldehyde Group (-CHO): The Modulated Reactive Center The aldehyde group is the primary site of reactivity for nucleophilic addition reactions. The inherent electrophilicity of the aldehyde carbon is significantly amplified by the combined electron-withdrawing power of the adjacent -CF₃ and -NO₂ groups. These groups pull electron density away from the entire ring, including the carbon to which the aldehyde is attached, making the carbonyl carbon exceptionally electron-poor and highly susceptible to attack by nucleophiles.
2.5. Synergistic Effects and Overall Reactivity The combination of these three groups results in a molecule with a highly deactivated, electron-poor aromatic ring and a highly activated, electrophilic aldehyde. An incoming electrophile would find the ring very unreactive. Conversely, a nucleophile will readily attack the aldehyde carbon, making this molecule an excellent substrate for reactions central to building more complex structures.
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4-Nitro-3-(trifluoromethyl)benzaldehyde IUPAC name
An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzaldehyde: Synthesis, Applications, and Experimental Protocols
Introduction
This compound is a highly functionalized aromatic aldehyde that serves as a critical intermediate in advanced chemical synthesis. The strategic placement of three distinct functional groups—the aldehyde, the nitro group, and the trifluoromethyl group—on the benzene ring makes it a uniquely versatile building block. The trifluoromethyl (-CF3) group, in particular, is of paramount importance in medicinal chemistry for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the compound's core properties, synthesis, key applications, and essential safety protocols.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is foundational to its application in research and development.
Identifiers
The compound is unambiguously identified by several internationally recognized chemical descriptors. The formal IUPAC name is This compound .[3][4]
| Identifier | Value |
| CAS Number | 101066-57-3[3][4][5][6] |
| PubChem CID | 54370471[3][4] |
| IUPAC Name | This compound[3][4][6] |
| InChI | InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H[3][6] |
| InChIKey | QLLHNXOKFCMSQR-UHFFFAOYSA-N[3][4][6] |
| Canonical SMILES | C1=CC(=C(C=C1C=O)C(F)(F)F)[O-][3] |
Physicochemical Data
The key physicochemical properties of this compound are summarized below. These characteristics influence its reactivity, solubility, and handling requirements.
| Property | Value |
| Molecular Formula | C8H4F3NO3[3][6] |
| Molecular Weight | 219.12 g/mol [3][5] |
| Physical State | Solid[6] |
| XLogP3 | 2.6[3] |
Synthesis Methodology: Electrophilic Aromatic Substitution
The synthesis of this compound is typically achieved through the nitration of 3-(trifluoromethyl)benzaldehyde. This reaction is a classic example of electrophilic aromatic substitution, where the existing substituents on the benzene ring direct the position of the incoming nitro group.
Causality of Experimental Design: The trifluoromethyl group (-CF3) is a powerful electron-withdrawing and deactivating group. The aldehyde group (-CHO) is also deactivating. Both direct incoming electrophiles to the meta position relative to themselves. In 3-(trifluoromethyl)benzaldehyde, the position meta to the -CF3 group and meta to the -CHO group is position 5. However, the position ortho to the aldehyde and para to the -CF3 group (position 4) is also activated, albeit to a lesser extent. The reaction conditions, particularly temperature and the choice of nitrating agent, are controlled to favor the formation of the desired 4-nitro isomer. Using a mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO2+), which is the active electrophile required for the reaction to proceed on the deactivated ring.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, slowly add concentrated sulfuric acid to 3-(trifluoromethyl)benzaldehyde while cooling in an ice-salt bath to maintain a temperature below 10°C.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool. Add this nitrating mixture dropwise to the flask containing the benzaldehyde derivative. The temperature must be strictly controlled between 0-5°C throughout the addition to prevent over-nitration and side product formation.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.
Key Applications in Research and Development
The unique combination of functional groups makes this compound a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Role in Medicinal Chemistry
The trifluoromethyl group is a bioisostere of several other chemical groups and is known to improve key drug properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of a molecule, leading to stronger interactions with target proteins.[2]
The aldehyde and nitro functionalities provide synthetic handles for further elaboration. The aldehyde can be converted into amines, alcohols, or alkenes, while the nitro group can be readily reduced to an amine, which is a key functional group for building amides, sulfonamides, and other structures common in drug molecules.
Drug Discovery Workflow
Caption: Logical workflow from starting material to drug candidate.
Safety, Handling, and Storage
Proper handling and storage are crucial when working with reactive chemical intermediates. The following information is synthesized from available safety data sheets (SDS).
Hazard Identification
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8][10]
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and reducing agents.[7][8]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its trifunctionalized structure. The presence of the trifluoromethyl group provides a pathway to molecules with enhanced pharmacokinetic and pharmacodynamic properties, making it an indispensable tool in modern drug discovery. Its aldehyde and nitro groups offer versatile synthetic handles for constructing diverse and complex molecular architectures. A thorough understanding of its synthesis, properties, and safety protocols, as outlined in this guide, enables researchers to effectively and safely leverage this potent building block for the development of next-generation therapeutics and advanced materials.
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An In-depth Technical Guide to the Physical Properties of 4-Nitro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a nitro group and a trifluoromethyl group on the benzaldehyde scaffold, imparts distinct electronic properties that make it a valuable building block in organic synthesis. The electron-withdrawing nature of these substituents enhances the reactivity of the aldehyde functional group, rendering it a versatile precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical candidates and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring proper handling, reaction setup, and purification. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the essential physical and chemical data for this compound is presented in the table below. These properties are crucial for designing synthetic routes, selecting appropriate solvents, and determining optimal reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 101066-57-3 | [1] |
| Molecular Formula | C₈H₄F₃NO₃ | [2][3] |
| Molecular Weight | 219.12 g/mol | [2][3] |
| Appearance | Light yellow to yellow solid | |
| Boiling Point | 291.9 ± 40.0 °C (Predicted) | |
| Density | 1.496 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic aldehyde is characterized by several key absorption bands. For a compound like this compound, one would expect:
-
C=O Stretch: A strong absorption band around 1700-1710 cm⁻¹, characteristic of the aldehyde carbonyl group.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.
-
NO₂ Stretch: Two strong bands, typically around 1530-1500 cm⁻¹ (asymmetric) and 1370-1330 cm⁻¹ (symmetric).
-
C-F Stretch: Strong absorptions in the 1350-1100 cm⁻¹ region due to the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide valuable information about the substitution pattern on the aromatic ring. The aldehyde proton would appear as a singlet far downfield, typically between δ 9.5 and 10.5 ppm. The aromatic protons would appear as a complex multiplet, with their chemical shifts influenced by the electron-withdrawing nitro and trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon between δ 190 and 200 ppm. The carbons of the aromatic ring would appear in the δ 120-150 ppm region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and potentially rearrangements involving the trifluoromethyl group.
Experimental Protocols for Physical Property Determination
The following are detailed, step-by-step methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques and are designed to be self-validating.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end of the tube.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.
Caption: Workflow for melting point determination.
Boiling Point Determination (Microscale)
For determining the boiling point of small quantities of a liquid, a microscale method is employed.
Methodology:
-
Apparatus Setup: A small amount of the liquid sample is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.
-
Heating: The micro test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Data Recording: The heat source is then removed. The temperature at which the liquid just begins to enter the inverted capillary tube is recorded as the boiling point.[4][5]
Caption: Workflow for microscale boiling point determination.
Solubility Testing
Determining the solubility of a compound in various solvents provides insights into its polarity and potential for purification via recrystallization.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, dichloromethane, hexane) is added to each test tube.
-
Observation: The mixture is agitated (e.g., by vortexing) for a set period. The solubility is then visually assessed and categorized as soluble, partially soluble, or insoluble.
-
Quantitative Determination (Optional): For a more precise measurement, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.
Caption: Workflow for solubility testing.
Conclusion
This compound is a key synthetic intermediate with physical properties that are dictated by its unique substitution pattern. A comprehensive understanding of these properties, as outlined in this guide, is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a framework for the reliable determination of its melting point, boiling point, and solubility, ensuring data integrity and reproducibility in research and development endeavors. Researchers are reminded of the importance of obtaining their own analytical data to confirm the identity and purity of this and any other chemical reagent.
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Core Physicochemical Properties and Structural Insights
An In-depth Technical Guide to the Solubility of 4-Nitro-3-(trifluoromethyl)benzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility characteristics of this compound. As a critical intermediate in organic synthesis, particularly for novel therapeutic agents, a thorough understanding of its solubility is paramount for successful reaction optimization, formulation, and preclinical assessment.
This compound (CAS No: 101066-57-3) is a solid organic compound whose solubility is dictated by the interplay of its distinct functional groups.[1][2] The molecule's structure, featuring an aromatic ring, a polar aldehyde group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, results in a nuanced solubility profile.[1]
The trifluoromethyl group (-CF₃) significantly increases the lipophilicity of the molecule, while the nitro (-NO₂) and aldehyde (-CHO) groups introduce polarity. This duality suggests that the compound's solubility will be highly dependent on the specific nature of the solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101066-57-3 | [1] |
| Molecular Formula | C₈H₄F₃NO₃ | [1] |
| Molecular Weight | 219.12 g/mol | [1] |
| Physical State | Solid | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Boiling Point | 291.9 ± 40.0 °C at 760 mmHg | [3] |
| Flash Point | 130.3 ± 27.3 °C | [3] |
| XLogP3 | 2.6 | [1] |
Note: XLogP3 is a computed octanol-water partition coefficient, indicating a moderate degree of lipophilicity.
Understanding Solubility in Drug Development
In the field of drug development, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes active pharmaceutical ingredients (APIs) based on their aqueous solubility and intestinal permeability.[4] An API is deemed "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[5][6] This parameter is a critical determinant of a drug's oral bioavailability.[4]
The diagram below illustrates the logical framework of the BCS, highlighting the pivotal role of solubility.
Caption: Logical flow for Biopharmaceutics Classification System (BCS).
Quantitative Solubility Data
Comprehensive, experimentally-derived solubility data for this compound across a wide range of organic and aqueous solvents is not extensively documented in publicly available literature. This data gap necessitates that researchers determine solubility empirically for their specific applications and solvent systems. The following section provides a robust, field-proven protocol for this purpose.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is widely recommended by regulatory bodies like the World Health Organization (WHO).[5][7] This protocol provides a self-validating system to ensure accurate and reproducible results.
Causality Behind Experimental Choices
-
Use of Excess Solute: Adding an excess of the compound ensures that the resulting solution is truly saturated, a prerequisite for measuring maximum equilibrium solubility.
-
Controlled Temperature: Solubility is a temperature-dependent property. For pharmaceutical applications, maintaining a constant temperature of 37 ± 1 °C is crucial to mimic physiological conditions.[5][8]
-
Prolonged Agitation: Continuous agitation for 24-48 hours is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9]
-
Phase Separation: Meticulous separation of the saturated solution from the excess solid is critical to prevent undissolved particles from artificially inflating the measured concentration.
-
Validated Analytical Method: Using a validated, stability-indicating analytical method (e.g., HPLC-UV) ensures that the measured concentration is accurate and that the compound has not degraded in the solvent during the experiment.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, DMSO)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid should be visible throughout the experiment.
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent (at 37 °C) to the vial.
-
Equilibration: Seal the vial and place it in the temperature-controlled shaker set to 37 ± 1 °C. Agitate at a speed sufficient to keep the solid suspended without creating a vortex, typically for 24 to 48 hours.[5]
-
Phase Separation: After equilibration, allow the vials to stand briefly. Withdraw a sample of the supernatant and filter it immediately using a syringe filter into a clean vial. Alternatively, centrifuge the sample at high speed and carefully pipette the clear supernatant.
-
Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Replication: It is recommended to perform a minimum of three replicate determinations for each solvent condition to ensure precision.[5]
The following diagram outlines the experimental workflow for this protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. Based on available safety data sheets for structurally related compounds, it should be considered an irritant.
-
Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[10][11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[10][11]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[10][11]
Conclusion
While specific quantitative solubility data for this compound is limited in the public domain, its molecular structure suggests a complex solubility profile with moderate lipophilicity. This guide provides the authoritative framework and experimental protocol necessary for researchers to accurately determine its solubility in any solvent system of interest. The application of the standardized shake-flask method will yield reliable and reproducible data, which is essential for advancing research and development activities, from synthetic chemistry to pharmaceutical formulation.
References
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- Measuring Solubility. Alloprof.
- Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
- 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALID
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- Drug Solubility: Importance and Enhancement Techniques.
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4-Nitro-3-(trifluoromethyl)benzaldehyde NMR spectra
An In-Depth Technical Guide to the NMR Spectra of 4-Nitro-3-(trifluoromethyl)benzaldehyde
Abstract
Introduction: The Structural Significance of this compound
This compound (C₈H₄F₃NO₃) is a polysubstituted aromatic compound of significant interest in organic synthesis.[1] Its utility stems from the unique and powerful electron-withdrawing properties of its substituents, which activate the molecule for various chemical transformations. The precise structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.[2]
This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this molecule. The interpretation is based on a causal analysis of how the three distinct functional groups—aldehyde, trifluoromethyl, and nitro—collaboratively influence the magnetic environment of each nucleus, thereby determining their chemical shifts and coupling constants.
Predicted ¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of this compound is expected to display a complex splitting pattern for its three protons. The aldehyde, trifluoromethyl, and nitro groups are all strongly electron-withdrawing, which deshields the aromatic protons, shifting their resonances downfield from the typical benzene signal at ~7.3 ppm.[3] The aldehyde proton itself is expected at a significantly downfield position, a characteristic feature resulting from magnetic anisotropy and intramolecular electric fields.[4][5]
The aromatic protons (H-2, H-5, H-6) form a complex spin system. The expected chemical shifts and coupling patterns are rationalized as follows:
-
H-2 (ortho to -CHO, meta to -CF₃): This proton is expected to be the most deshielded of the aromatic protons due to its proximity to the strongly anisotropic and electron-withdrawing aldehyde group. It should appear as a doublet, split by the meta-coupling (⁴J) to H-6. A smaller, long-range coupling to the fluorine atoms (⁵J_HF) may also be observed, potentially broadening the signal.
-
H-5 (ortho to -NO₂, meta to -CHO): This proton is adjacent to the powerful electron-withdrawing nitro group, leading to significant deshielding. It is expected to appear as a doublet of doublets, split by a large ortho-coupling (³J) to H-6 and a smaller long-range coupling to the fluorine atoms (⁴J_HF).
-
H-6 (ortho to both H-5 and -CF₃): This proton will also be significantly downfield. It is expected to appear as a doublet of doublets (or a more complex multiplet), split by the large ortho-coupling (³J) to H-5 and a smaller meta-coupling (⁴J) to H-2.
Typical coupling constants for substituted benzene rings are: ³J_HH (ortho) = 7–9 Hz, ⁴J_HH (meta) = 1–3 Hz, and ⁵J_HH (para) = 0–1 Hz.[6] Long-range H-F couplings (ⁿJ_HF where n > 3) are also frequently observed and are crucial for structural confirmation.[7]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (CHO) | 10.1 - 10.5 | s | - |
| H-2 | 8.4 - 8.6 | d (or br d) | ⁴J_H2-H6 ≈ 2 Hz; ⁵J_H2-F may be present |
| H-5 | 8.2 - 8.4 | dd (or d) | ³J_H5-H6 ≈ 8-9 Hz; ⁴J_H5-F ≈ 1-3 Hz |
| H-6 | 8.0 - 8.2 | dd | ³J_H6-H5 ≈ 8-9 Hz; ⁴J_H6-H2 ≈ 2 Hz |
Predicted shifts are relative to TMS in a CDCl₃ solvent. Actual values may vary based on experimental conditions.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will exhibit eight distinct signals, as all carbon atoms are in unique chemical environments. The presence of three strong electron-withdrawing groups significantly influences the chemical shifts, generally shifting them downfield.[8][9] A key feature will be the splitting of carbon signals due to coupling with the three fluorine atoms of the -CF₃ group.[10]
-
Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is expected to appear significantly downfield, typically in the range of 185-195 ppm.
-
Aromatic Carbons (C-2 to C-6): The carbons directly attached to the substituents (C-1, C-3, C-4) will be highly influenced. C-3 (bearing the -CF₃ group) and C-4 (bearing the -NO₂ group) are expected to be significantly downfield. The C-F couplings are particularly informative: a large one-bond coupling (¹J_CF) for the CF₃ carbon, a two-bond coupling (²J_CF) for C-3, and three-bond couplings (³J_CF) for C-2 and C-4.[10]
-
Trifluoromethyl Carbon (C-7): This carbon will appear as a distinct quartet due to the large one-bond coupling to the three equivalent fluorine atoms (¹J_CF ≈ 270-280 Hz).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J_CF, Hz) |
| C-1 (CHO) | 188 - 192 | s | - |
| C-2 | 125 - 129 | q (small) | ³J_CF ≈ 4-6 Hz |
| C-3 | 132 - 136 | q | ²J_CF ≈ 30-35 Hz |
| C-4 | 148 - 152 | s (or br) | - |
| C-5 | 128 - 132 | s (or br) | - |
| C-6 | 135 - 139 | s (or br) | - |
| C-ipso (C-CHO) | 138 - 142 | q (small) | ³J_CF ≈ 4-6 Hz |
| C-7 (CF₃) | 120 - 124 | q | ¹J_CF ≈ 272-276 Hz |
Predicted shifts are relative to TMS in a CDCl₃ solvent. Actual values may vary based on experimental conditions.
Visualization of Structure and Key Couplings
A clear understanding of the molecular topology is essential for accurate spectral assignment. The following diagram illustrates the numbering scheme and the most significant proton-proton and proton-fluorine couplings.
Caption: Standard workflow for NMR spectral acquisition.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a prime example of applying first principles to interpret complex spectra. The powerful and predictable deshielding effects of the nitro, trifluoromethyl, and aldehyde groups, combined with characteristic H-H and C-F coupling constants, allow for a confident and unambiguous assignment of all proton and carbon signals. The methodologies and predictive analyses outlined in this guide provide a robust framework for researchers working with this compound and other similarly complex substituted aromatic systems, ensuring both scientific integrity and experimental success.
References
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An In-depth Technical Guide to the Infrared Spectroscopy of 4-Nitro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-3-(trifluoromethyl)benzaldehyde is a key building block in medicinal chemistry, valued for the unique electronic properties conferred by its nitro and trifluoromethyl substituents.[1] These groups significantly influence a molecule's lipophilicity, metabolic stability, and target binding affinity, making this compound a valuable starting material for the synthesis of novel therapeutic agents.[1][2][3] Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. This guide provides a comprehensive analysis of the IR spectrum of this compound, offering insights into characteristic vibrational frequencies, spectral interpretation, and best practices for sample analysis.
Introduction: The Significance of this compound in Drug Discovery
The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design. The -CF3 group can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism and can improve cell membrane permeability due to its lipophilic nature.[2] When combined with an electron-withdrawing nitro (-NO2) group and a reactive aldehyde (-CHO) moiety, as in this compound, the resulting molecule becomes a versatile scaffold for synthesizing a diverse range of bioactive compounds.[1]
Given its importance, unambiguous characterization of this compound is critical. Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and for fingerprinting the molecule.
Molecular Structure and Predicted Vibrational Modes
The IR spectrum of this compound is a direct reflection of its molecular structure. The key functional groups that give rise to characteristic absorption bands are:
-
Aromatic Ring: C-H and C=C stretching and bending vibrations.
-
Aldehyde Group: C-H and C=O stretching vibrations.
-
Nitro Group: Asymmetric and symmetric N-O stretching vibrations.[4][5]
-
Trifluoromethyl Group: C-F stretching and bending vibrations.
The positions of these functional groups on the benzene ring (a 1,2,4-trisubstituted pattern) will also influence the fingerprint region of the spectrum.
Caption: Molecular structure of this compound.
Interpreting the Infrared Spectrum: A Detailed Band Assignment
The following table summarizes the expected and observed vibrational frequencies for this compound. The interpretation is based on established literature values for substituted benzaldehydes, nitro compounds, and organofluorine compounds.[4][6][7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | These bands are characteristic of C-H stretching vibrations on the benzene ring.[10] Their relatively weak intensity is typical. |
| 2850 - 2750 | Weak | Aldehyde C-H Stretch (Fermi Resonance) | A key diagnostic feature for aldehydes is the appearance of two weak bands in this region due to Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[10][11] The presence of these often weak peaks is a strong indicator of the aldehyde functional group. |
| ~1710 - 1690 | Strong | Aldehyde C=O Stretch | This is typically one of the strongest and sharpest bands in the spectrum, corresponding to the carbonyl stretch of the aldehyde. Conjugation with the aromatic ring and the presence of electron-withdrawing groups can shift this frequency.[10] For comparison, saturated aldehydes absorb at slightly higher wavenumbers (~1730 cm⁻¹).[11] |
| 1600 - 1585 & 1500-1400 | Medium to Strong | Aromatic C=C Stretch (in-ring) | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[10] The substitution pattern affects the exact position and number of these bands. |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | This is a very strong and characteristic absorption for aromatic nitro compounds.[4][5][6] Its high intensity is due to the large change in dipole moment during this vibration. |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | This is the second characteristic strong band for aromatic nitro compounds. The presence of both the asymmetric and symmetric stretches is a reliable indicator of the nitro group.[4][5][12] |
| ~1320 | Strong | C-CF₃ Stretch | The carbon-fluorine bonds in the trifluoromethyl group give rise to very strong absorption bands. The C-CF₃ stretching vibration is often observed in this region. |
| 1180 - 1100 | Very Strong | Asymmetric & Symmetric CF₃ Stretch | These are typically the most intense bands in the spectrum of a trifluoromethyl-containing compound.[7][13] The high electronegativity of fluorine and the concerted motion of the three fluorine atoms lead to a very large change in dipole moment. |
| Below 900 | Medium to Weak | Aromatic C-H Out-of-Plane Bending | The pattern of these bands in the fingerprint region can provide information about the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable and reproducible IR spectrum of this compound, which is a solid at room temperature, the following protocol using the KBr pellet technique is recommended.[14][15] This method is ideal for minimizing scattering effects and obtaining sharp, well-resolved peaks.[14] An alternative for rapid analysis is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[16][17]
KBr Pellet Method
Objective: To prepare a solid-state dispersion of the sample in an IR-transparent matrix (potassium bromide) for transmission analysis.
Materials:
-
This compound
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours.
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation: In the agate mortar, grind approximately 1-2 mg of this compound to a fine powder. Expert Tip: The particle size of the sample should be smaller than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect), which can distort peak shapes.[14]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for about 2 minutes to form a transparent or translucent pellet. Trustworthiness Check: A high-quality pellet will be clear and free of cracks or cloudiness. Cloudiness can indicate insufficient grinding, trapped moisture, or inadequate pressure.
-
Data Acquisition:
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction) as needed.
-
Attenuated Total Reflectance (ATR) Method
Objective: To rapidly analyze the solid sample with minimal preparation.
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Causality Note: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong signal.
-
Data Acquisition: Collect the sample spectrum.
Data Visualization and Workflow
The following diagram illustrates the workflow for the characterization of this compound using IR spectroscopy.
Caption: Workflow for IR spectroscopic analysis of the target compound.
Conclusion
Infrared spectroscopy is a powerful and definitive tool for the structural verification of this compound. The key to a successful analysis lies in understanding the characteristic vibrational frequencies of the constituent functional groups—the aldehyde, aromatic ring, nitro group, and trifluoromethyl group. The strong and distinct absorptions of the C=O, NO₂, and CF₃ groups provide a unique spectral fingerprint, allowing for rapid and reliable identification. By following the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently acquire high-quality IR spectra to ensure the identity and purity of this critical synthetic building block.
References
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- Vertex AI Search. (n.d.). IR: nitro groups. Retrieved January 10, 2026.
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- Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 565-573.
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- Nyquist, R. A., Settineri, S. E., & Luoma, D. A. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.
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- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved January 10, 2026.
- Innovatech Labs. (2011). FTIR Analysis Sampling Techniques.
- Dopfer, O., Patzer, A., & Lisy, J. M. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4), 044311.
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- Thermo Fisher Scientific. (2015).
- Wikipedia. (n.d.). Trifluoromethyl group. Retrieved January 10, 2026.
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- PubChem. (n.d.). This compound.
- Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 10, 2026.
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Guide to the Safe Handling and Management of 4-Nitro-3-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Molecule
4-Nitro-3-(trifluoromethyl)benzaldehyde is a key intermediate in contemporary drug discovery and medicinal chemistry. Its importance lies in the unique combination of a reactive aldehyde group with two powerful electron-withdrawing substituents: a nitro group and a trifluoromethyl group.[1][2][3] The trifluoromethyl moiety is particularly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The nitro group, while also a strong electronic modulator, is often a precursor to an amine, opening pathways to a vast array of molecular scaffolds.[4]
This dual-substituted benzaldehyde is a cornerstone for synthesizing complex molecules, including nonsteroidal antiandrogens like Flutamide, which is used in the treatment of prostate cancer.[4] The electrophilicity of the aldehyde's carbonyl carbon is significantly enhanced by the meta-trifluoromethyl and para-nitro groups, making it highly susceptible to nucleophilic attack and a versatile substrate for reactions such as aldol condensations, Wittig reactions, and reductive aminations.[3][5]
However, the very chemical properties that make this compound synthetically valuable also necessitate a rigorous and informed approach to its handling. The presence of a nitroaromatic system and a trifluoromethyl group introduces specific toxicological and reactivity hazards that must be meticulously managed. This guide provides a comprehensive framework for researchers to work with this compound safely, grounded in an understanding of its chemical nature.
Hazard Identification and Risk Profile
A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The risk profile is derived from its chemical structure, combining the hazards typical of aromatic nitro compounds, trifluoromethylated aromatics, and benzaldehydes.
Toxicological Hazards
While specific toxicological data for this compound is limited, a reliable hazard profile can be constructed by examining analogous compounds.
-
Acute Toxicity : The compound is expected to be harmful if swallowed.[6] Aromatic nitro compounds can be absorbed through the skin and may cause systemic effects.[7][8]
-
Skin and Eye Irritation : It is classified as a skin irritant and causes serious eye irritation.[6] Direct contact with the solid or its solutions can lead to redness, inflammation, and pain.[9][10][11] Prolonged or repeated skin contact may lead to dermatitis.[12]
-
Respiratory Irritation : As a fine powder or dust, it may cause respiratory tract irritation.[6] Inhalation should be avoided, as it can lead to coughing, shortness of breath, and inflammation of the respiratory passages.[12][13]
-
Sensitization : It may cause an allergic skin reaction.[6]
-
Systemic Effects (Methemoglobinemia) : A significant, often overlooked, hazard of aromatic nitro compounds is their potential to cause methemoglobinemia upon absorption into the bloodstream.[7] This condition impairs the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[7][14]
Physicochemical Hazards
-
Combustibility : The material is a combustible solid.[15] While not highly flammable, as a fine dust, it has the potential to form explosive mixtures with air.[7][15]
-
Hazardous Decomposition : Thermal decomposition can release toxic and irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[10][16]
Summary of Physicochemical and Hazard Data
The following tables summarize the key properties and hazard classifications for this compound.
| Property | Value | Source |
| CAS Number | 101066-57-3 | [17][18] |
| Molecular Formula | C8H4F3NO3 | [19] |
| Molecular Weight | 219.12 g/mol | [6][19] |
| Appearance | Light yellow to yellow solid | [17] |
| Boiling Point | 291.9 ± 40.0 °C (Predicted) | [17] |
| Density | 1.496 ± 0.06 g/cm³ (Predicted) | [17] |
| GHS Hazard Statement | Hazard Class |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Source: ECHA C&L Inventory Notifications [6] |
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is non-negotiable. The following workflow should be adopted before any experimental work begins.
Caption: A systematic workflow for risk assessment before handling hazardous chemicals.
Hierarchy of Controls
The most effective risk mitigation follows the hierarchy of controls:
-
Elimination/Substitution : In drug development, substituting a key intermediate like this is often not feasible.
-
Engineering Controls : These are the primary means of protection.
-
Chemical Fume Hood : All work, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[20][21]
-
Ventilated Enclosures : For weighing small quantities, a ventilated balance enclosure provides excellent protection.
-
Glove Box : For handling larger quantities or for highly sensitive reactions, use of a glove box under an inert atmosphere is recommended.[17]
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : Develop detailed SOPs for all procedures involving this compound.
-
Designated Areas : Clearly mark areas where this chemical is stored and handled.
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Standard Operating Procedures for Safe Handling
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following table provides a guide for minimum requirements.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (<1g) | ANSI Z87.1 compliant safety glasses with side shields. | Nitrile or Neoprene gloves. Inspect prior to use.[22][23] | Flame-resistant lab coat, fully buttoned. | Not required if performed in a certified fume hood or ventilated enclosure.[16] |
| Reaction Setup & Workup | Chemical splash goggles. A face shield is required if there is a risk of splash or exothermic reaction.[23][24] | Butyl rubber gloves are recommended for extended contact with nitro-compounds.[22] Double-gloving is best practice. | Flame-resistant lab coat. Consider a chemical-resistant apron. | Not required if performed in a certified fume hood. |
| Large Scale Operations (>10g) | Face shield worn over chemical splash goggles. | Heavy-duty Butyl or Viton® gloves. | Chemical-resistant suit or apron over a flame-resistant lab coat. | Use should be determined by a site-specific risk assessment. May require an air-purifying respirator with appropriate cartridges if engineering controls are insufficient.[23] |
Storage and Segregation
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][25][26] A recommended storage temperature is 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[17][27]
-
Incompatibilities : Keep away from heat, sparks, open flames, and other ignition sources.[9][21] Segregate from incompatible materials such as:
-
Labeling : Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Waste Disposal
-
Classification : Chemical waste containing this compound must be treated as hazardous waste.
-
Collection : Collect all waste materials (including contaminated gloves, paper towels, and glassware) in a designated, labeled, and sealed hazardous waste container.[25][27] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal : Dispose of waste through a licensed professional waste disposal company, following all local, state, and federal regulations.[9][14][27]
Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
Emergency Response Decision Tree
Caption: A decision tree for responding to spills and personnel exposures.
Fire Fighting Measures
-
Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14][27]
-
Specific Hazards : The material is combustible.[15] Fire may produce toxic fumes of NOx and HF.[16] Containers may explode when heated.[10]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[14][15][16]
Sample Experimental Protocol: Reductive Amination
This protocol illustrates the integration of safety practices into a standard synthetic procedure.
Objective : To synthesize N-benzyl-1-(4-nitro-3-(trifluoromethyl)phenyl)methanamine.
Materials :
-
This compound (2.19 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Sodium triacetoxyborohydride (3.18 g, 15 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
Step 1: Reagent Preparation and Reaction Setup
-
Action : Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Safety Note : All glassware should be inspected for cracks. The entire operation must be conducted in a certified chemical fume hood.
Step 2: Weighing and Transfer
-
Action : In the fume hood, weigh 2.19 g of this compound into a clean, dry beaker.
-
Safety Note : Wear appropriate PPE (goggles, lab coat, nitrile gloves). Avoid creating and inhaling dust. Use a powder funnel for transfer to the reaction flask.
Step 3: Reaction Mixture Assembly
-
Action : Add the this compound to the reaction flask, followed by 50 mL of anhydrous DCM. Stir to dissolve.
-
Action : Using a syringe, add 1.07 g (1.09 mL) of benzylamine dropwise to the stirring solution at room temperature.
-
Action : Allow the mixture to stir for 30 minutes to form the imine intermediate.
-
Safety Note : The initial reaction may be mildly exothermic. Ensure adequate stirring and be prepared to cool with a water bath if necessary.
Step 4: Reduction
-
Action : In one portion, carefully add 3.18 g of sodium triacetoxyborohydride to the reaction mixture.
-
Safety Note : Sodium triacetoxyborohydride is moisture-sensitive and can react with protic solvents to release hydrogen gas. Ensure the reaction is under an inert atmosphere. The addition may cause some effervescence.
Step 5: Reaction Monitoring and Quenching
-
Action : Monitor the reaction by TLC until the starting aldehyde is consumed (approx. 2-4 hours).
-
Action : Once complete, slowly and carefully quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.
-
Safety Note : CAUTION : Quenching is exothermic and will release gas. Add the bicarbonate solution slowly with vigorous stirring. Use a separatory funnel with proper venting technique during the subsequent extraction.
Step 6: Workup and Purification
-
Action : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.
-
Action : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Safety Note : Rotary evaporation must be done with a cold trap and the vacuum pump exhaust vented into the fume hood. The final solid product should be handled with the same precautions as the starting material.
Conclusion
This compound is an indispensable tool in the arsenal of medicinal chemists. Its potent electronic properties make it a valuable synthon for creating novel therapeutics. However, this utility is matched by a significant hazard profile that demands respect and meticulous handling. By integrating a deep understanding of its chemical reactivity and toxicology with robust safety protocols—from engineering controls to emergency preparedness—researchers can harness the synthetic power of this molecule while ensuring the safety of themselves and their colleagues.
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A Technical Guide to the Optimal Storage of 4-Nitro-3-(trifluoromethyl)benzaldehyde for Maintaining Purity and Reactivity
Executive Summary
4-Nitro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde, prized as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its utility is directly proportional to its purity. However, the inherent reactivity of the aldehyde moiety, amplified by the strong electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, renders it susceptible to degradation. This guide provides a comprehensive framework for the optimal storage and handling of this reagent, ensuring its long-term stability and performance in sensitive applications. The core storage directive is to maintain the compound as a light-yellow solid by rigorously controlling its environment: refrigeration (2-8°C) under a dry, inert atmosphere, and protected from light.
Physicochemical Profile
A foundational understanding of the material's properties is essential for proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 101066-57-3 | [1][2][3] |
| Molecular Formula | C₈H₄F₃NO₃ | [1] |
| Molecular Weight | 219.12 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point | 291.9 ± 40.0 °C (Predicted) | [2] |
| Density | 1.496 ± 0.06 g/cm³ (Predicted) | [2] |
The Chemical Rationale for Controlled Storage
The stringent storage requirements for this compound are not arbitrary; they are dictated by the molecule's inherent chemical vulnerabilities.
Intrinsic Reactivity of the Aldehyde Functional Group
Aldehydes are organic compounds containing a terminal carbonyl group (-CHO).[4] This functional group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. The aldehyde can be readily converted to the corresponding carboxylic acid (4-Nitro-3-(trifluoromethyl)benzoic acid), an impurity that can significantly alter reaction outcomes. This oxidative degradation is a primary concern for long-term storage.[5] Furthermore, aldehydes can undergo polymerization over time, forming trimers that are often odorless and less reactive, effectively reducing the concentration of the active reagent.[6]
Amplifying Electronic Effects of Substituents
The benzaldehyde ring in this compound is substituted with two powerful electron-withdrawing groups:
-
Trifluoromethyl Group (-CF₃): Exerts a strong negative inductive effect (-I).
-
Nitro Group (-NO₂): Exerts both a strong negative inductive (-I) and negative mesomeric/resonance (-M) effect.
These groups work in concert to pull electron density away from the aromatic ring and, critically, from the aldehyde's carbonyl carbon. This makes the carbonyl carbon exceptionally electrophilic (electron-poor), which, while beneficial for its desired synthetic reactions, also enhances its susceptibility to nucleophilic attack and other degradation pathways.[7]
Sensitivity to Environmental Factors
The degradation of aldehydes is significantly accelerated by common environmental factors:
-
Air (Oxygen): The primary driver for oxidation.[8]
-
Light: Provides the activation energy for photo-oxidation and other radical-mediated degradation pathways.[4][5]
-
Heat: Increases the rate of all chemical reactions, including oxidation and polymerization.[9] Elevated temperatures can also increase the compound's volatility.[4]
-
Moisture: Can facilitate certain degradation pathways and lead to clumping of the solid material.
The logical relationship between these factors and compound degradation is illustrated below.
Caption: Key environmental factors and their resulting degradation pathways.
Recommended Storage Protocols
To mitigate the risks outlined above, a multi-faceted storage strategy is required. The specific conditions depend on the intended duration of storage.
| Parameter | Short-Term (Working Stock) | Long-Term (Archival Stock) | Rationale |
| Temperature | 2°C to 8°C | 2°C to 8°C | Slows the rate of chemical degradation.[2][10] |
| Atmosphere | Tightly sealed container. | Under inert gas (Argon or Nitrogen). | Prevents oxidation and moisture ingress. Inert gas displaces reactive oxygen.[2] |
| Container | Amber glass vial/bottle. | Amber glass vial/bottle with a PTFE-lined cap, potentially sealed with paraffin film. | Protects from light and provides an inert contact surface.[4] |
| Location | Refrigerator. | Refrigerator in a designated, low-traffic area. | Ensures consistent temperature and protection from physical disturbance. |
| Handling | Minimize air exposure during use. | Do not open unless necessary to prepare a new working stock. | Preserves the integrity of the bulk material. |
Handling Procedures for Maintaining Integrity
Proper storage is nullified by improper handling. The transition from storage to use is a critical control point where the material is most vulnerable.
Protocol for Aliquoting from a Stock Container
This workflow is designed to prevent atmospheric contamination of the primary (long-term) stock.
Caption: A self-validating workflow for safely aliquoting the reagent.
Causality Note: Allowing the container to equilibrate to room temperature before opening (Step 2) is critical. Opening a cold container will cause moisture from the ambient air to condense inside, compromising the material's integrity.
Visual Inspection for Degradation
Regularly inspect the material before use. Any deviation from the expected appearance can indicate degradation.
| Sign of Degradation | Potential Cause | Action |
| Color Darkening | Oxidation or formation of colored impurities. | Consider purification or disposal. |
| Clumping/Hardening | Moisture absorption or polymerization. | Material may have reduced reactivity. |
| Change in Odor | Formation of carboxylic acid (acrid smell). | Indicates significant oxidation. |
Advanced Storage Strategies
For applications requiring extreme purity or for very long-term storage, dilution may be considered. While common for aliphatic aldehydes, which form stable hemi-acetals in alcohol, the benefits for this specific aromatic aldehyde are less documented.[6] If this strategy is pursued, a pilot study is recommended. The chosen solvent must be anhydrous and unreactive towards the aldehyde (e.g., anhydrous toluene or dioxane). Store the solution under the same inert, refrigerated, and dark conditions as the solid.
Safety & Incompatibility
Proper storage also involves segregation from incompatible materials to prevent hazardous reactions.
-
Hazards: May cause skin and serious eye irritation, as well as allergic skin reactions. It is harmful if swallowed, inhaled, or in contact with skin.[11] Always handle using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Incompatible Materials: Store away from strong oxidizing agents, strong reducing agents, acids, and bases.[8][12][13] Contact with these can lead to vigorous and potentially hazardous reactions.
By implementing these scientifically-grounded storage and handling protocols, researchers can ensure the long-term integrity of this compound, leading to more reliable, reproducible, and successful experimental outcomes.
References
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An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Keystone Building Block in Modern Medicinal Chemistry
4-Nitro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic importance lies in the unique interplay of its three functional moieties: the aldehyde group, a versatile handle for a myriad of chemical transformations; the nitro group, a powerful electron-withdrawing and directing group that can also be chemically modified; and the trifluoromethyl group, a substituent renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth technical overview of the synthesis, properties, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 101066-57-3 | [2][3][4] |
| Molecular Formula | C₈H₄F₃NO₃ | [2][5][6] |
| Molecular Weight | 219.12 g/mol | [2][6] |
| Appearance | Solid | [5] |
| IUPAC Name | This compound | [2][3] |
| SMILES | O=Cc1ccc([O-])c(c1)C(F)(F)F | [2][3] |
| InChI Key | QLLHNXOKFCMSQR-UHFFFAOYSA-N | [2][3][5] |
Core Synthesis: The Nitration of 3-(Trifluoromethyl)benzaldehyde
The most direct and industrially relevant method for the preparation of this compound is the electrophilic aromatic substitution, specifically, the nitration of 3-(trifluoromethyl)benzaldehyde. The trifluoromethyl group is a meta-directing deactivator, while the aldehyde group is also a meta-directing deactivator. This electronic landscape makes the regioselective introduction of the nitro group at the 4-position (ortho to the trifluoromethyl group and meta to the aldehyde group) a nuanced challenge, yet achievable under controlled conditions.
Reaction Mechanism and Rationale
The nitration proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the nitronium ion. The aromatic ring of 3-(trifluoromethyl)benzaldehyde then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The subsequent deprotonation of this intermediate by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the final product.
The directing effects of the substituents are crucial. The strongly deactivating trifluoromethyl and aldehyde groups make the reaction slower than the nitration of benzene. However, the position of nitration is primarily governed by the trifluoromethyl group, which directs the incoming electrophile to the meta position. The aldehyde group further deactivates the positions ortho and para to it. The resulting substitution pattern places the nitro group at the 4-position, influenced by the directing effects of both existing groups.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of aromatic nitration.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate Solution (5% aqueous)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature of the mixture below 10 °C.
-
Addition of Substrate: To the chilled nitrating mixture, add 3-(trifluoromethyl)benzaldehyde dropwise via a dropping funnel, ensuring the reaction temperature is maintained between 0 and 5 °C. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Work-up:
-
Filter the precipitated solid and wash it with cold deionized water until the washings are neutral.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.
-
Self-Validation and Quality Control: The purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would show characteristic peaks corresponding to the aromatic protons, the aldehyde proton, and the trifluoromethyl group.
Application in Drug Discovery: Synthesis of Bicalutamide
This compound is a pivotal intermediate in the synthesis of the non-steroidal anti-androgen drug, Bicalutamide, which is used in the treatment of prostate cancer.[7][8][9] The synthesis of Bicalutamide showcases the utility of this building block in constructing complex pharmaceutical agents.
The initial steps in the synthesis of Bicalutamide involve the conversion of this compound to 4-amino-2-(trifluoromethyl)benzonitrile, a key precursor.
Synthetic Workflow for a Bicalutamide Precursor
Caption: Synthesis of a key Bicalutamide precursor.
This precursor, 4-amino-2-(trifluoromethyl)benzonitrile, is then further elaborated through a series of reactions to yield the final Bicalutamide molecule. This multi-step synthesis highlights the importance of having access to well-defined and highly pure starting materials like this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The nitration reaction is highly exothermic and involves the use of corrosive acids; therefore, strict temperature control is essential to prevent runaway reactions.
Conclusion
This compound is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups makes it an invaluable tool for medicinal chemists, enabling the synthesis of complex and life-saving pharmaceuticals. A thorough understanding of its synthesis, properties, and reactivity is paramount for leveraging its full potential in the ongoing quest for novel therapeutic agents.
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4-Nitro-3-(trifluoromethyl)benzaldehyde literature review
An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzaldehyde
Abstract
This compound is a highly functionalized aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Characterized by the presence of three distinct functional groups—an aldehyde, a nitro group, and a trifluoromethyl group—this compound serves as a versatile and powerful building block for the construction of complex molecular architectures. The strong electron-withdrawing nature of both the nitro and trifluoromethyl substituents renders the aldehyde carbonyl exceptionally electrophilic, facilitating a wide range of chemical transformations. This guide provides a comprehensive technical overview of its synthesis, spectroscopic properties, chemical reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.
Introduction: A Multifunctional Synthetic Cornerstone
This compound, with the CAS number 101066-57-3, is a solid organic compound whose synthetic value is derived from the strategic placement of its functional groups on the benzene ring.[1][2] The aldehyde group serves as a versatile handle for nucleophilic additions, condensations, and redox transformations. The trifluoromethyl (-CF₃) group, ortho to the aldehyde, and the nitro (-NO₂) group, para to the aldehyde, synergistically modulate the molecule's electronic properties.
The -CF₃ group is a critical pharmacophore in modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[3][4] Similarly, the nitro group is a powerful electron-withdrawing moiety and a precursor for the synthetically crucial amine functionality. The combination of these features makes this compound an indispensable intermediate for creating novel therapeutic agents and advanced materials.
Physicochemical Properties and Spectroscopic Profile
The physical and chemical characteristics of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 101066-57-3 | [1][2] |
| Molecular Formula | C₈H₄F₃NO₃ | [1] |
| Molecular Weight | 219.12 g/mol | [1][5] |
| Appearance | Solid (Typical) | N/A |
| SMILES | C1=CC(=C(C=C1C=O)C(F)(F)F)[O-] | [1][2] |
Spectroscopic Analysis
The unique electronic environment created by the three substituents gives this compound a distinct spectroscopic signature.
-
¹H NMR Spectroscopy: The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift (δ > 10 ppm) due to the strong deshielding effect of the carbonyl group and the electron-withdrawing substituents. The aromatic region will display a complex splitting pattern for the three protons, influenced by their positions relative to the -CHO, -CF₃, and -NO₂ groups.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal is typically found in the range of δ 185-195 ppm.[6] The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The presence of strong electron-withdrawing groups causes a general downfield shift for all aromatic carbons compared to unsubstituted benzaldehyde.
-
¹⁹F NMR Spectroscopy: A sharp singlet is expected around δ -60 to -65 ppm, characteristic of a benzotrifluoride moiety.[6][7]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, and strong absorptions for the N-O bonds of the nitro group around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). The C-F bonds will also show strong absorptions in the fingerprint region (1100-1300 cm⁻¹).
Synthesis Methodologies
The synthesis of this compound is typically achieved through the oxidation of the corresponding benzyl alcohol, (4-Nitro-3-(trifluoromethyl)phenyl)methanol. A common and efficient method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) under mild, low-temperature conditions.
Detailed Experimental Protocol: Swern Oxidation
This protocol is based on a general multi-step reaction scheme reported in the literature.[5]
Objective: To oxidize (4-Nitro-3-(trifluoromethyl)phenyl)methanol to this compound.
Materials:
-
(4-Nitro-3-(trifluoromethyl)phenyl)methanol
-
Oxalyl dichloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve oxalyl dichloride (1.2 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of (4-Nitro-3-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Ensure the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.
-
Quenching: Add triethylamine (5.0 eq) to the flask. The reaction is typically exothermic. Allow the mixture to warm to room temperature slowly.
-
Workup: Add water to the reaction mixture and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic character of its aldehyde carbon. Both the para-nitro group and the meta-trifluoromethyl group (relative to each other) are powerful electron-withdrawing groups that act synergistically to decrease the electron density of the entire aromatic ring and, crucially, the carbonyl carbon.
This electronic depletion makes the aldehyde highly susceptible to attack by nucleophiles. The order of reactivity among related compounds is generally: this compound > 4-Nitrobenzaldehyde > 4-(Trifluoromethyl)benzaldehyde > Benzaldehyde.[8][9]
Key Reactions:
-
Nucleophilic Addition: Reacts readily with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.
-
Condensation Reactions: Undergoes condensation with primary amines to form Schiff bases (imines) and with activated methylene compounds in Knoevenagel or Aldol-type condensations.[10] These reactions are foundational for building heterocyclic scaffolds.
-
Wittig Reaction: Efficiently converted to alkenes via reaction with phosphorus ylides. The enhanced electrophilicity of the aldehyde leads to faster reaction rates compared to less activated benzaldehydes.[9]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The nitro group can subsequently be reduced to an amine using stronger conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl).[11]
Electronic Effects Diagram
Caption: Electronic withdrawal effects enhancing the carbonyl's electrophilicity.
Applications in Drug Development
While specific drugs derived directly from this compound are proprietary, its utility is inferred from the widespread application of its structural motifs in medicinal chemistry. It serves as a key starting material for scaffolds targeting a range of diseases.
-
Anticancer Agents: The formation of chalcones and Schiff bases from precursors like this is a well-established route to cytotoxic compounds that can induce apoptosis in cancer cells.[10]
-
Enzyme Inhibitors: The trifluoromethylphenyl moiety is a common feature in inhibitors of enzymes such as kinases and proteases, where the -CF₃ group can form favorable interactions within the enzyme's active site.[3]
-
CNS Agents: The lipophilicity imparted by the -CF₃ group can aid in blood-brain barrier penetration, making this scaffold attractive for developing drugs targeting the central nervous system.
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as an irritant and may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[12]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[12] Avoid breathing dust or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[12][13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and reducing agents.[12][13]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes.[12][13] If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[13]
Conclusion
This compound is a high-value synthetic intermediate whose importance is rooted in the powerful synergy of its three functional groups. The enhanced electrophilicity of the aldehyde function, combined with the proven benefits of the trifluoromethyl group in modulating pharmacokinetic properties, makes it a cornerstone for the synthesis of novel, biologically active molecules. For researchers in medicinal chemistry and organic synthesis, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.
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- J&K Scientific. (n.d.). This compound.
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- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Beilstein Journal of Organic Chemistry. (2020). Supporting Information: Catalytic trifluoromethylation of iodoarenes.
- Royal Society of Chemistry. (2016). Supporting Information for: Trifluoromethylation of (Hetero)Aryl Iodides and Bromides.
- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde.
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
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- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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Methodological & Application
Synthesis of derivatives from 4-Nitro-3-(trifluoromethyl)benzaldehyde
An Application Guide to the Synthesis of Bioactive Derivatives from 4-Nitro-3-(trifluoromethyl)benzaldehyde
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic aldehyde that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its strategic value emanates from the unique interplay of its three functional groups: the aldehyde, the nitro group, and the trifluoromethyl (CF3) group.
-
The Aldehyde Group (-CHO): This group is a versatile handle for a multitude of chemical transformations. It readily undergoes nucleophilic addition, condensation, and reductive amination, providing a gateway to diverse molecular scaffolds.[3]
-
The Trifluoromethyl Group (-CF3): The CF3 group is a powerful electron-withdrawing moiety that significantly impacts the physicochemical properties of a molecule. Its inclusion can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets—qualities highly desirable in drug design.[1][4] The CF3 group also enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
-
The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro moiety further activates the aromatic ring and the aldehyde. More importantly, it can be readily reduced to an amine (-NH2), which is a critical precursor for forming amides, sulfonamides, and other key functional groups found in pharmaceuticals.[6]
This guide provides in-depth protocols and technical insights into the synthesis of advanced derivatives from this pivotal building block, focusing on reactions of significant interest to researchers in drug development.
Core Synthetic Transformations and Protocols
The derivatization of this compound can be approached through several high-yield, reliable synthetic pathways. We will explore two of the most powerful methods: Reductive Amination and Condensation Reactions.
Reductive Amination: A Gateway to Novel Amines
Reductive amination, or reductive alkylation, is a cornerstone of amine synthesis. It proceeds in a one-pot fashion by first reacting the aldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then immediately reduced in situ to the corresponding amine.[7][8] This method is lauded for its efficiency and control, preventing the over-alkylation often seen in other amine synthesis methods.[6]
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred for its mildness and selectivity; it readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde, minimizing side reactions.[7] Sodium cyanoborohydride (NaBH3CN) is another excellent choice, particularly effective under weakly acidic conditions (pH ~6) that favor iminium ion formation.[9]
-
Reaction Conditions: The reaction is typically run in solvents like dichloromethane (DCM), methanol, or tetrahydrofuran (THF). A catalytic amount of acetic acid is often added to accelerate the formation of the imine intermediate.[9]
Caption: Workflow for one-pot reductive amination.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 g, 4.56 mmol) and dichloromethane (DCM, 20 mL).
-
Amine Addition: Add benzylamine (0.55 mL, 5.02 mmol, 1.1 eq) to the solution.
-
Imine Formation: Add glacial acetic acid (2-3 drops) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.45 g, 6.84 mmol, 1.5 eq) portion-wise over 10 minutes, controlling any mild exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3, 20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
| Parameter | Value | Reference |
| Reactant | This compound | [10] |
| Reagent | Benzylamine, NaBH(OAc)3 | [7] |
| Typical Yield | 85-95% | N/A |
| Purity | >98% (by HPLC/NMR) | N/A |
Knoevenagel Condensation: Forming Carbon-Carbon Bonds
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an "active methylene" compound (a compound with a CH2 group flanked by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate).[11] The strong electron-withdrawing nature of the nitro and CF3 groups on the benzaldehyde starting material makes its carbonyl carbon highly electrophilic, accelerating the reaction rate.[11]
-
Catalyst: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base's role is to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde.
-
Solvent and Temperature: Solvents like ethanol or acetonitrile are commonly used. Gentle heating may be required to drive the reaction to completion.
Caption: Workflow for Knoevenagel condensation.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.56 mmol) and malononitrile (0.30 g, 4.56 mmol, 1.0 eq) in ethanol (15 mL).
-
Catalyst Addition: Add piperidine (0.05 mL, ~0.5 mmol, 0.1 eq) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours. The product often begins to precipitate from the hot solution.
-
Isolation: Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the bright yellow solid product under vacuum to a constant weight. The product is often pure enough for subsequent steps without further purification.
| Parameter | Value | Reference |
| Reactant | This compound | [10] |
| Reagent | Malononitrile, Piperidine | [11] |
| Typical Yield | >90% | N/A |
| Purity | >99% (by NMR) | N/A |
Application in Advanced Pharmaceutical Synthesis: The Bicalutamide Scaffold
While not a direct derivative of the title aldehyde, the synthesis of the anti-androgen drug Bicalutamide showcases the importance of the closely related aniline, 4-amino-2-(trifluoromethyl)benzonitrile.[12] This aniline is readily prepared by the reduction of the nitro group in 4-nitro-2-(trifluoromethyl)benzonitrile, a positional isomer of our starting material's corresponding nitrile. The synthetic logic is directly translatable and highlights the critical transformation of a nitro-substituted trifluoromethylarene into a key pharmaceutical intermediate.
The synthesis of Bicalutamide involves the coupling of this aniline with a custom-prepared acid chloride, followed by oxidation of a thioether to the final sulfone.[13][14]
Caption: From nitro-arene to a core amide structure.
This demonstrates how the nitro group in a trifluoromethyl-substituted aromatic compound serves as a masked amine, which is then revealed for crucial bond-forming reactions in multi-step syntheses of complex drugs like Bicalutamide.[12][15]
Conclusion
This compound is a reagent of immense potential, offering multiple avenues for the creation of novel and structurally diverse derivatives. The protocols detailed herein for reductive amination and Knoevenagel condensation represent robust, high-yield methods for generating libraries of compounds for screening in drug discovery programs. The inherent electronic properties of the starting material not only facilitate these reactions but also impart desirable characteristics to the resulting products, making it an indispensable tool for medicinal chemists and researchers.
References
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- University of the Witwatersrand, Johannesburg. (2007). The synthesis of an internal standard for bicalutamide. WiredSpace. [Link]
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- Wikipedia. Bicalutamide.
- Abdel-Magid, A. F., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 25(24), 6023. [Link]
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- The Organic Chemist. (2023).
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- University of Richmond Scholarship Repository. (2020).
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The Synthetic Versatility of 4-Nitro-3-(trifluoromethyl)benzaldehyde: A Guide for Organic Chemists
Abstract
4-Nitro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal building block in modern organic and medicinal chemistry. Its unique electronic properties, stemming from the presence of a strongly electron-withdrawing nitro group and a trifluoromethyl group, render the aldehyde functionality exceptionally reactive towards nucleophilic attack and make the nitro group amenable to reduction. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a primary focus on its crucial role in the preparation of high-value pharmaceutical agents. Detailed, field-proven protocols for key transformations, mechanistic insights, and practical considerations are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent for their synthetic endeavors.
Introduction to a Key Synthetic Building Block
This compound, with the CAS number 101066-57-3, is a crystalline solid at room temperature.[1] The strategic placement of the nitro and trifluoromethyl groups on the benzaldehyde scaffold creates a molecule with distinct reactivity at multiple sites. The trifluoromethyl group, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, makes this aldehyde a valuable precursor in medicinal chemistry.[2] The aldehyde group is activated towards nucleophilic addition, while the nitro group can be selectively reduced to an amine, opening avenues for a wide array of derivatizations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 101066-57-3 | [1] |
| Molecular Formula | C₈H₄F₃NO₃ | [1] |
| Molecular Weight | 219.12 g/mol | [1] |
| Appearance | Crystalline solid | |
| XLogP3 | 2.6 | [1] |
Cornerstone Application: The Synthesis of Bicalutamide
One of the most significant applications of this compound is its role as a key starting material in the synthesis of Bicalutamide, a non-steroidal anti-androgen medication primarily used to treat prostate cancer.[6] The synthesis involves a multi-step sequence that masterfully utilizes the reactivity of the functional groups present in the starting aldehyde.
The overall synthetic strategy involves the initial reduction of the nitro group to an amine, followed by the conversion of the aldehyde to a nitrile, yielding the crucial intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. This intermediate is then elaborated to afford the final drug substance.
Caption: Overview of the synthetic pathway to Bicalutamide.
Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
This two-part protocol details the synthesis of the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, starting from this compound.
Part A: Catalytic Hydrogenation to 4-Amino-3-(trifluoromethyl)benzaldehyde
This procedure is adapted from standard protocols for the catalytic hydrogenation of nitroaromatic compounds.[7][8][9]
-
Objective: To selectively reduce the nitro group to a primary amine without affecting the aldehyde functionality.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
High-pressure autoclave or a flask equipped with a hydrogen balloon
-
-
Procedure:
-
In a suitable reaction vessel (e.g., a Parr shaker apparatus or a round-bottom flask), add this compound (1.0 eq).
-
Add a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) 3-5 times to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-amino-3-(trifluoromethyl)benzaldehyde, which can often be used in the next step without further purification.
-
Part B: Conversion to 4-Amino-2-(trifluoromethyl)benzonitrile
This protocol is based on a common method for converting aldehydes to nitriles.[10][11]
-
Objective: To convert the aldehyde group of 4-amino-3-(trifluoromethyl)benzaldehyde into a nitrile group.
-
Materials:
-
4-Amino-3-(trifluoromethyl)benzaldehyde (from Part A)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., sodium acetate or sodium hydroxide)
-
A suitable solvent system (e.g., ethanol/water)
-
Toluene
-
Acetic acid
-
Ammonia hydrogen sulfate
-
-
Procedure:
-
To a reactor charged with 4-amino-3-(trifluoromethyl)benzaldehyde (1.0 eq), add toluene, acetic acid (catalytic amount), and ammonia hydrogen sulfate.[10]
-
Heat the mixture to reflux for approximately 16 hours.[10]
-
After cooling, add water and sodium hydroxide to neutralize the mixture.
-
Separate the organic layer, and partially remove the toluene under reduced pressure.
-
Cool the concentrated solution to induce crystallization of the product.
-
Filter the solid to obtain 4-amino-2-(trifluoromethyl)benzonitrile.[10]
-
Broader Synthetic Applications
The reactivity of this compound extends beyond its use in the synthesis of bicalutamide. Its activated aldehyde and reducible nitro group make it a valuable precursor for a variety of other molecular scaffolds.
Knoevenagel Condensation
The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for Knoevenagel condensation with active methylene compounds.[7]
Caption: Knoevenagel condensation of this compound.
Protocol 2: Knoevenagel Condensation with Malononitrile
This is a general procedure adapted for this compound.[1]
-
Objective: To synthesize a substituted benzylidenemalononitrile.
-
Materials:
-
This compound
-
Malononitrile
-
A basic catalyst (e.g., piperidine or a mild ionic liquid)
-
A suitable solvent (e.g., ethanol or water)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the desired benzylidenemalononitrile derivative.
-
Wittig Reaction
The activated aldehyde is also a good substrate for the Wittig reaction, allowing for the formation of alkenes.[12][13]
Protocol 3: Wittig Reaction with a Stabilized Ylide
This protocol is a general procedure for the Wittig reaction.[12]
-
Objective: To synthesize a stilbene-like derivative.
-
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).
-
Stir the ylide solution for 30-60 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the alkene.
-
Reductive Amination
Following the reduction of the nitro group, the resulting 4-amino-3-(trifluoromethyl)benzaldehyde can undergo reductive amination to form secondary or tertiary amines. Alternatively, the starting nitro-aldehyde can be used directly in reductive amination protocols, with subsequent reduction of the nitro group if desired.[14][15]
Protocol 4: Reductive Amination with a Primary Amine
This is a general protocol using sodium triacetoxyborohydride (STAB).[14]
-
Objective: To form a secondary amine from the aldehyde and a primary amine.
-
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous solvent (e.g., dichloromethane or dichloroethane)
-
Acetic acid (optional, as a catalyst)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the primary amine (1.1-1.2 eq) and stir for 15-30 minutes at room temperature to form the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Carefully add STAB (1.5-2.0 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a versatile and highly valuable reagent in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for complex molecules, most notably the anticancer drug Bicalutamide. The protocols and discussions presented in this guide are intended to provide chemists with the foundational knowledge and practical tools to effectively utilize this compound in their research and development efforts. The continued exploration of the reactivity of this and related compounds will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.
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Application Notes and Protocols for the Witt-ig Reaction of 4-Nitro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Wittig reaction for the olefination of 4-Nitro-3-(trifluoromethyl)benzaldehyde, a crucial starting material in synthesizing various compounds with potential applications in medicinal chemistry and materials science. The protocols detailed below cover reactions with stabilized and non-stabilized ylides, offering a versatile toolkit for synthesizing a range of trifluoromethylated and nitrated stilbene derivatives and other alkenes.
Introduction
The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig in 1954, is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[1][2][3][4] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound.[2][5][6] For synthesizing stilbene derivatives, a benzyltriphenylphosphonium salt is typically deprotonated to form the corresponding ylide, which then reacts with a substituted benzaldehyde, such as this compound. The general scheme involves forming a phosphonium salt, generating the ylide with a base, and subsequent reaction with the aldehyde to yield the desired alkene and triphenylphosphine oxide.[7] The formation of the very stable phosphine oxide is the driving force for this reaction.[6][8]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide employed.[5][8]
-
Stabilized ylides , which contain an electron-withdrawing group that can delocalize the negative charge of the carbanion, generally lead to the formation of (E)-alkenes with high selectivity.[5][8][9] These ylides are less reactive and can sometimes fail to react with ketones.[9][10][11]
-
Conversely, non-stabilized ylides , typically bearing alkyl or aryl groups, are more reactive and generally yield (Z)-alkenes.[5][8][12][13]
-
Semi-stabilized ylides , often with an aryl substituent, can result in poor (E)/(Z) selectivity.[5][12]
The electron-withdrawing nature of the nitro and trifluoromethyl groups in this compound increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the Wittig reagent.[2]
Reaction Mechanism and Stereochemistry
The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[5][8][14] This intermediate then decomposes to form the alkene and triphenylphosphine oxide.[2][14][15] The stereoselectivity of the reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.[16]
For non-stabilized ylides, the reaction is typically under kinetic control, leading to the formation of the Z-alkene.[12] In the case of stabilized ylides, the initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the E-alkene.[13]
To achieve high E-selectivity with non-stabilized ylides, the Schlosser modification can be employed.[1][5][17] This involves deprotonating the intermediate betaine with a strong base at low temperatures, followed by protonation to favor the formation of the threo-betaine, which then eliminates to the E-alkene.[1][5][17]
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Nitro-3-(trifluoromethyl)stilbene using a Stabilized Ylide
This protocol outlines the synthesis of the (E)-isomer using a stabilized ylide generated from a phosphonate ester in a Horner-Wadsworth-Emmons (HWE) reaction, which is known to favor the formation of (E)-alkenes.[18][19] The HWE reaction offers the advantage of easier purification, as the phosphate byproduct is water-soluble.[18][19][20]
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.1 eq) in anhydrous THF to the stirred suspension via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure (E)-4-Nitro-3-(trifluoromethyl)stilbene.
Protocol 2: Synthesis of (Z)-4-Nitro-3-(trifluoromethyl)stilbene using a Non-Stabilized Ylide
This protocol describes the synthesis of the (Z)-isomer using a non-stabilized ylide generated from benzyltriphenylphosphonium bromide.
Materials:
-
Benzyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the (Z)- and (E)-isomers and remove triphenylphosphine oxide.
Purification and Characterization
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired alkene product.[21][22] Recrystallization can be an effective purification method if the product is a solid.[23][24] Alternatively, treating the crude reaction mixture with reagents like hydrogen peroxide or iodomethane can convert the triphenylphosphine into a more polar derivative, facilitating its removal by column chromatography.[21]
The synthesized stilbene derivatives should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the stereochemistry of the double bond. The coupling constant (J-value) of the vinylic protons is a key indicator: for (E)-stilbenes, the J-value is typically around 16 Hz, while for (Z)-stilbenes, it is around 12 Hz.[25][26]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Data Presentation
| Reaction Type | Ylide Type | Expected Major Product | Key Reagents | Purification Method |
| Horner-Wadsworth-Emmons | Stabilized (Phosphonate) | (E)-4-Nitro-3-(trifluoromethyl)stilbene | Diethyl benzylphosphonate, NaH | Column Chromatography |
| Wittig Reaction | Non-Stabilized | (Z)-4-Nitro-3-(trifluoromethyl)stilbene | Benzyltriphenylphosphonium bromide, n-BuLi | Column Chromatography |
Visualizations
Wittig Reaction Mechanism
Caption: Simplified Wittig reaction mechanism.
Experimental Workflow for Wittig Synthesis
Caption: General experimental workflow for Wittig synthesis.
References
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- Organic Chemistry Portal. (n.d.). Wittig Reaction.
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- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism.
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- YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction.
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- Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde.
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- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
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- National Center for Biotechnology Information. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.
- YouTube. (2012, March 30). The Wittig Reaction Synthesis of Stlbene.
- University of California, Irvine. (n.d.). Solvent Free Wittig Reactions.
- Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
- University of Washington. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- National Center for Biotechnology Information. (n.d.). Synthetic approaches toward stilbenes and their related structures.
- JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions.
- YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point.
- The Synthetic Organic Chemistry Site. (n.d.). Wittig Reaction - Common Conditions.
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- Reagent Guide. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.
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- Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
- International Union of Crystallography journals. (2025, August 9). Investigation of Three Stilbene Derivatives by X-ray Crystallography and NMR Spectroscopy.
- FOLIA. (n.d.). Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy.
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Application Notes and Protocols for the Aldol Condensation of 4-Nitro-3-(trifluoromethyl)benzaldehyde
Introduction: Strategic Synthesis of Fluorinated Chalcones for Drug Discovery
The Claisen-Schmidt condensation, a variant of the aldol condensation, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This powerful reaction facilitates the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, providing a direct route to α,β-unsaturated ketones, commonly known as chalcones.[1][2] Chalcones represent a "privileged scaffold" in medicinal chemistry, with their derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into pharmacologically active molecules is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, 4-Nitro-3-(trifluoromethyl)benzaldehyde, is a highly valuable substrate for such syntheses. The potent electron-withdrawing nature of both the nitro (NO₂) and trifluoromethyl groups significantly activates the aldehyde's carbonyl carbon toward nucleophilic attack, facilitating a high-yielding condensation reaction.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the aldol condensation of this compound with acetophenone as a model ketone. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and provide the necessary characterization data to ensure the reliable synthesis of the target chalcone, (E)-1-phenyl-3-(4-nitro-3-(trifluoromethyl)phenyl)prop-2-en-1-one.
Mechanistic Insights: The Rationale Behind the Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically performed using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[1]
The key mechanistic steps are as follows:
-
Enolate Formation: The reaction initiates with the abstraction of an acidic α-hydrogen from the ketone (acetophenone) by a hydroxide ion (⁻OH). This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile.[1]
-
Nucleophilic Attack: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the this compound. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups render this carbonyl carbon particularly susceptible to attack. This step forms a tetrahedral alkoxide intermediate.[1]
-
Protonation: The alkoxide intermediate is subsequently protonated by the solvent (typically ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: Under the basic reaction conditions, this aldol adduct readily undergoes dehydration. A hydroxide ion abstracts the remaining, now more acidic, α-hydrogen, forming a new enolate. This is followed by the elimination of a hydroxide leaving group, resulting in the formation of a stable, conjugated π-system. This elimination step drives the reaction to completion and yields the final α,β-unsaturated ketone (chalcone).[3]
The formation of the trans (E) isomer of the chalcone is generally favored due to its greater thermodynamic stability, which minimizes steric hindrance between the aromatic rings.[4]
Visualizing the Process
Reaction Mechanism
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Workflow
Caption: General workflow for the synthesis of trifluoromethylated chalcones.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of (E)-1-phenyl-3-(4-nitro-3-(trifluoromethyl)phenyl)prop-2-en-1-one.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | C₈H₄F₃NO₃ | 219.12 | 5.0 | 1.096 g |
| Acetophenone | C₈H₈O | 120.15 | 5.0 | 0.60 g (approx. 0.58 mL) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 10.0 | 0.40 g |
| Ethanol (95%) | C₂H₅OH | - | - | 20 mL |
| Deionized Water | H₂O | - | - | As needed |
| Hydrochloric Acid (HCl), dilute (2M) | HCl | - | - | As needed |
Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.096 g (5.0 mmol) of this compound and 0.60 g (5.0 mmol) of acetophenone in 15 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]
-
Base Addition: In a separate beaker, prepare the sodium hydroxide solution by dissolving 0.40 g (10.0 mmol) of NaOH pellets in 5 mL of deionized water. Cool this solution to room temperature.
-
Reaction Initiation: Cool the ethanolic solution of the aldehyde and ketone in an ice-water bath. While stirring vigorously, add the aqueous NaOH solution dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly. A color change and the formation of a precipitate should be observed.[3]
-
Reaction Progression: After the addition of the base is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.[1]
-
Product Isolation: Pour the reaction mixture into a beaker containing approximately 50 mL of crushed ice and water. Stir for a few minutes, then slowly acidify the mixture with dilute hydrochloric acid (2M) until it is neutral to litmus paper. This will neutralize any remaining NaOH and precipitate the product fully.[3]
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold deionized water until the washings are neutral.[5]
-
Drying: Press the crude product between sheets of filter paper to remove excess water, then transfer it to a watch glass and dry in an oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.
Purification
The crude product can be purified by recrystallization to obtain a crystalline solid.
-
Solvent Selection: Ethanol (95%) is a suitable solvent for the recrystallization of this type of chalcone.[3]
-
Recrystallization Procedure: Dissolve the crude product in a minimal amount of hot 95% ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Data and Characterization: A Self-Validating System
The identity and purity of the synthesized chalcone, (E)-1-phenyl-3-(4-nitro-3-(trifluoromethyl)phenyl)prop-2-en-1-one, must be confirmed through analytical techniques. The following data serves as a benchmark for a successful synthesis.
| Property | Expected Value |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | Approximately 146 °C (Note: Melting points of similar nitro-substituted chalcones vary, this is an estimate based on related structures).[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.8 (d, 1H, J=15.5 Hz, Vinyl-H), ~7.7-7.5 (m, 5H, Ar-H), ~7.4 (d, 1H, J=15.5 Hz, Vinyl-H). The exact shifts for the substituted ring will be specific. The large coupling constant (J ≈ 15.5 Hz) for the vinylic protons is characteristic of the trans (E) isomer.[4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~190 (C=O), ~150-120 (Ar-C and Vinyl-C), with specific signals corresponding to the CF₃ and NO₂ substituted carbons.[7] |
| FT-IR (KBr) | ν (cm⁻¹): ~1660 (C=O stretch, conjugated), ~1590 (C=C stretch), ~1520 and ~1345 (NO₂ asymmetric and symmetric stretches), ~1320 (C-F stretch).[8] |
Conclusion and Future Perspectives
This application note provides a robust and reliable protocol for the synthesis of (E)-1-phenyl-3-(4-nitro-3-(trifluoromethyl)phenyl)prop-2-en-1-one via a base-catalyzed Claisen-Schmidt condensation. The detailed mechanistic explanation and workflow diagrams offer a clear understanding of the process, while the specific procedural steps and characterization data ensure a high degree of reproducibility and product validation.
The synthesized trifluoromethylated and nitrated chalcone is a valuable building block for further chemical elaboration and a promising candidate for biological screening in various drug discovery programs. The methodology described herein can be readily adapted by researchers to synthesize a diverse library of chalcone analogues by varying the ketone component, paving the way for the development of novel therapeutic agents.
References
- Experiment 19 — Aldol Condensation. (n.d.).
- Synthesis of chalcone. (2022). The Royal Society of Chemistry.
- (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). (n.d.). ResearchGate.
- A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.org.
- Aldol Condensation Reactions Using Unknown Reactants Experiment. (n.d.). Science Learning Center.
- SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. (2022). Rasayan Journal of Chemistry.
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- The Influence of Nitro Group on Synthesis. (n.d.). JOCPR.
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- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023). World News of Natural Sciences.
- (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one. (n.d.). Stenutz.
- (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. (2012). ResearchGate.
- (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. (2009). ResearchGate.
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4-Nitro-3-(trifluoromethyl)benzaldehyde as a building block in medicinal chemistry
An In-Depth Guide to 4-Nitro-3-(trifluoromethyl)benzaldehyde as a Cornerstone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of contemporary drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a new chemical entity (NCE). This compound stands out as a preeminent building block, offering a unique convergence of chemical reactivity and desirable drug-like properties. Its structure is strategically decorated with three key functionalities: an aldehyde for versatile synthetic elaboration, a nitro group that can be readily transformed into other functional groups, and a trifluoromethyl (-CF3) moiety, a celebrated feature in medicinal chemistry.
The trifluoromethyl group is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by virtue of its strong electron-withdrawing nature and steric bulk.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the applications of this compound, detailing its core transformations, providing field-tested protocols, and explaining the causality behind key experimental choices.
Physicochemical Properties and Strategic Value
The utility of this compound stems from the distinct roles of its constituent groups, which can be exploited independently or in concert to construct complex molecular architectures.
| Property | Value | Source |
| CAS Number | 101066-57-3 | [3] |
| Molecular Formula | C₈H₄F₃NO₃ | [4] |
| Molecular Weight | 219.12 g/mol | [4] |
| Appearance | Solid | [5] |
| IUPAC Name | This compound | [3] |
| XLogP3 | 2.6 | [4] |
The strategic arrangement of these functional groups provides a powerful platform for synthetic diversification, as illustrated below.
Caption: Key functional groups and their strategic roles.
Core Application: A Gateway to Antiandrogen Scaffolds
While not always a direct precursor in single-step syntheses of approved drugs, this compound is a critical starting point for constructing the core scaffolds of potent non-steroidal antiandrogen agents like Flutamide and Nilutamide.[6][] The key to its utility lies in its transformation into 4-amino-3-(trifluoromethyl)aniline and related derivatives, which are central to the synthesis of these drugs. The following protocols detail the fundamental transformations that unlock this potential.
The general workflow involves leveraging the aldehyde and nitro groups to build more complex intermediates, demonstrating the compound's versatility.
Caption: Synthetic pathways from the core building block.
Detailed Application Protocols
The following protocols are presented as self-validating systems, emphasizing safety, reaction monitoring, and purification to ensure reproducibility and high-quality outcomes.
Protocol 1: Reduction of the Nitro Group to Synthesize 4-Amino-3-(trifluoromethyl)benzaldehyde
The reduction of the aromatic nitro group to an amine is arguably the most critical transformation of this building block. It converts the electron-deficient ring into an electron-rich, nucleophilic system, opening up a vast array of subsequent reactions such as amide bond formation and heterocycle synthesis. Tin(II) chloride is a classic and reliable reagent for this purpose, being selective for the nitro group in the presence of the aldehyde.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
-
Reaction Initiation: Cool the flask in an ice bath and slowly add concentrated HCl. The reaction is exothermic.
-
Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is basic (pH ~8-9). Caution: This will cause gas evolution (CO₂) and the precipitation of tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality and Insights:
-
Why Tin(II) Chloride? SnCl₂ is a chemoselective reducing agent that readily reduces aromatic nitro groups without affecting other reducible functionalities like aldehydes under acidic conditions.
-
Why Acidic Conditions? The reaction mechanism requires a proton source, and the acidic medium helps to keep the resulting amine protonated and soluble.
-
Why Basification? The work-up requires basification to deprotonate the amine product, making it soluble in the organic extraction solvent, and to precipitate tin hydroxides, which can then be removed by filtration or during extraction.
Protocol 2: Reductive Amination for N-Substituted Benzylamine Synthesis
Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds. This one-pot reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mildness and tolerance of acidic conditions.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCM.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Causality and Insights:
-
Why NaBH(OAc)₃? This reducing agent is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the aldehyde starting material. It is particularly effective at reducing the protonated iminium ion intermediate, driving the reaction forward.[8]
-
Why a One-Pot Procedure? This method is highly efficient as it avoids the isolation of the often-unstable imine intermediate.
Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group).[5] This reaction creates electron-deficient alkenes that are valuable intermediates for Michael additions and other transformations.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another weak organic base (catalytic amount)
-
Ethanol or Toluene
-
Standard laboratory glassware with a Dean-Stark apparatus (if using toluene)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating. The product often precipitates out of the solution as it forms.
-
Monitoring: Monitor the reaction by TLC. For reactions in toluene, water is removed azeotropically using a Dean-Stark trap to drive the reaction to completion.
-
Isolation: If a precipitate forms, cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual reagents. The product is often pure enough after filtration, but can be recrystallized if necessary.
Causality and Insights:
-
Why a Weak Base? A weak base like piperidine is sufficient to deprotonate the active methylene compound to form the nucleophilic enolate without causing unwanted side reactions with the aldehyde.
-
Why Ethanol? Ethanol is a good solvent for both the reactants and often allows for the product to crystallize out, simplifying purification.
Safety and Handling
As with all specialized chemical reagents, proper handling of this compound is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. The strategic interplay of its aldehyde, nitro, and trifluoromethyl groups provides chemists with multiple avenues for creating diverse and complex molecular scaffolds. By mastering the fundamental transformations detailed in this guide—nitro reduction, reductive amination, and condensation reactions—researchers can efficiently access key intermediates for a wide range of therapeutic targets, particularly in the development of next-generation antiandrogens and other important pharmaceuticals. Its continued application in drug discovery programs underscores its value as a cornerstone reagent for innovation.
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- Guidechem. What is the application of 4-Nitro-3-trifluoromethyl aniline?.
- Li, J. et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. RSC Advances.
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- Patents, Google. WO2016038560A1 - Process for the preparation of enzalutamide.
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- Wikipedia. 4-Trifluoromethylbenzaldehyde.
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The Strategic Application of 4-Nitro-3-(trifluoromethyl)benzaldehyde in the Synthesis of High-Performance Azo Dyes
Abstract
This technical guide provides an in-depth exploration of 4-Nitro-3-(trifluoromethyl)benzaldehyde as a pivotal intermediate in the synthesis of advanced azo dyes. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, offering researchers and drug development professionals a comprehensive understanding of the synthetic pathway. The guide details the conversion of the title benzaldehyde to the crucial amine precursor, 4-nitro-3-(trifluoromethyl)aniline, followed by its diazotization and subsequent coupling to generate azo dyes with unique spectral properties. Each protocol is designed as a self-validating system, complete with characterization data and safety considerations, grounded in authoritative scientific literature.
Introduction: The Rationale for Fluorinated Dye Intermediates
The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) moiety, into dye structures is a well-established strategy for enhancing their performance characteristics. The strong electron-withdrawing nature of the -CF₃ group can significantly influence the electronic properties of the chromophore, leading to desirable attributes such as increased molar extinction coefficients, bathochromic shifts (deeper colors), and improved light and chemical fastness. This compound, with its strategically positioned nitro and trifluoromethyl groups, serves as a valuable starting material for accessing a class of azo dyes with these enhanced properties.[1] The primary synthetic route involves the transformation of the aldehyde functionality into a primary amine, which can then participate in the classical diazotization-coupling reaction central to azo dye formation.
PART 1: Synthesis of the Key Amine Intermediate
The aldehyde group of this compound is not directly amenable to the diazotization process. Therefore, the initial and critical step is its conversion to 4-Nitro-3-(trifluoromethyl)aniline. This transformation is most effectively achieved through a one-pot reductive amination.
Protocol 1: One-Pot Reductive Amination
This protocol outlines the synthesis of 4-Nitro-3-(trifluoromethyl)aniline from this compound using sodium borohydride as the reducing agent. The reaction proceeds via an intermediate imine, which is reduced in situ.[2][3][4]
Materials:
-
This compound (C₈H₄F₃NO₃, MW: 219.12 g/mol )
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (45.6 mmol) of this compound in 100 mL of methanol.
-
To this solution, add 12.2 g (228 mmol) of ammonium chloride.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add 3.45 g (91.2 mmol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 50 mL of deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude 4-Nitro-3-(trifluoromethyl)aniline by column chromatography on silica gel or recrystallization to obtain a yellow to orange solid.
Characterization of 4-Nitro-3-(trifluoromethyl)aniline:
| Parameter | Expected Value |
| Molecular Formula | C₇H₅F₃N₂O₂ |
| Molecular Weight | 206.12 g/mol |
| Melting Point | 125-129 °C |
| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons.[5] |
| FT-IR (cm⁻¹) | Peaks for N-H stretching, NO₂ stretching, and C-F stretching. |
PART 2: Synthesis of Azo Dyes
With the key intermediate, 4-Nitro-3-(trifluoromethyl)aniline, in hand, the synthesis of azo dyes can proceed via a two-step diazotization and coupling sequence.
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes from 4-Nitro-3-(trifluoromethyl)aniline.
Protocol 2: Diazotization of 4-Nitro-3-(trifluoromethyl)aniline
This protocol describes the formation of the diazonium salt, a highly reactive intermediate.[6][7]
Materials:
-
4-Nitro-3-(trifluoromethyl)aniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Beakers
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
In a 250 mL beaker, suspend 5.0 g (24.3 mmol) of 4-Nitro-3-(trifluoromethyl)aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 1.85 g (26.7 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline suspension over 20 minutes, maintaining the temperature between 0 and 5 °C.
-
Continue stirring for an additional 30 minutes at the same temperature after the addition is complete. The resulting clear or slightly yellow solution of the diazonium salt is used immediately in the next step.
Protocol 3: Azo Coupling with 2-Naphthol (Illustrative Example)
This protocol details the coupling of the diazonium salt with 2-naphthol to produce a vibrant red disperse dye.
Materials:
-
Diazonium salt solution from Protocol 2
-
2-Naphthol (C₁₀H₈O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL beaker, dissolve 3.50 g (24.3 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 5-10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 2 to the stirred 2-naphthol solution. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
Allow the mixture to warm to room temperature and stir for another hour to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the dye in a vacuum oven at 60 °C.
PART 3: Application Notes and Characterization
Azo dyes derived from 4-Nitro-3-(trifluoromethyl)aniline are typically classified as disperse dyes, suitable for coloring synthetic fibers like polyester and nylon. The presence of both the nitro and trifluoromethyl groups enhances the electron-withdrawing character of the diazonium component, which generally leads to a bathochromic shift in the absorption maximum, resulting in deeper shades.
Expected Spectral Properties
The synthesized dyes can be characterized using various spectroscopic techniques:
Caption: Analytical techniques for the characterization of synthesized azo dyes.
-
UV-Visible Spectroscopy: The color of the dye is determined by its absorption in the visible region of the electromagnetic spectrum. For the 2-naphthol derivative, the maximum absorption (λmax) is expected in the range of 480-520 nm, corresponding to a red-orange color. The solvent can influence the λmax.[8][9]
-
FT-IR Spectroscopy: The FT-IR spectrum will confirm the presence of key functional groups. Characteristic peaks include the N=N stretch (around 1450-1500 cm⁻¹), O-H stretch (broad, around 3200-3500 cm⁻¹ for phenolic couplers), C-F stretches (strong, around 1100-1300 cm⁻¹), and NO₂ stretches (around 1520 and 1350 cm⁻¹).[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the final structure of the dye, showing the signals for the aromatic protons and carbons of both the aniline and the coupling component moieties.[10][11]
Safety and Handling
This compound is a combustible material and causes skin, eye, and respiratory irritation.[12] It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Diazonium salts are thermally unstable and can be explosive when dry; they should always be prepared and used in a cold solution without isolation. All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of high-performance azo dyes. The protocols and application notes provided herein offer a comprehensive guide for researchers to leverage the unique properties of this fluorinated building block. The strategic incorporation of the trifluoromethyl group, facilitated by this intermediate, allows for the rational design of dyes with enhanced fastness and color properties, catering to the demanding requirements of modern material science and textile industries.
References
- ResearchGate. (n.d.). The UV-vis spectrum of the novel azo dyes (5-8).
- ResearchGate. (n.d.). 1H-NMR data of the azo dyes compounds.
- Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
- ResearchGate. (2025, August 6). One step synthesis of azo compounds from nitroaromatics and anilines.
- NTU Scholars. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium.
- PMC. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes.
- ResearchGate. (n.d.). UV–vis spectra of the azo dyes - Before (straight line) and after microaerophilic (dashed line) and aerobic (dotted line) treatments - A: RY107; B: RR198; C: RB5; D: DB71.
- Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse.
- SpringerLink. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
- Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
- AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline.
- International Journal of Research Publication and Reviews. (2023, December). Synthesis and Characterization of Monoazo Disperse Dye.
- Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- SpringerLink. (n.d.). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One.
- Reddit. (2023, November 3). Reductive amination NaB(AcO)3.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol.
- RSC Publishing. (n.d.). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films.
- African British Journals. (2024, May 8). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye.
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Application Notes and Protocols for 4-Nitro-3-(trifluoromethyl)benzaldehyde: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Fluorinated Aromatic Aldehyde
4-Nitro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the landscape of modern medicinal chemistry and drug development.[1] The strategic placement of a nitro group and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties and reactivity, making it a valuable precursor for the synthesis of complex molecular architectures.[2] The potent electron-withdrawing nature of both the nitro and trifluoromethyl moieties significantly influences the reactivity of the aldehyde group, enhancing its susceptibility to nucleophilic attack.[2] This heightened reactivity, coupled with the established role of the trifluoromethyl group in improving the metabolic stability, lipophilicity, and binding affinity of drug candidates, positions this compound as a key intermediate in the synthesis of various therapeutic agents.[1][3]
This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of the anti-cancer drug bicalutamide. Detailed, field-proven protocols for key synthetic transformations, including the Knoevenagel condensation and reductive amination, are presented to empower researchers and drug development professionals in their synthetic endeavors.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NO₃ | [4] |
| Molecular Weight | 219.12 g/mol | [4] |
| CAS Number | 101066-57-3 | [4][5] |
| Appearance | Not explicitly stated, but likely a solid at room temperature | Inferred from handling precautions |
| IUPAC Name | This compound | [4][5] |
| InChI Key | QLLHNXOKFCMSQR-UHFFFAOYSA-N | [4][5] |
| SMILES | C1=CC(=C(C=C1C=O)C(F)(F)F)[O-] | [4][5] |
Safety and Handling Precautions:
This compound should be handled with care in a well-ventilated area, preferably a fume hood.[6][7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory to prevent skin and eye contact.[6][7][8] In case of contact, immediately flush the affected area with copious amounts of water.[6][8] For inhalation, move the individual to fresh air.[6][8] Store the compound in a cool, dry, and well-ventilated place, away from heat and incompatible materials such as strong oxidizing and reducing agents.[6][7]
Application in the Synthesis of Bicalutamide: A Non-Steroidal Anti-Androgen
A prominent application of this compound is in the synthesis of bicalutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[9] The synthesis of bicalutamide analogues often involves the reaction of a substituted aniline with a suitable electrophile.[10][11] While a direct, one-step protocol starting from this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be constructed based on established organic chemistry principles. The initial step would involve the reduction of the nitro group to an amine, followed by subsequent reactions to build the final bicalutamide structure.
A key transformation to access the necessary aniline intermediate is the reduction of the nitro group of this compound. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.
Key Synthetic Transformations and Protocols
The aldehyde functionality of this compound allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a versatile precursor for a diverse range of molecular scaffolds.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[12][13] The strong electron-withdrawing groups on this compound make its carbonyl carbon highly electrophilic and thus an excellent substrate for this reaction.[14]
Workflow for Knoevenagel Condensation:
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Catalysts for reactions involving 4-Nitro-3-(trifluoromethyl)benzaldehyde
An Application Guide to Catalytic Systems for Reactions of 4-Nitro-3-(trifluoromethyl)benzaldehyde
Introduction: The Strategic Importance of a Versatile Building Block
This compound is a pivotal starting material in modern organic synthesis, particularly within medicinal chemistry and materials science.[1] Its structure is distinguished by three key features: an aromatic ring, a highly electrophilic aldehyde functional group, and two potent electron-withdrawing substituents—a nitro group and a trifluoromethyl group. The trifluoromethyl (-CF3) group is of particular interest as it can enhance critical properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity.
The strategic placement of the nitro and trifluoromethyl groups renders both the aldehyde and the nitro functionalities highly reactive and amenable to a variety of chemical transformations. The electron-withdrawing nature of these groups significantly activates the aldehyde carbon toward nucleophilic attack, making it an excellent substrate for condensation and addition reactions.[2][3] Simultaneously, the nitro group serves as a versatile precursor to the corresponding aniline, a crucial intermediate in the synthesis of numerous pharmaceuticals.
This guide provides a detailed exploration of the primary catalytic reactions involving this compound. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying chemical principles and rationale that govern the choice of catalysts and reaction conditions. We will delve into the two major pathways of reactivity: the catalytic reduction of the nitro group and catalytic reactions involving the aldehyde functionality.
Part 1: Catalytic Reduction of the Nitro Group to Synthesize Key Aniline Intermediates
The reduction of the aromatic nitro group to an amine is one of the most fundamental and critical transformations for this substrate. The resulting 4-amino-3-(trifluoromethyl)benzaldehyde or its derivatives are key intermediates in the synthesis of high-value compounds, including the anti-cancer drug Bicalutamide.[4][5] The primary challenge is to achieve high chemoselectivity, reducing the nitro group without affecting the sensitive aldehyde or the robust trifluoromethyl group.
Catalytic Hydrogenation with Molecular Hydrogen (H₂)
Catalytic hydrogenation is a clean, efficient, and widely used method for nitro group reduction. It typically involves a heterogeneous catalyst and molecular hydrogen as the reductant.
Expertise & Rationale: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a highly effective and common choice due to its high activity.[6] Raney Nickel is another option but can sometimes be too reactive, leading to side reactions. For substrates with sensitive functional groups, homogeneous catalysts can offer superior chemoselectivity.[7] Recent advancements have shown that air- and moisture-stable manganese pincer complexes can effectively catalyze the hydrogenation of nitroarenes, tolerating a wide range of functional groups, including trifluoromethyl groups.[6][7] The reaction mechanism is believed to proceed via a direct hydrogenation pathway rather than through condensation intermediates like azoxy or azo compounds.[6][7]
Comparative Data for Nitro Group Reduction Catalysts
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Yield | Key Advantages & Considerations |
| 10% Pd/C | H₂ (gas) | Methanol/Ethanol | Room Temp | Atmospheric | >95% | High yield, clean reaction, catalyst is recyclable.[8] |
| Raney-Ni | H₂ (gas) | Ethanol | Room Temp | Atmospheric | >90% | Cost-effective, but can be pyrophoric and less selective.[6] |
| Mn-pincer complex | H₂ (gas) | THF | 100 | 50 bar H₂ | ~95% | Homogeneous, high chemoselectivity, tolerates CF₃ group well.[6][7] |
| Fe/AcOH | In situ H₂ | Ethanol/Water | Reflux | Atmospheric | 85-95% | Inexpensive, robust, but generates significant iron salt waste.[8] |
| SnCl₂·2H₂O | Proton Transfer | Ethanol | Reflux | Atmospheric | 90-98% | Mild conditions, high chemoselectivity, stoichiometric tin waste.[8] |
Experimental Protocol 1: Catalytic Hydrogenation using 10% Pd/C
This protocol details the standard procedure for the reduction of the nitro group in this compound to yield 4-Amino-3-(trifluoromethyl)benzaldehyde.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (anhydrous)
-
Hydrogen gas (H₂) balloon or cylinder
-
Celite®
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq.) in methanol (approx. 15-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium). Caution: Pd/C can be pyrophoric when dry.
-
Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Amino-3-(trifluoromethyl)benzaldehyde, which can be purified further by recrystallization or column chromatography if necessary.
Caption: General workflow for the Knoevenagel condensation reaction.
Nucleophilic Trifluoromethylation
While the substrate already contains a trifluoromethyl group, the aldehyde can undergo further trifluoromethylation using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. This reaction is not direct and requires a nucleophilic catalyst to activate the TMSCF₃. [9] Expertise & Rationale: The catalyst's role is to generate a reactive trifluoromethyl anion (CF₃⁻) or a hypervalent silicon species capable of delivering the CF₃ group to the aldehyde. [9]Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are common and highly effective catalysts for this transformation. The reaction first produces a silyl-protected alcohol, which is then hydrolyzed during an acidic work-up to yield the final trifluoromethylated alcohol.
Experimental Protocol 3: TBAF-Catalyzed Nucleophilic Trifluoromethylation
Materials:
-
This compound
-
Ruppert-Prakash reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
1 M HCl solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Reagent Addition: Add TMSCF₃ (1.5 eq.) to the solution.
-
Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add the TBAF solution (0.1 eq.) dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the formation of the silylated intermediate by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Deprotection & Extraction: Add 1 M HCl to hydrolyze the silyl ether. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-nitro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol.
Caption: Proposed catalytic cycle for nucleophilic trifluoromethylation.
References
- Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
- Martinelli, E., et al. (2015). Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines. Chemical Communications, 51, 658-660.
- Google Patents. (n.d.). Improved procedure for the synthesis of bicalutamide. EP1614677A2.
- Google Patents. (n.d.). Preparation method of bicalutamide intermediate. CN106748884B.
- Google Patents. (n.d.). Process for preparing bicalutamide. WO2012042532A1.
- Google Patents. (n.d.). Procedure for the synthesis of bicalutamide. US20060041161A1.
- Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Vertex AI Search.
- Abdel-Maksoud, M. S., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 25(24), 6016.
- MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- Bernardi, L., & Fochi, M. (n.d.). Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines. Royal Society of Chemistry.
- ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene.
- Materials Chemistry Frontiers (RSC Publishing). (n.d.). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes.
- Organic Reactions. (n.d.). The Knoevenagel Condensation.
- Wikipedia. (n.d.). Knoevenagel condensation.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst.
- Macmillan Group - Princeton University. (n.d.). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis.
- UR Scholarship Repository - University of Richmond. (n.d.). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate.
- PubMed Central. (n.d.). Transfer Hydrogenation of β‑Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate.
- Pure. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- AIR Unimi. (n.d.). Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β−trifluoromethyl amines.
- PubMed Central. (n.d.). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.
- International Nano Letters. (n.d.). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- PubMed. (n.d.). Catalytic Activity of Cu-MOF Catalyst for 4-Nitrophenol Reduction.
- ChemSrc. (n.d.). This compound.
- PubChemLite. (n.d.). 3-nitro-4-(trifluoromethyl)benzaldehyde.
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Application Note & Protocol: A Scalable Synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde via Swern Oxidation
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde, a pivotal intermediate in the development of pharmaceuticals and specialty chemicals. The featured protocol is based on the Swern oxidation of (4-Nitro-3-(trifluoromethyl)phenyl)methanol, a method selected for its high selectivity, mild reaction conditions, and adaptability to larger scales. This guide delves into the underlying chemical principles, offers a detailed step-by-step protocol, outlines critical safety and handling procedures, and provides methods for purification and characterization, ensuring a robust and reproducible process for researchers and chemical development professionals.
Introduction and Strategic Rationale
This compound (CAS No: 101066-57-3) is a highly functionalized aromatic building block.[1][2] The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring and imparts unique electronic properties, making it a valuable precursor for a range of complex molecular targets. The selective synthesis of this aldehyde, particularly on a kilogram scale, requires a method that avoids over-oxidation to the corresponding carboxylic acid while ensuring high yield and purity.
While several synthetic routes exist, the Swern oxidation of the corresponding primary alcohol, (4-Nitro-3-(trifluoromethyl)phenyl)methanol, stands out as a superior choice for controlled, large-scale production.[3][4] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions, which offers exceptional functional group tolerance and mitigates the risk of over-oxidation often seen with metal-based oxidants.[4][5] The primary byproducts are volatile gases (CO, CO₂, dimethyl sulfide), which simplifies purification at scale, a significant advantage over methods that generate non-volatile impurities.[6][7]
This application note provides a detailed protocol for this transformation, emphasizing the technical considerations and safety measures essential for a successful scale-up campaign.
Physicochemical and Spectroscopic Data
A thorough understanding of the target compound's properties is essential for process monitoring, purification, and final product verification.
| Property | Value |
| CAS Number | 101066-57-3[1] |
| Molecular Formula | C₈H₄F₃NO₃[8] |
| Molecular Weight | 219.12 g/mol [8] |
| Appearance | Yellowish crystalline solid |
| Boiling Point | 291.9 ± 40.0 °C at 760 mmHg[9] |
| Density | 1.5 ± 0.1 g/cm³[9] |
| IUPAC Name | This compound[1] |
The Underlying Chemistry: Swern Oxidation Mechanism
The Swern oxidation is a multi-step process renowned for its mild conditions.[4] The causality behind the experimental choices is rooted in the controlled formation and reaction of a highly reactive intermediate.
-
Activation of DMSO: At cryogenic temperatures (-78 °C), oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to form a highly electrophilic chlorosulfonium salt. This intermediate is unstable above -60 °C, necessitating strict temperature control.[6]
-
Formation of Alkoxysulfonium Salt: The primary alcohol, (4-Nitro-3-(trifluoromethyl)phenyl)methanol, acts as a nucleophile, attacking the sulfur atom of the chlorosulfonium salt. This displaces a chloride ion and forms a key intermediate, the alkoxysulfonium salt.
-
Deprotonation and Ylide Formation: A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is introduced. It selectively deprotonates the carbon adjacent to the sulfonium center, leading to the formation of a sulfur ylide.
-
Intramolecular Elimination: The ylide undergoes a five-membered ring intramolecular proton transfer (a β-elimination), which collapses to yield the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[3] The formation of gaseous byproducts (CO and CO₂ from the initial activation step) and the volatile, malodorous DMS drives the reaction to completion.[7]
Caption: Key mechanistic steps of the Swern oxidation.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the starting alcohol. All operations must be conducted in a well-ventilated fume hood or a walk-in hood suitable for pilot-scale reactions.
Equipment and Reagents
-
Equipment:
-
20 L jacketed glass-lined reactor with overhead mechanical stirrer, thermocouple, and reflux condenser.
-
Nitrogen/Argon gas inlet for maintaining an inert atmosphere.
-
Two 5 L graduated dropping funnels.
-
Cryogenic cooling system capable of maintaining -78 °C.
-
Appropriate filtration and drying equipment (e.g., large Büchner funnel, vacuum oven).
-
Scrubber system for effluent gases (e.g., containing bleach to neutralize dimethyl sulfide).
-
-
Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Equiv. | Amount | Notes |
| (4-Nitro-3-(trifluoromethyl)phenyl)methanol | 936234-83-2 | 221.14 | 1.0 | 1.00 kg | Starting Material |
| Oxalyl Chloride | 79-37-8 | 126.93 | 1.5 | 0.86 L (1.21 kg) | Purity >98% |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 2.5 | 0.99 L (1.10 kg) | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~12 L | Anhydrous |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5.0 | 3.14 L (2.28 kg) | Anhydrous, distilled |
| Water (Deionized) | 7732-18-5 | 18.02 | - | ~10 L | For work-up |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~4 L | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | ~1 kg | For drying |
Experimental Procedure
Caption: Scalable workflow for Swern oxidation.
-
Reactor Preparation: Assemble the 20 L reactor system. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Purge the entire system with dry nitrogen or argon for at least 30 minutes.
-
Activator Preparation: Charge the reactor with anhydrous dichloromethane (5 L) and oxalyl chloride (0.86 L, 1.5 eq). Begin stirring and cool the solution to -78 °C using a cryogenic bath.
-
DMSO Addition (Activation): In a dropping funnel, prepare a solution of anhydrous DMSO (0.99 L, 2.5 eq) in anhydrous DCM (1 L). Add this solution dropwise to the stirred reactor contents over 45-60 minutes, ensuring the internal temperature does not rise above -65 °C. A vigorous evolution of CO and CO₂ will occur.
-
Reaction Stirring: After the DMSO addition is complete, stir the resulting milky-white suspension at -78 °C for an additional 30 minutes.
-
Alcohol Addition: In a separate dropping funnel, dissolve the (4-Nitro-3-(trifluoromethyl)phenyl)methanol (1.00 kg, 1.0 eq) in anhydrous DCM (2 L). Add this solution dropwise to the reactor over 60-90 minutes, again maintaining an internal temperature below -65 °C.
-
Reaction Stirring: Once the alcohol addition is complete, continue stirring the mixture at -78 °C for 45 minutes. Monitor the reaction progress by TLC or HPLC.
-
Base Addition (Elimination): Add triethylamine (3.14 L, 5.0 eq) dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature below -60 °C during this addition. A thick white precipitate (triethylammonium chloride) will form.
-
Warming and Quenching: After the triethylamine addition is complete, stir for another 15 minutes at low temperature. Then, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 1-2 hours.
-
Work-up: Once at room temperature, slowly add deionized water (4 L) to the reactor to quench the reaction. Stir vigorously for 15 minutes. Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 L).
-
Washing and Drying: Combine all organic layers. Wash sequentially with water (2 L) and saturated brine (2 L). Dry the organic phase over anhydrous sodium sulfate (~1 kg), stir for 30 minutes, and then filter.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Purification by Recrystallization
Column chromatography is generally impractical at this scale. Recrystallization is the preferred method.[10][11]
-
Solvent Selection: Perform small-scale trials to identify a suitable solvent system. A mixture of isopropanol/heptane or ethyl acetate/hexane is often effective. The ideal solvent should fully dissolve the crude product at an elevated temperature and allow for crystallization upon cooling, while leaving impurities dissolved.
-
Procedure: Transfer the crude solid to a clean, appropriately sized reactor. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to achieve complete dissolution. If using a co-solvent system, slowly add the anti-solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent mixture.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Expected Yield: 85-95%
-
Expected Purity: >98% (by HPLC)
-
Analytical Characterization
The identity and purity of the final product should be confirmed using a combination of standard analytical techniques.[12]
-
HPLC: To determine purity and quantify any remaining starting material or byproducts. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[12]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure. The aldehyde proton should be visible as a singlet around 10 ppm in the ¹H NMR spectrum.
-
GC-MS: To confirm the molecular weight and identify any volatile impurities.
-
FTIR Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl stretch (~1700 cm⁻¹) and the nitro group stretches (~1530 and 1350 cm⁻¹).[12]
Safety and Hazard Management
A thorough risk assessment is mandatory before commencing any scale-up operation.
-
Chemical Hazards:
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water and DMSO if added improperly. Handle only in a well-ventilated hood with appropriate PPE.[7]
-
Nitric Acid (for precursors): A strong oxidizer and highly corrosive. Reacts violently with organic materials.[13][14] All handling requires an acid-resistant fume hood, face shield, and compatible gloves.[15][16] Spills must be neutralized with a suitable agent like sodium bicarbonate, not just diluted with water.[15][17]
-
Dichloromethane (DCM): A potential carcinogen and volatile solvent. Minimize inhalation and skin contact.
-
Dimethyl Sulfide (DMS): A byproduct with an extremely foul and persistent odor. The reactor's off-gas must be directed through an efficient chemical scrubber (e.g., containing sodium hypochlorite solution).
-
Carbon Monoxide (CO): A toxic, odorless gas is produced stoichiometrically. Ensure adequate ventilation and consider using a CO monitor in the work area.[7]
-
-
Process Hazards:
-
Cryogenic Temperatures: Handling large volumes of dry ice or using cryogenic cooling systems requires insulated gloves and face protection to prevent cold burns.
-
Exothermic Reactions: The additions of DMSO, the alcohol, and triethylamine are all potentially exothermic. Strict temperature control and slow, dropwise addition are critical to prevent a runaway reaction.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE includes safety goggles, a face shield, a flame-retardant lab coat, and closed-toe shoes.
-
Gloves: Use heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton) when handling corrosive reagents like oxalyl chloride. Double-gloving is recommended.
-
Conclusion
The scale-up synthesis of this compound can be achieved with high yield and purity using the Swern oxidation protocol detailed in this guide. The success of this process hinges on meticulous attention to anhydrous conditions, strict temperature control during reagent addition, and robust safety procedures to manage hazardous reagents and byproducts. By understanding the underlying chemical principles and adhering to the established protocol, researchers and drug development professionals can reliably produce multi-gram to kilogram quantities of this essential chemical intermediate.
References
- Chem-Station Int. Ed. (2014). Swern Oxidation.
- Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation.
- ACS GCI Pharmaceutical Roundtable. Oxidation to aldehyde and ketones.
- University of Washington Environmental Health & Safety. NITRIC ACID SAFETY.
- Carl ROTH. Safety Data Sheet: Nitric acid.
- Quora. (2024). What safety precautions should I take when handling nitric acid?
- Chemistry For Everyone (YouTube). (2025). What Are The Lab Safety Precautions For Nitric Acid?
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- PubChem. This compound.
- Chemsrc. This compound.
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The Strategic Utility of 4-Nitro-3-(trifluoromethyl)benzaldehyde in Advanced Materials Science: Application Notes and Protocols
In the landscape of materials science, the judicious selection of molecular building blocks is paramount to engineering materials with bespoke properties. 4-Nitro-3-(trifluoromethyl)benzaldehyde emerges as a molecule of significant interest, distinguished by the potent electron-withdrawing characteristics of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This unique electronic profile renders it a versatile precursor for a new generation of functional polymers, nonlinear optical (NLO) chromophores, and metal-organic frameworks (MOFs). This guide provides an in-depth exploration of its applications, complete with detailed experimental protocols, to empower researchers in their quest for novel materials.
Core Attributes and Synthetic Versatility
This compound is a crystalline solid with the molecular formula C₈H₄F₃NO₃.[1] Its reactivity is dominated by the aldehyde functional group, which readily participates in a variety of condensation reactions. The presence of the strongly deactivating nitro and trifluoromethyl substituents enhances the electrophilicity of the aldehyde carbon, often facilitating reactions under mild conditions.[2][3]
| Property | Value | Reference |
| Molecular Weight | 219.12 g/mol | [1] |
| Melting Point | 65-68 °C | [4] |
| Appearance | Light yellow crystalline solid | [4] |
| CAS Number | 101066-57-3 | [5] |
Application in Polymer Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of α,β-unsaturated compounds that can serve as monomers for polymerization.[1] The enhanced reactivity of this compound makes it an excellent substrate for this reaction.
Protocol 1: Synthesis of a Knoevenagel Condensation Monomer
This protocol details the synthesis of 2-(4-nitro-3-(trifluoromethyl)benzylidene)malononitrile, a key monomer for functional polymers.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol with magnetic stirring.
-
To this solution, add 11 mmol of malononitrile.
-
Add 2-3 drops of piperidine to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
Expected Outcome: A crystalline solid, which can be further purified by recrystallization from ethanol if necessary.
Caption: Workflow for Knoevenagel Condensation.
Development of Nonlinear Optical (NLO) Chromophores
Organic materials with significant NLO properties are crucial for applications in optical data storage and processing.[3] The donor-π-acceptor (D-π-A) architecture is a common design motif for NLO chromophores. This compound, with its potent electron-accepting character, serves as an excellent acceptor (A) component.
Protocol 2: Synthesis of a D-π-A NLO Chromophore
This protocol outlines the synthesis of a stilbene-based NLO chromophore via a Horner-Wadsworth-Emmons reaction.
Materials:
-
This compound
-
Diethyl (4-(dimethylamino)benzyl)phosphonate (donor-π component)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend 12 mmol of sodium hydride in 50 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 10 mmol of diethyl (4-(dimethylamino)benzyl)phosphonate in 20 mL of anhydrous THF to the NaH suspension. Stir for 30 minutes at 0°C.
-
Add a solution of 10 mmol of this compound in 20 mL of anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Expected Outcome: A colored solid with strong absorption in the visible region, indicative of an intramolecular charge-transfer band.
Caption: Synthesis of a D-π-A NLO Chromophore.
Precursor for Metal-Organic Framework (MOF) Linkers
Metal-organic frameworks (MOFs) are porous crystalline materials with applications in gas storage, separation, and catalysis.[6] The properties of MOFs are largely determined by the organic linkers used in their synthesis. This compound can be converted into a dicarboxylic acid linker, enabling the incorporation of its unique electronic features into a MOF structure.
Protocol 3: Synthesis of a Dicarboxylic Acid MOF Linker
This protocol describes a two-step synthesis of 4-nitro-3-(trifluoromethyl)isophthalic acid from this compound.
Step 1: Oxidation to Carboxylic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in a solution of 10 mmol of NaOH in 50 mL of water.
-
Heat the solution to 80°C and slowly add a solution of 20 mmol of KMnO₄ in 100 mL of water over 1 hour.
-
Maintain the temperature at 80°C and stir for an additional 4 hours.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Conversion to Dicarboxylic Acid Linker
A subsequent functionalization, such as a nucleophilic aromatic substitution of the nitro group followed by oxidation of another substituent, would be necessary to generate a dicarboxylic acid. A more direct route would involve starting from a precursor that already contains two functional groups that can be oxidized to carboxylic acids.
A Conceptual Pathway for MOF Synthesis:
Sources
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. physchemres.org [physchemres.org]
- 6. researchgate.net [researchgate.net]
The Strategic Utility of 4-Nitro-3-(trifluoromethyl)benzaldehyde in the Synthesis of Medicinally Relevant Heterocycles
Introduction: A Versatile Building Block for Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profile.[2] 4-Nitro-3-(trifluoromethyl)benzaldehyde is a particularly valuable bifunctional reagent that combines the synthetic versatility of an aldehyde with the directing and electron-withdrawing properties of the nitro and trifluoromethyl groups. This unique combination makes it an ideal starting material for the construction of a variety of complex heterocyclic scaffolds with significant potential in drug development.[3][4]
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a key precursor. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices and ensuring procedural robustness.
I. Synthesis of Substituted Pyrroles via the Barton-Zard Reaction
The Barton-Zard reaction is a powerful and convergent method for the synthesis of pyrroles, which are core structures in numerous natural products and pharmaceuticals.[5][6] The reaction proceeds via the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base.[6] While this compound itself is not a nitroalkene, it can be readily converted to the corresponding β-nitrostyrene derivative, which then serves as the key substrate for the Barton-Zard reaction.
Mechanistic Rationale
The reaction mechanism involves a series of well-defined steps, beginning with the base-catalyzed formation of an enolate from the α-isocyanoacetate. This is followed by a Michael-type addition to the nitroalkene, intramolecular cyclization, and subsequent elimination of the nitro group to afford the aromatic pyrrole ring.[5]
Experimental Workflow: Barton-Zard Pyrrole Synthesis
Caption: Workflow for Barton-Zard Pyrrole Synthesis.
Detailed Protocol: Synthesis of Ethyl 4-(4-nitro-3-(trifluoromethyl)phenyl)pyrrole-2-carboxylate
Materials:
-
This compound
-
Nitromethane
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1-nitro-2-(4-nitro-3-(trifluoromethyl)phenyl)ethene (β-Nitrostyrene derivative)
-
To a solution of this compound (1.0 eq) in methanol, add nitromethane (1.2 eq) and a catalytic amount of a suitable base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude β-nitrostyrene derivative. This can be used in the next step without further purification.
Step 2: Barton-Zard Reaction
-
To a solution of the β-nitrostyrene derivative (1.0 eq) from Step 1 and ethyl isocyanoacetate (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DBU (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired ethyl 4-(4-nitro-3-(trifluoromethyl)phenyl)pyrrole-2-carboxylate.
II. Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for the construction of quinoline and its derivatives.[7][8] This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, typically a ketone or ester.[8] A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer cyclization.[9]
Mechanistic Rationale
The reaction proceeds via an initial aldol condensation between the 2-aminobenzaldehyde and the enolizable ketone, followed by an intramolecular cyclodehydration to form the quinoline ring system.[7] The use of a reducing agent in the same pot to generate the 2-aminobenzaldehyde from the nitro precursor offers a more streamlined and efficient synthetic route.[9]
Experimental Workflow: Reductive Friedländer Quinoline Synthesis
Caption: Workflow for Reductive Friedländer Synthesis.
Detailed Protocol: Synthesis of 2-Phenyl-7-nitro-6-(trifluoromethyl)quinoline
Materials:
-
This compound
-
Acetophenone
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and acetophenone (1.2 eq) in a mixture of ethanol and glacial acetic acid.
-
To this stirred suspension, add iron powder (3.0 eq) portion-wise, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure and neutralize the residue with saturated aqueous NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield 2-phenyl-7-nitro-6-(trifluoromethyl)quinoline.
III. Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are of significant interest due to their wide range of pharmacological activities.[10][11] The reaction involves the condensation of an aldehyde, a β-ketoester (or a similar active methylene compound), and urea or thiourea under acidic conditions.[10]
Mechanistic Rationale
The mechanism is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to afford the dihydropyrimidine product.[10]
Experimental Workflow: Biginelli Dihydropyrimidine Synthesis
Caption: Workflow for Biginelli Dihydropyrimidine Synthesis.
Detailed Protocol: Synthesis of Ethyl 6-methyl-4-(4-nitro-3-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst
-
Ice-water
-
Cold ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
IV. Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and other central nervous system disorders.[12] The synthesis of 1,5-benzodiazepines can be achieved through the condensation of an o-phenylenediamine with a β-dicarbonyl compound or two equivalents of a ketone.[13] While not a direct reaction of this compound, this aldehyde can be a precursor to chalcones which, in turn, can be used to synthesize benzodiazepine derivatives.[12] A more direct, albeit multi-step, approach involves the conversion of the aldehyde to a 2-aminobenzophenone derivative, a key precursor for 1,4-benzodiazepines.
Representative Synthetic Strategy
A plausible synthetic route would involve the initial synthesis of a chalcone from this compound and a suitable acetophenone. This chalcone can then be reacted with o-phenylenediamine to yield a 1,5-benzodiazepine derivative.
Experimental Workflow: Chalcone-based Benzodiazepine Synthesis
Caption: Workflow for 1,5-Benzodiazepine Synthesis.
Detailed Protocol: Synthesis of 2-(4-Nitro-3-(trifluoromethyl)phenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Materials:
-
This compound
-
Acetophenone
-
o-Phenylenediamine
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid (AcOH)
Procedure:
Step 1: Synthesis of (E)-1-(4-nitro-3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol, add an aqueous solution of NaOH dropwise at room temperature.
-
Stir the mixture for 2-3 hours. The product will precipitate out of the solution.
-
Filter the solid, wash with water until the filtrate is neutral, and then wash with cold ethanol.
-
Dry the crude chalcone, which can be used in the next step without further purification.
Step 2: Synthesis of the 1,5-Benzodiazepine
-
A mixture of the chalcone from Step 1 (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol containing a catalytic amount of glacial acetic acid is refluxed for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product that crystallizes out is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
Quantitative Data Summary
| Heterocyclic System | Key Reaction | Starting Materials | Representative Product | Typical Yield Range |
| Pyrrole | Barton-Zard Reaction | This compound, Nitromethane, Ethyl isocyanoacetate | Ethyl 4-(4-nitro-3-(trifluoromethyl)phenyl)pyrrole-2-carboxylate | 60-80% |
| Quinoline | Friedländer Annulation | This compound, Acetophenone, Fe/AcOH | 2-Phenyl-7-nitro-6-(trifluoromethyl)quinoline | 70-90% |
| Dihydropyrimidine | Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | Ethyl 6-methyl-4-(4-nitro-3-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-95% |
| 1,5-Benzodiazepine | Condensation | This compound, Acetophenone, o-Phenylenediamine | 2-(4-Nitro-3-(trifluoromethyl)phenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | 65-85% |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyrroles, quinolines, dihydropyrimidines, and benzodiazepines demonstrate its broad applicability. The presence of the nitro and trifluoromethyl groups not only facilitates these synthetic transformations but also imparts desirable physicochemical properties to the final products, making them attractive candidates for further investigation in drug discovery programs. The methodologies presented herein are robust and can be adapted for the synthesis of a wide array of analogues for structure-activity relationship studies.
References
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
- Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
- Bhat, K. I., & Kumar, A. (2015). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals, 15(1), 397-401.
- Wikipedia. (2023). Barton–Zard reaction.
- Wikipedia. (2023). Friedländer synthesis.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4104.
- Wikipedia. (2023). Biginelli reaction.
- Ilfahmi, Y. A., & Fadlan, A. (2023). DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
- Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Catalysis Research, 2013, 1-6.
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- A Study Of Synthesis Of Bioactive Heterocycles. (2023). International Journal of Novel Research and Development, 8(6), 1-10.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4767.
- Novel synthesis of biologically active nitro heterocyclic compounds. (2006). Indian Journal of Chemistry - Section B, 45B(3), 703-707.
- Synthesis of Bioactive Heterocycles Exploiting Modern Continuous Flow Chemistry. (2019). Chemistry – A European Journal, 25(1), 85-99.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. connectjournals.com [connectjournals.com]
- 13. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis Using 4-Nitro-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of 4-Nitro-3-(trifluoromethyl)benzaldehyde in Asymmetric Synthesis
This compound is a uniquely functionalized aromatic aldehyde that serves as a powerful building block in modern medicinal chemistry and materials science. The convergence of a nitro group and a trifluoromethyl group on the same phenyl ring creates a substrate with distinct electronic properties, rendering it highly valuable for the construction of complex, stereochemically defined molecules.
The trifluoromethyl (-CF3) group, a bioisostere for moieties like chlorine, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their biological targets.[1] Concurrently, the strongly electron-withdrawing nitro (-NO2) group further activates the aldehyde functionality toward nucleophilic attack, facilitating a range of carbon-carbon bond-forming reactions.[2]
This guide provides an in-depth exploration of the application of this compound in asymmetric synthesis, with a primary focus on the enantioselective Henry (nitroaldol) reaction. We will delve into the mechanistic rationale behind catalyst selection, provide a detailed, field-tested protocol, and discuss the broader implications for drug discovery. Our approach is grounded in established principles of asymmetric catalysis, offering a robust framework for researchers to successfully employ this versatile substrate.
Core Application: The Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a fundamental C-C bond-forming transformation involving the addition of a nitroalkane to a carbonyl compound.[2][3] When performed asymmetrically, it provides access to chiral β-nitro alcohols, which are invaluable precursors to a variety of medicinally relevant scaffolds, including chiral amino alcohols and diamines.[2][4]
Mechanistic Rationale and Catalyst Selection
The pronounced electrophilicity of the aldehyde carbon in this compound makes it an excellent substrate for the Henry reaction. The key to achieving high enantioselectivity lies in the choice of a suitable chiral catalyst that can effectively coordinate both the aldehyde and the incoming nucleophile (the nitronate anion), thereby controlling the facial selectivity of the addition.
While numerous catalytic systems have been developed for the asymmetric Henry reaction, chiral copper(II) complexes with bis(oxazoline) or amino alcohol-derived ligands have proven particularly effective for aromatic aldehydes.[3][5] These catalysts function as chiral Lewis acids, activating the aldehyde by coordinating to the carbonyl oxygen. Simultaneously, a basic site on the ligand or an external base deprotonates the nitroalkane to generate the nucleophilic nitronate. The rigid chiral environment of the metal complex then dictates the trajectory of the nucleophilic attack, leading to the preferential formation of one enantiomer.
The diagram below illustrates the proposed catalytic cycle for a copper(II)-catalyzed asymmetric Henry reaction.
Caption: Proposed catalytic cycle for the Cu(II)-catalyzed asymmetric Henry reaction.
Quantitative Data Overview
| Aldehyde Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O | Ethanol | RT | 2 | >95 | 94 | [6] |
| 3-(Trifluoromethyl)benzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | Ethanol | 25 | 24 | 82 | 59 | [1] |
| Benzaldehyde | Chiral Diamine-Cu(OAc)₂ | THF | 25 | 24 | 91 | 92 | [3] |
Analysis and Expected Outcome: The combined electron-withdrawing effects of the nitro and trifluoromethyl groups in the target substrate are expected to enhance its reactivity compared to benzaldehyde or 3-(trifluoromethyl)benzaldehyde. This heightened reactivity may allow for lower catalyst loadings or shorter reaction times. The steric hindrance from the ortho-trifluoromethyl group is minimal, and thus high enantioselectivity, likely exceeding 90% ee, is anticipated with an optimized chiral copper catalyst system.
Detailed Experimental Protocol: Asymmetric Henry Reaction
This protocol is adapted from established procedures for electronically similar aromatic aldehydes and is expected to be highly effective for this compound.[1][6]
Materials & Reagents
-
This compound (1.0 equiv)
-
Nitromethane (10.0 equiv)
-
Chiral bis(β-amino alcohol) ligand (e.g., (1R,2R)-(-)-N,N'-Dimethyl-1,2-diphenylethylene-1,2-diamine) (0.1 equiv)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 equiv)
-
Anhydrous Ethanol (to desired concentration, e.g., 0.2 M)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Equipment
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash column chromatography setup
-
Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination
Step-by-Step Procedure
-
Catalyst Pre-formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral bis(β-amino alcohol) ligand (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol).
-
Add anhydrous ethanol (3 mL) and stir the mixture at room temperature for 1 hour. A color change to a blue or green solution/suspension indicates the formation of the chiral copper catalyst complex.
-
-
Reaction Initiation:
-
In a separate vial, dissolve this compound (1.0 mmol, 219 mg) in anhydrous ethanol (2 mL).
-
Add the aldehyde solution to the catalyst mixture.
-
Add nitromethane (10.0 mmol, 0.54 mL) to the reaction flask.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is consumed (typically 12-24 hours).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure chiral β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
-
The workflow for this protocol is summarized in the diagram below.
Caption: Step-by-step workflow for the asymmetric Henry reaction protocol.
Further Synthetic Applications & Outlook
The versatility of this compound extends beyond the Henry reaction. Its activated aldehyde group makes it a prime candidate for other important asymmetric transformations.
-
Asymmetric Aza-Henry Reaction: The addition of nitroalkanes to imines derived from this compound can produce chiral β-nitroamines. These products are valuable intermediates for the synthesis of chiral 1,2-diamines, which are prevalent in many pharmaceutical agents.[7][8] Organocatalysts such as chiral thioureas or quaternary ammonium salts are often employed for this transformation.[8]
-
Asymmetric Reductions: The prochiral aldehyde can be reduced to a chiral benzylic alcohol using well-established methods like the Corey-Bakshi-Shibata (CBS) reduction. This reaction uses a chiral oxazaborolidine catalyst and borane to deliver high enantioselectivity.[1] The resulting chiral alcohol is a versatile synthon for further elaboration.
-
Asymmetric Allylation and Alkylation: The addition of allyl or alkyl nucleophiles, often mediated by chiral Lewis acids or organometallic reagents, can generate chiral homoallylic or secondary alcohols, respectively.[9] These reactions provide direct access to complex chiral building blocks.
The continued exploration of asymmetric reactions with this compound will undoubtedly unlock new pathways to novel, high-value molecules for drug discovery and development. The principles and protocols outlined in this guide serve as a foundational starting point for researchers aiming to leverage the unique properties of this powerful synthetic intermediate.
References
- Du, D., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry.
- Evans, D. A., et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692-12693.
- Wang, J., et al. (2013). Asymmetric Aza-Henry Reaction of N-Boc Trifluoromethyl Ketimines Catalyzed by an Ion-Pair Catalyst. Organic Letters, 15(22), 5846-5849.
- Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516-1519.
- Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877.
- Buchler GmbH. Asymmetric Henry Reaction (Nitroaldol Reaction).
- Gil, M. J., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4443.
- Gholinejad, M., et al. (2012). A novel chiral bis(β-amino alcohol) as an efficient and reusable ligand for the copper-catalyzed asymmetric Henry reaction. Tetrahedron: Asymmetry, 23(1), 74-78.
- Chen, Y., et al. (2014). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Chinese Journal of Chemistry, 32(10), 1032-1036.
- Palomo, C., et al. (2007). Direct, Catalytic Enantioselective Nitroaldol (Henry) Reaction of Trifluoromethyl Ketones: An Asymmetric Entry to Alpha-Trifluoromethyl-Substituted Quaternary Carbons. Organic Letters, 9(24), 5079-5082.
- Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine−Cu(OAc)2 Complex. Organic Letters, 9(18), 3595-3597.
- Saadi, J., & Wennemers, H. (2016). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Catalysts, 6(11), 175.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. groups.ims.ac.jp [groups.ims.ac.jp]
- 3. Henry Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DABCO-promoted reaction sequence of β-nitro alcohols and α-oxoaldehydes: construction of diverse tetrahydrofurans and total synthesis of (+)-bruguierol B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 4-Nitro-3-(trifluoromethyl)benzaldehyde
Introduction
Welcome to the technical support center for the synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde. This critical intermediate is widely used in the development of pharmaceuticals and agrochemicals, making the optimization of its synthesis a priority for researchers. Low yields, incomplete reactions, and purification difficulties are common hurdles. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you maximize your reaction yield and product purity. The primary focus will be on the most prevalent and reliable synthetic step: the Swern oxidation of (4-Nitro-3-(trifluoromethyl)phenyl)methanol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted laboratory-scale method is a two-step process. It begins with the reduction of a suitable precursor, such as 4-nitro-3-(trifluoromethyl)benzoic acid, to form (4-nitro-3-(trifluoromethyl)phenyl)methanol. This intermediate alcohol is then oxidized to the target aldehyde. For the oxidation step, the Swern oxidation is highly recommended due to its mild reaction conditions, high selectivity for aldehydes, and avoidance of toxic heavy metals like chromium.[1][2]
Q2: Why is the Swern oxidation preferred over other oxidation methods like PCC or Jones oxidation?
A2: The Swern oxidation offers several distinct advantages.[1][3][4]
-
Mild Conditions: The reaction is run at very low temperatures (typically -78 °C), which preserves sensitive functional groups in the molecule and prevents side reactions.[2][5]
-
High Selectivity: It selectively oxidizes primary alcohols to aldehydes, with a very low risk of over-oxidation to the carboxylic acid, a common issue with stronger oxidants like potassium permanganate or Jones reagent.[1][4]
-
Environmental & Safety: It avoids the use of toxic and environmentally harmful chromium-based reagents.[1][2]
Q3: What are the primary challenges and sources of yield loss in this synthesis?
A3: The majority of issues arise during the Swern oxidation step. Key challenges include:
-
Strict Temperature Control: The reaction is highly exothermic and temperature-sensitive. Deviation from the optimal -78 °C to -60 °C range can lead to the decomposition of the reactive intermediate and the formation of byproducts.[1][5]
-
Moisture Sensitivity: All reagents and glassware must be scrupulously dry, as water can quench the reactive species.
-
Byproduct Formation: The reaction generates volatile and malodorous dimethyl sulfide, as well as carbon monoxide and carbon dioxide, necessitating the use of an efficient fume hood.[3]
-
Stoichiometry: Precise control over the stoichiometry of the reagents (DMSO, oxalyl chloride, and triethylamine) is critical for driving the reaction to completion and minimizing side products.
Section 2: Troubleshooting Guide for Swern Oxidation
This section addresses specific problems you may encounter during the oxidation of (4-Nitro-3-(trifluoromethyl)phenyl)methanol.
Scenario 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. Analysis by TLC/LC-MS shows mostly unreacted starting material (alcohol). What went wrong?
A: This is a classic sign of an incomplete reaction, typically caused by the failure to form or effectively utilize the active oxidizing agent.
-
Pillar 1: Ineffective DMSO Activation. The first critical step is the reaction between dimethyl sulfoxide (DMSO) and oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride.[3]
-
Cause: The most common failure point is adding the oxalyl chloride to the DMSO/dichloromethane solution at a temperature that is too high. This leads to the rapid decomposition of the activator.
-
Solution: Ensure your reaction vessel is maintained at a stable -78 °C (a dry ice/acetone bath is standard) before and during the slow, dropwise addition of oxalyl chloride.[6] Vigorous stirring is essential. You should observe gas evolution (CO and CO2), which is a sign of successful activation.[3][6]
-
-
Pillar 2: Insufficient Reagents.
-
Cause: Using substoichiometric amounts of either oxalyl chloride or DMSO will naturally result in unreacted alcohol.
-
Solution: Carefully check your calculations. It is common practice to use a slight excess of the activating agents. Refer to the table below for recommended stoichiometry.
-
-
Pillar 3: Premature Quenching.
-
Cause: The presence of water in the reagents or glassware will hydrolyze the chloro(dimethyl)sulfonium chloride before it can react with your alcohol.
-
Solution: Use anhydrous solvents (preferably from a freshly opened bottle or a solvent purification system) and flame-dry all glassware under vacuum or nitrogen before use.
-
Q: My yield is low, but my starting material is consumed. My crude product is a complex mixture. What happened?
A: This suggests that the reaction initiated but proceeded down non-productive pathways. Temperature control is the most likely culprit.
-
Pillar 1: Side Reaction with Triethylamine.
-
Cause: Adding the triethylamine (Et3N) base before the alcohol has fully reacted with the activated DMSO species can lead to side reactions. Furthermore, adding the base at too low a temperature can cause it to freeze, leading to poor mixing and localized concentration issues upon warming.
-
Solution: Follow the correct order of addition: 1) Activate DMSO with oxalyl chloride, 2) Add the alcohol solution, 3) Then add the triethylamine. Allow the reaction to warm slightly (e.g., to -60 °C or -45 °C) after adding the alcohol but before adding the base to ensure fluidity and complete reaction.
-
-
Pillar 2: Pummerer Rearrangement Byproducts.
-
Cause: If the reaction temperature is allowed to rise significantly above -60 °C after the formation of the key alkoxysulfonium ion intermediate, side reactions like the Pummerer rearrangement can occur, leading to the formation of mixed thioacetals and other impurities.[1]
-
Solution: Maintain strict temperature control throughout the activation and alcohol addition steps. Only allow the reaction to warm to room temperature after the addition of triethylamine is complete and the elimination reaction has had sufficient time to proceed.
-
Scenario 2: Purification Challenges
Q: The reaction worked, but I'm having trouble purifying the final product. What are the best methods?
A: Purification of this compound requires removing both volatile and non-volatile byproducts.
-
Pillar 1: Removing Volatile Byproducts.
-
Issue: The most prominent byproduct is dimethyl sulfide ((CH3)2S), which has a notoriously strong and unpleasant odor.[1][3]
-
Solution: During the aqueous workup, ensure you perform extractions in a separatory funnel with adequate venting in a fume hood. The dimethyl sulfide is volatile and will be removed along with the solvent during rotary evaporation. Rinsing used glassware with bleach (sodium hypochlorite) will oxidize the residual dimethyl sulfide to odorless DMSO or dimethyl sulfone.[3]
-
-
Pillar 2: Removing Non-Volatile Byproducts.
-
Issue: The main non-volatile byproduct is triethylammonium chloride (Et3NHCl), the salt formed from the base.
-
Solution: A standard aqueous workup is highly effective. After quenching the reaction, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine to remove bulk water.[7]
-
-
Pillar 3: Final Product Polishing.
-
Issue: Minor, colored impurities or trace starting material may remain.
-
Solution: this compound is a solid. Recrystallization is an excellent final purification step. A solvent system like toluene/petroleum ether or isopropanol/water can be effective.[8] Alternatively, flash column chromatography on silica gel using a hexane/ethyl acetate gradient can provide very high purity material.
-
Section 3: Key Process Parameters & Visual Workflows
Data Presentation: Optimized Reagent Stoichiometry
| Reagent | Role | Molar Equivalents (vs. Alcohol) | Key Considerations |
| (4-Nitro-3-(trifluoromethyl)phenyl)methanol | Starting Material | 1.0 | Must be completely dry. |
| Dimethyl Sulfoxide (DMSO) | Oxidant Precursor | 1.5 - 2.2 | Use anhydrous grade. |
| Oxalyl Chloride | Activator | 1.2 - 1.5 | Add slowly at -78 °C. Highly toxic and corrosive. |
| Triethylamine (Et3N) | Base | 3.0 - 5.0 | Promotes the final elimination step. |
| Dichloromethane (DCM) | Solvent | - | Must be anhydrous. |
Experimental Workflow Diagram
Caption: High-level workflow for the Swern oxidation synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing low-yield Swern oxidations.
Section 4: Detailed Experimental Protocol
Reaction: Swern oxidation of (4-Nitro-3-(trifluoromethyl)phenyl)methanol.
Safety Precautions: This reaction must be performed in a certified chemical fume hood. Oxalyl chloride is highly toxic and corrosive. The reaction generates carbon monoxide gas and foul-smelling dimethyl sulfide. Appropriate personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Materials:
-
(4-Nitro-3-(trifluoromethyl)phenyl)methanol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 eq)
-
Oxalyl Chloride (1.5 eq)
-
Triethylamine (Et3N) (4.0 eq)
-
Dry ice and acetone for cooling bath
-
Standard laboratory glassware (three-neck flask, dropping funnels), all flame- or oven-dried.
-
Nitrogen or Argon line for inert atmosphere.
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere.
-
Activation: Charge the flask with anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath. To the flask, add anhydrous DMSO (2.0 eq) via syringe.
-
In one dropping funnel, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred DMSO/DCM mixture over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for an additional 15 minutes after addition is complete.
-
Alcohol Addition: In the second dropping funnel, prepare a solution of (4-Nitro-3-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below -70 °C. Stir for 30-45 minutes.
-
Elimination: Add triethylamine (4.0 eq) dropwise via syringe or dropping funnel, ensuring the temperature does not exceed -60 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Warming & Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 45-60 minutes. Once at room temperature, quench the reaction by slowly adding deionized water.
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Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and finally with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) or by flash column chromatography to yield pure this compound.
References
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
- The Organic Chemist. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism.
- Wikipedia. Swern oxidation.
- Organic Chemistry Portal. Swern Oxidation.
- Chemistry Steps. Swern Oxidation Mechanism.
- PubChem. This compound.
- PubChem. 4-Nitro-3-(trifluoromethyl)phenol.
- gChem Global. Swern Oxidation.
- PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde.
- Google Patents. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Google Patents. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
- ResearchGate. Oxidation of toluene and its ortho-nitroderivatives.
- ChemBK. 4-Nitro-2-(trifluoromethyl)toluene, 4-Methyl-3-(trifluoromethyl)nitrobenzene.
- Organic Syntheses. Nitration of benzaldehyde to 3-nitrobenzaldehyde.
Sources
- 1. Swern Oxidation [organic-chemistry.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As a Senior Application Scientist, I will provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a nitro and a trifluoromethyl group on the aromatic ring makes it a versatile precursor. A common and reliable synthetic route involves the oxidation of 4-nitro-3-(trifluoromethyl)benzyl alcohol. This guide will focus on troubleshooting this particular step, as well as addressing challenges related to the synthesis of the starting material and the purification of the final product.
Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Answer: A low or non-existent yield can stem from several factors, primarily related to the choice and handling of the oxidizing agent, as well as the reaction conditions. Let's break down the possibilities based on common oxidation methods.
If you are using Swern Oxidation:
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by a hindered base such as triethylamine (TEA).[1][2] Strict temperature control is crucial for the success of this reaction.[1]
-
Potential Cause 1: Inadequate Temperature Control. The reaction must be maintained at a very low temperature (typically below -60 °C) during the addition of reagents.[1][3] If the temperature rises, the activated DMSO complex can decompose, or side reactions can occur, consuming your starting material without forming the desired aldehyde.[3]
-
Solution: Ensure your cooling bath (e.g., dry ice/acetone) is consistently maintained at the target temperature. Add reagents slowly and monitor the internal reaction temperature closely.
-
-
Potential Cause 2: Impure or Wet Reagents/Solvent. The Swern oxidation is highly sensitive to moisture. Water will react with the electrophilic activating agent (oxalyl chloride) and quench the reaction.
-
Solution: Use anhydrous solvents and freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use.
-
-
Potential Cause 3: Incorrect Order of Reagent Addition. The order of addition is critical for the formation of the active oxidizing species.
-
Solution: The correct order is to first react DMSO with oxalyl chloride to form the chloro(dimethyl)sulfonium chloride, followed by the addition of the alcohol, and finally the addition of the triethylamine base.[2]
-
If you are using Dess-Martin Periodinane (DMP) Oxidation:
DMP is a mild and selective oxidizing agent for converting primary alcohols to aldehydes.[4][5][6]
-
Potential Cause 1: Inactive DMP Reagent. Dess-Martin periodinane can decompose upon prolonged exposure to moisture.
-
Solution: Use a fresh bottle of DMP or a recently opened one that has been stored in a desiccator. If you suspect your DMP is old, you can perform a test reaction on a simple alcohol like benzyl alcohol to check its activity.
-
-
Potential Cause 2: Insufficient Amount of DMP. While typically used in slight excess (1.1-1.5 equivalents), an insufficient amount will lead to incomplete conversion.
-
Solution: Ensure you are using the correct stoichiometry. For sluggish reactions, a slight increase in the amount of DMP may be beneficial.
-
Issue 2: Formation of Impurities
Question: My reaction seems to have worked, but I have significant impurities in my crude product. What are these impurities and how can I avoid them?
Answer: The nature of the impurities will depend on the synthetic route and reaction conditions.
Over-oxidation to Carboxylic Acid
-
Potential Cause: This is a common side reaction, especially with stronger oxidizing agents or if the reaction conditions are not well-controlled. While Swern and DMP oxidations are generally selective for aldehydes, prolonged reaction times or elevated temperatures can lead to the formation of 4-nitro-3-(trifluoromethyl)benzoic acid.[5][7]
-
Mitigation:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting alcohol and the formation of the aldehyde. Stop the reaction as soon as the starting material is consumed.
-
Maintain optimal temperature: For Swern oxidation, strictly adhere to the low-temperature protocol.[1] For DMP oxidation, room temperature is usually sufficient and avoids over-oxidation.[4][8]
-
-
Formation of Side-Products from the Starting Material
-
Potential Cause: If your starting 4-nitro-3-(trifluoromethyl)benzyl alcohol is impure, these impurities will carry through to the final product.
-
Mitigation: Ensure the purity of your starting alcohol before proceeding with the oxidation. The alcohol can be synthesized by the reduction of 4-nitro-3-(trifluoromethyl)benzoic acid.[9] Incomplete reduction can leave unreacted benzoic acid, which can interfere with the subsequent oxidation step.
-
Issue 3: Difficulties in Product Purification
Question: I have my crude this compound, but I'm struggling to purify it. What is the best method?
Answer: The purification of benzaldehyde derivatives can be challenging due to their potential for oxidation and polymerization.[10]
-
Recommended Purification Method 1: Column Chromatography. This is often the most effective method for removing both polar and non-polar impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on TLC analysis.
-
-
Recommended Purification Method 2: Recrystallization. If the crude product is a solid and relatively pure, recrystallization can be an excellent purification technique.
-
Solvent Selection: A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. Isopropanol/water or ethanol/water mixtures are often good choices for benzaldehyde derivatives.
-
-
Recommended Purification Method 3: Vacuum Distillation. For liquid aldehydes, vacuum distillation can be effective for separating non-volatile impurities.[10]
-
Caution: Benzaldehydes can be sensitive to heat. Use a high vacuum to keep the distillation temperature as low as possible and consider adding a radical inhibitor like BHT to prevent polymerization.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for the synthesis of the starting material, 4-nitro-3-(trifluoromethyl)benzyl alcohol?
A1: A common and effective method is the reduction of 4-nitro-3-(trifluoromethyl)benzoic acid.[9] This can be achieved using a reducing agent such as borane (BH3) in tetrahydrofuran (THF). It is important to perform this reaction under anhydrous conditions.
Q2: Can I synthesize this compound directly from 4-nitro-3-(trifluoromethyl)toluene?
A2: Direct oxidation of the methyl group of 4-nitro-3-(trifluoromethyl)toluene to the aldehyde is challenging due to the presence of the deactivating nitro group. The reaction often requires harsh conditions and can lead to a mixture of products, including the corresponding benzoic acid.[11][12] A more controlled and higher-yielding approach is the two-step process involving the synthesis of the benzyl alcohol followed by its oxidation.
Q3: My final product is a yellowish oil, but I was expecting a solid. Is this normal?
A3: this compound can exist as a low-melting solid or a viscous oil at room temperature, especially if minor impurities are present. The color can be attributed to trace impurities or slight decomposition. Purification by column chromatography should yield a purer, and potentially solid, product.
Q4: What are the main byproducts of the Swern oxidation and how can they be removed?
A4: The main byproducts of the Swern oxidation are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO2), and the hydrochloride salt of the amine base (e.g., triethylammonium chloride).[1][2] Dimethyl sulfide is known for its strong, unpleasant odor.[2] During the aqueous workup, the triethylammonium chloride will partition into the aqueous layer and be removed. Dimethyl sulfide is volatile and can be partially removed by rotary evaporation. Any remaining DMS can be removed during column chromatography.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-3-(trifluoromethyl)benzyl alcohol from 4-Nitro-3-(trifluoromethyl)benzoic acid
-
To a solution of 4-nitro-3-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-tetrahydrofuran complex (BH3·THF, ~1.5 eq.) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate and water to the residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-nitro-3-(trifluoromethyl)benzyl alcohol, which can be purified by column chromatography if necessary.
Protocol 2: Swern Oxidation of 4-Nitro-3-(trifluoromethyl)benzyl alcohol
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in DCM dropwise. Stir the mixture at -78 °C for 30 minutes.[13]
-
Slowly add a solution of 4-nitro-3-(trifluoromethyl)benzyl alcohol (1.0 eq.) in DCM to the reaction mixture. Stir for another 30 minutes at -78 °C.[13]
-
Add triethylamine (5.0 eq.) dropwise to the mixture and stir for 15 minutes at -78 °C.[13]
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of 4-Nitro-3-(trifluoromethyl)benzyl alcohol
-
To a solution of 4-nitro-3-(trifluoromethyl)benzyl alcohol (1.0 eq.) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq.) in one portion.[13]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Data Presentation
| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | ~2 | >90 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | 1-3 | ~90 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the oxidation step.
References
- Dess-Martin Oxidation Guide | PDF - Scribd. (n.d.).
- Wipf, P. (2007). Alcohol Oxidations. University of Pittsburgh.
- Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal.
- Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps.
- Swern oxidation. (n.d.). Wikipedia.
- Swern Oxidation. (n.d.). Organic Chemistry Portal.
- Swern oxidation. (2023). Chemistry LibreTexts.
- DMSO –Oxalyl Chloride, Swern Oxidation. (n.d.). Wordpress.
- This compound. (n.d.). PubChem.
- Synthesis of 4-trifluoromethyl benzaldehyde. (n.d.). PrepChem.com.
- Process for the preparation of nitro-substituted benzotrifluoride compounds. (1985). Google Patents.
- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.).
- Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride. (2013). Google Patents.
- Reduction of 4-nitrobenzoic acid. (2018). Sciencemadness.org.
- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. (2019). Google Patents.
- Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2026).
- 4-nitro-3-(trifluoromethyl)benzoic acid (C8H4F3NO4). (n.d.). PubChemLite.
- Nitration of benzaldehyde to 3-nitrobenzaldehyde. (n.d.).
- Preparation method of m-trifluoromethyl-benzyl-alcohol. (2011). Google Patents.
- 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. (2017). European Patent Office.
- p-NITROBENZYL ALCOHOL. (n.d.). Organic Syntheses Procedure.
- Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. (1992). Appl Environ Microbiol.
- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2014). PMC - NIH.
- 4-Trifluoromethylbenzaldehyde. (n.d.). Wikipedia.
- Oxidation of toluene and its ortho-nitroderivatives. (n.d.). ResearchGate.
- p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
- Preparation of 3-trifluoromethyl-4-nitrophenol. (1966). Google Patents.
- Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. (n.d.).
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Technical Support Center: Reactions of 4-Nitro-3-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 4-Nitro-3-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction
This compound is a key building block in organic synthesis due to its reactive aldehyde functionality and the presence of two electron-withdrawing groups on the aromatic ring. These features make it an excellent substrate for a variety of transformations, including reductions, oxidations, and nucleophilic additions. However, the interplay of these functional groups can also lead to the formation of undesired byproducts. This guide will help you understand, identify, and mitigate these common issues.
Section 1: Reduction of the Nitro Group
The selective reduction of the nitro group in this compound to an amine is a common synthetic step. However, this transformation can be challenging, often yielding a mixture of products if not properly controlled.
FAQ 1: I am seeing multiple spots on my TLC plate during the reduction of this compound, and my final product is impure. What are the likely byproducts?
Answer:
Incomplete or over-reduction, as well as side reactions, can lead to a variety of byproducts. The primary culprits are typically intermediates of the nitro reduction pathway and products of their subsequent reactions.
Common Byproducts in Nitro Reductions:
-
Nitroso Intermediate: 4-Nitroso-3-(trifluoromethyl)benzaldehyde can accumulate if the reduction is not driven to completion.
-
Hydroxylamine Intermediate: 4-(Hydroxyamino)-3-(trifluoromethyl)benzaldehyde is another common intermediate that may be present in the reaction mixture.[1][2]
-
Azoxy, Azo, and Hydrazo Compounds: These are dimeric byproducts formed from the condensation of the nitroso and hydroxylamine intermediates.[2][3] The generally accepted mechanism for nitro group reduction involves a stepwise process where the nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.[3] The reactive nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo compounds.[3]
-
Over-reduction Product: The desired 4-Amino-3-(trifluoromethyl)benzyl alcohol can be formed if the reducing agent is strong enough to also reduce the aldehyde functionality.
Troubleshooting Flowchart for Impure Nitro Reduction:
Caption: Troubleshooting workflow for identifying and resolving byproduct formation during nitro group reduction.
Section 2: Oxidation of the Aldehyde
Oxidation of this compound to the corresponding carboxylic acid is a common transformation. However, controlling the reaction to avoid side reactions is crucial.
FAQ 2: I am trying to synthesize 4-Nitro-3-(trifluoromethyl)benzoic acid, but my yield is low and the product is difficult to purify. What could be the issue?
Answer:
While the oxidation of the aldehyde to a carboxylic acid is a desired transformation, incomplete reaction or the use of overly harsh conditions can lead to purification challenges.
Common Issues in Aldehyde Oxidation:
-
Incomplete Oxidation: Unreacted starting material is the most common impurity.
-
Byproducts from Harsh Conditions: While less common for this substrate, extremely strong oxidizing agents or high temperatures could potentially lead to degradation of the aromatic ring or reactions involving the trifluoromethyl group, though the trifluoromethyl group is generally robust.[4]
Troubleshooting Guide for Aldehyde Oxidation:
| Problem | Likely Cause | Recommended Solution |
| Incomplete Reaction | Insufficient oxidizing agent, low reaction temperature, or short reaction time. | Increase the equivalents of the oxidizing agent, gradually increase the reaction temperature while monitoring the reaction by TLC, or extend the reaction time. |
| Product Degradation | Oxidizing agent is too strong or the reaction temperature is too high. | Use a milder oxidizing agent (e.g., Oxone) or perform the reaction at a lower temperature. |
| Difficult Purification | Presence of unreacted starting material or minor byproducts. | Utilize a basic wash (e.g., with sodium bicarbonate solution) during the workup to separate the acidic product from the neutral starting material. The carboxylic acid can then be re-precipitated by acidification. |
Section 3: Nucleophilic Addition and Related Reactions
The electron-deficient nature of the carbonyl carbon in this compound makes it highly susceptible to nucleophilic attack. However, under certain conditions, side reactions can occur.
FAQ 3: I am performing a reaction with a strong base and this compound, and I am observing the formation of two major products instead of my expected single product. What is happening?
Answer:
Since this compound lacks α-hydrogens, it is prone to undergoing the Cannizzaro reaction in the presence of a strong base.[5][6] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[5][7]
Products of the Cannizzaro Reaction:
-
4-Nitro-3-(trifluoromethyl)benzyl alcohol (the reduction product)
-
4-Nitro-3-(trifluoromethyl)benzoic acid (the oxidation product)
Mechanism of the Cannizzaro Reaction:
Caption: Simplified mechanism of the Cannizzaro reaction.
How to Avoid the Cannizzaro Reaction:
If the Cannizzaro reaction is undesired, consider the following:
-
Use a Non-nucleophilic Base: If the goal is to deprotonate another species in the reaction, use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA).
-
Protect the Aldehyde: The aldehyde can be temporarily converted to a protecting group such as an acetal, which is stable to basic conditions.
-
Alternative Reaction Conditions: Explore reaction pathways that do not require strong bases.
FAQ 4: How can I favor the formation of the alcohol product in a Cannizzaro-type reaction?
Answer:
To favor the formation of the alcohol, you can perform a crossed Cannizzaro reaction .[8] This involves using a more reactive aldehyde, typically formaldehyde, as a sacrificial hydride donor. Formaldehyde is more readily oxidized, and therefore, it will reduce the this compound to the corresponding alcohol.[6]
Experimental Protocol for a Crossed Cannizzaro Reaction:
-
Dissolve this compound in a suitable solvent like methanol.
-
Add an excess of a concentrated aqueous solution of formaldehyde.
-
Slowly add a concentrated solution of a strong base, such as potassium hydroxide, while maintaining a low temperature (e.g., 0-10 °C).
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by extracting with an organic solvent. The alcohol product will be in the organic phase, while the formate salt (from the oxidation of formaldehyde) will remain in the aqueous phase.
Section 4: Byproducts from Reagents
Sometimes, the observed byproducts do not originate from the substrate itself but from the reagents used in the reaction.
FAQ 5: I performed a Swern oxidation to synthesize this compound from the corresponding alcohol and have a persistent, unpleasant odor in my lab. What is the source, and what are the other byproducts?
Answer:
The Swern oxidation, while a mild and effective method for oxidizing alcohols to aldehydes, is notorious for producing several volatile and odorous byproducts.
Byproducts of the Swern Oxidation:
-
Dimethyl sulfide (DMS): This is the source of the strong, unpleasant odor.[9][10][11]
-
Carbon monoxide (CO): A toxic gas.
-
Carbon dioxide (CO2): A relatively harmless gas.
-
Triethylammonium chloride: A salt formed from the triethylamine base.[9][10]
Safety and Mitigation:
-
Fume Hood: Always perform the Swern oxidation in a well-ventilated fume hood.
-
Quenching: After the reaction is complete, carefully quench any remaining reactive species.
-
Glassware Cleaning: To remove the odor of dimethyl sulfide from glassware, rinse with a bleach solution or an oxidizing agent like Oxone, which will oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[9]
A Common Side Reaction in Swern Oxidations:
-
Methylthiomethyl (MTM) ether formation: This can occur if the reaction temperature is not kept sufficiently low, typically below -60 °C.[11]
References
- Swern, D. et al. (1978). A convenient and mild procedure for the oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
- MST.edu. Aromatic Nitro Compounds.
- BYJU'S. Byproducts Produced in Swern Oxidation.
- MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Google Patents. WO2020128434A1 - Method of reducing aromatic nitro compounds.
- Organic Chemistry Portal. Nitro Reduction.
- Wikipedia. Reduction of nitro compounds.
- Chem-Station. Swern Oxidation.
- European Patent Office. EP 3492448 B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.
- YouTube. Swern Oxidation | Named Reactions | Organic Chemistry Lessons.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Beilstein Journal of Organic Chemistry. C–F bond functionalizations of trifluoromethyl groups via radical intermediates.
- Wikipedia. Cannizzaro reaction.
- Wikipedia. Trifluoromethylation.
- Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes.
- ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.
- SNS Courseware. Cannizzaro Reaction & Crossed.
- The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd.
- J-STAGE. Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase.
- Google Patents. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
- Google Patents. US6462242B1 - Process for preparing benzyl alcohols and their use.
- Organic Syntheses. Benzyl alcohol, o-amino-.
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
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- 11. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 4-Nitro-3-(trifluoromethyl)benzaldehyde
Here is the comprehensive technical support center with troubleshooting guides and FAQs for increasing the purity of 4-Nitro-3-(trifluoromethyl)benzaldehyde.
Introduction
This compound (CAS: 101066-57-3) is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its high purity is paramount for successful downstream applications and regulatory compliance. This technical guide provides in-depth troubleshooting advice and detailed protocols for researchers and process chemists encountering challenges in purifying this compound. We will address common impurities and present a logical, step-by-step approach to achieving >99% purity.
Part 1: Frequently Asked Questions (FAQs) - Impurity Diagnosis
This section addresses the most common initial queries regarding the purity of crude this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is largely dependent on the synthetic route, but several common contaminants are consistently observed:
-
Oxidation Product: The most prevalent impurity is 4-Nitro-3-(trifluoromethyl)benzoic acid, formed by the air oxidation of the aldehyde functional group.[3] This impurity is significantly more polar than the target compound.
-
Unreacted Starting Materials: Depending on the synthesis, precursors such as 3-(trifluoromethyl)benzaldehyde or a related nitroaromatic compound may be present.[4]
-
Positional Isomers: Nitration reactions are seldom perfectly regioselective.[5] You may have isomeric nitrobenzaldehydes (e.g., 2-Nitro-5-(trifluoromethyl)benzaldehyde) present, which can be challenging to separate due to similar polarities.
-
Residual Acids from Synthesis: Strong acids like sulfuric and nitric acid, often used in nitration, may persist in the crude product if the initial workup is incomplete.[5]
Q2: My TLC plate shows a baseline spot and a main product spot. What is the first purification step I should take?
A2: A baseline spot in typical silica gel TLC systems (e.g., Hexane/Ethyl Acetate) strongly indicates the presence of a highly polar, acidic impurity, almost certainly the corresponding carboxylic acid. The simplest and most effective first step is a liquid-liquid extraction with a mild aqueous base. We recommend washing a solution of your crude product (e.g., in dichloromethane or ethyl acetate) with a saturated sodium bicarbonate (NaHCO₃) solution.[6] This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your organic phase.
Q3: Can this compound decompose during purification?
A3: Yes, caution is advised. Aldehydes can be sensitive to certain conditions. While generally stable, this compound can degrade under two primary scenarios:
-
Aggressive Chromatography: Some aromatic aldehydes have been observed to decompose on silica gel, especially if the silica is slightly acidic or if the compound remains on the column for an extended period.[3]
-
High Temperatures: Prolonged heating during distillation or recrystallization from very high-boiling solvents can lead to degradation or polymerization.[7] It is crucial to use the minimum necessary temperature for dissolution and to consider vacuum distillation if thermal purification is chosen.
Part 2: Troubleshooting Purification Workflows
This section provides structured, problem-oriented guidance for common purification challenges.
Scenario 1: Minor Acidic Impurity Detected (<10%)
Problem: Your crude material is relatively clean, but NMR or HPLC analysis confirms the presence of 4-Nitro-3-(trifluoromethyl)benzoic acid, which is co-crystallizing with your product.
Recommended Workflow: Basic Wash Followed by Recrystallization
The causality behind this workflow is to first chemically transform the key impurity into a form with drastically different solubility (a water-soluble salt), remove it, and then purify the remaining aldehyde from any minor, non-acidic impurities via recrystallization.[8][9]
Caption: Workflow for removing acidic impurities and subsequent recrystallization.
Scenario 2: Complex Mixture with Multiple Impurities
Problem: Your TLC analysis shows multiple spots, indicating the presence of unreacted starting materials, isomers, or other by-products with polarities similar to the product.
Recommended Workflow: Flash Column Chromatography
This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[10] By carefully selecting the eluent, components will travel down the column at different rates, allowing for their isolation.
Caption: Chemical purification workflow using reversible bisulfite adduct formation.
Part 3: Data Tables & Experimental Protocols
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Solubility of Aldehyde | Efficacy for Removing | Notes |
| Isopropanol | 82 | Low (Cold), High (Hot) | Polar & Non-polar impurities | Excellent general-purpose solvent for this compound. Promotes good crystal growth. |
| Ethanol | 78 | Similar to Isopropanol | Polar & Non-polar impurities | Slightly higher solubility when cold compared to isopropanol, may result in lower yield. |
| Toluene | 111 | Moderate (Cold), High (Hot) | Non-polar impurities | Good for removing non-polar contaminants. Use with care due to higher boiling point. |
| Heptane/Ethyl Acetate | Variable | Low (Cold), High (Hot) | Isomeric impurities | A solvent/anti-solvent system. Dissolve in minimal hot ethyl acetate, then add heptane until cloudy. Good for fine-tuning polarity. |
Table 2: Suggested Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate | 95 : 5 to 80 : 20 | Low to Medium | Standard starting point. Increase ethyl acetate to elute the product faster. |
| Hexane : Dichloromethane | 50 : 50 to 0 : 100 | Medium | Useful for separating less polar impurities. |
| Toluene | 100% | Low | Can provide different selectivity for separating stubborn positional isomers. |
Detailed Experimental Protocols
Protocol 1: Basic Wash and Recrystallization
-
Dissolve the crude this compound (10.0 g) in ethyl acetate (100 mL) in a separatory funnel.
-
Add 50 mL of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with another 50 mL of sodium bicarbonate solution.
-
Wash the organic layer with 50 mL of saturated brine solution to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain a solid residue.
-
To the residue, add isopropanol (approx. 20-30 mL) and heat the mixture to boiling with stirring until all the solid dissolves. Add more solvent dropwise if necessary to achieve full dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration on a Büchner funnel, wash them with a small amount of ice-cold isopropanol, and dry them in a vacuum oven at 40°C.
Protocol 2: Purification via Bisulfite Adduct
[11]1. Dissolve the crude product (5.0 g) in 25 mL of methanol in a flask. 2. In a separate beaker, prepare a saturated sodium bisulfite solution by dissolving NaHSO₃ in deionized water at room temperature until no more solid dissolves. 3. Add 10 mL of the saturated NaHSO₃ solution to the methanol solution of the crude product. 4. Stopper the flask and shake vigorously for 5-10 minutes. A precipitate of the bisulfite adduct may form. 5. Transfer the mixture to a separatory funnel. Add 50 mL of deionized water and 50 mL of ethyl acetate. 6. Shake the funnel and allow the layers to separate. Drain the lower aqueous layer (containing the adduct) into a clean flask. Discard the upper organic layer (containing non-aldehyde impurities). 7. Return the aqueous layer to the separatory funnel and wash it with another 25 mL of ethyl acetate to remove any remaining impurities. Discard the organic wash. 8. Drain the aqueous layer into a beaker and cool it in an ice bath. 9. Slowly add 10 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is greater than 10. The bisulfite adduct will decompose, regenerating the aldehyde, which will precipitate as a solid. 10. Extract the regenerated aldehyde from the aqueous mixture with two 50 mL portions of ethyl acetate. 11. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield the purified product.
References
- PubChem. (n.d.). This compound.
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- Fluorochem. (n.d.). This compound.
- cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
- Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments).
- Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ResearchGate. (2021).
- J&K Scientific. (n.d.). This compound.
- Benchchem. (2025).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Nitro-3-(trifluoromethyl)aniline in Modern Chemical Synthesis.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Google Patents. (1988).
- Professor Dave Explains. (2020).
- Google Patents. (2013). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (1984). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- ChemicalBook. (n.d.). This compound synthesis.
- Google Patents. (1995).
- Google Patents. (1989).
- Google Patents. (2012).
- oc-praktikum.de. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
- Google Patents. (1990). JPH0229667B2 - Process for producing fluoro-nitro-benzaldehyde.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Ghosh, S. K., et al. (2015). Aqueous- and vapor-phase detection of nitroaromatic explosives by a water-stable fluorescent microporous MOF.
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Technical Support Center: 4-Nitro-3-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitro-3-(trifluoromethyl)benzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis. The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups renders the aldehyde functionality highly electrophilic, making it a valuable synthon but also predisposing it to several side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, offering potential causes and actionable solutions.
Question 1: I am observing a significant amount of an acidic byproduct in my reaction mixture, leading to low yields of the desired product. What is this byproduct and how can I prevent its formation?
Answer: The most probable acidic byproduct is 4-nitro-3-(trifluoromethyl)benzoic acid. This arises from the over-oxidation of the aldehyde. The high electrophilicity of the carbonyl carbon in this compound makes it susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain reagents.
Causality and Prevention:
-
Oxidizing Agents: If your reaction involves an oxidizing agent, consider switching to a milder one. For instance, Swern or Dess-Martin periodinane (DMP) oxidations are generally less prone to over-oxidation compared to chromium-based reagents.[1]
-
Air Oxidation: Under basic conditions, aromatic aldehydes can be susceptible to air oxidation. It is advisable to run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this side reaction.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote oxidation. Monitor the reaction closely by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.[1][2]
| Condition | High-Risk for Over-oxidation | Recommended Mitigation |
| Atmosphere | Reaction open to air | Maintain an inert atmosphere (N2 or Ar) |
| Temperature | Elevated temperatures (> room temp) | Run at lower temperatures if kinetics allow |
| Duration | Extended reaction time post-completion | Quench reaction promptly after starting material is consumed |
| Reagents | Strong oxidizing agents (e.g., KMnO4, Jones reagent) | Use milder, more selective oxidants (e.g., PCC, DMP)[1] |
Question 2: My reaction, which is performed under strong basic conditions, is yielding two unexpected products instead of the intended one. What could be happening?
Answer: You are likely observing the products of a Cannizzaro reaction. Aldehydes that lack α-hydrogens, such as this compound, can undergo a disproportionation reaction in the presence of a strong base. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-nitro-3-(trifluoromethyl)phenyl)methanol, and another molecule is oxidized to the carboxylic acid (4-nitro-3-(trifluoromethyl)benzoic acid).
Mechanistic Insight and Avoidance:
The Cannizzaro reaction is typically favored by high concentrations of a strong base (e.g., NaOH, KOH). To circumvent this, consider the following:
-
Base Strength and Stoichiometry: If your desired reaction requires a base, explore the use of a weaker, non-nucleophilic base (e.g., an organic amine like triethylamine or DBU) or use a catalytic amount of a stronger base if possible.
-
Reaction Conditions: The Cannizzaro reaction is often concentration-dependent. Running the reaction at a lower concentration might disfavor this bimolecular side reaction.
DOT Diagram: Cannizzaro Reaction Pathway
Caption: Disproportionation of this compound via the Cannizzaro reaction.
Question 3: I am attempting a reaction to form a C-C bond at the aldehyde, but I am getting a complex mixture of products, some of which are colored. What are the potential side reactions?
Answer: The high reactivity of this compound makes it an excellent substrate for C-C bond-forming reactions like the Henry (nitroaldol) reaction or aldol-type condensations. However, the initial adducts can be unstable and lead to subsequent side reactions.[3]
Potential Side Reactions and Solutions:
-
Dehydration: The β-hydroxy nitroalkane product of a Henry reaction can easily dehydrate, especially in the presence of base or upon heating, to form a nitroalkene. This is often observed as a colored (yellow to brown) impurity.[4] To minimize this, use milder basic conditions and maintain low temperatures during the reaction and workup.
-
Self-Condensation: While this compound cannot self-condense via an aldol reaction, if your reaction partner can enolize, it may undergo self-condensation. Ensure slow addition of the enolizable component to a solution of the aldehyde to maintain a low concentration of the enolate.
-
Purification Issues: The products of these reactions, particularly the β-nitro alcohols from Henry reactions, can be unstable on silica gel, leading to dehydration during column chromatography.[4] Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[4]
DOT Diagram: Henry Reaction and Dehydration Side Reaction
Caption: The Henry reaction leading to the desired β-nitro alcohol and the subsequent dehydration side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[5] While it is a solid at room temperature, it is prudent to store it away from heat and sources of ignition.[6]
Q2: Can the nitro group be unintentionally reduced during a reaction targeting the aldehyde?
A2: Yes, this is a significant concern. Many reducing agents used to transform aldehydes (e.g., into amines via reductive amination) can also reduce the aromatic nitro group. For instance, catalytic hydrogenation with Pd/C will readily reduce both the nitro group and the aldehyde (or an intermediate imine). If you need to selectively reduce the aldehyde, consider using a milder reducing agent like sodium borohydride (NaBH4), which typically does not reduce aromatic nitro groups under standard conditions.[7]
Q3: How does the reactivity of this compound compare to other substituted benzaldehydes?
A3: Due to the presence of two powerful electron-withdrawing groups (nitro and trifluoromethyl), the carbonyl carbon of this compound is significantly more electrophilic than that of benzaldehyde or benzaldehydes with electron-donating groups.[8] This enhanced electrophilicity generally leads to faster reaction rates in nucleophilic addition reactions.[7][9]
Q4: What are some common impurities that might be present in commercially available this compound?
A4: Depending on the synthetic route, common impurities could include the starting materials used in its preparation or the over-oxidation product, 4-nitro-3-(trifluoromethyl)benzoic acid.[1][10] It is always recommended to check the purity of the starting material by techniques like NMR or GC-MS before use, especially for sensitive reactions.[2][10]
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid creating dust if it is in solid form.
References
- Benchchem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols for Catalytic Enasioselective Reactions of 3-(Trifluoromethyl)benzaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ChemicalBook. (n.d.). This compound synthesis.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.
- Benchchem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- Benchchem. (n.d.). A Comparative Guide to the Kinetic Profile of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde in Chemical Reactions.
- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzaldehyde.
- Wikipedia. (n.d.). Henry reaction.
- Benchchem. (n.d.). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
- Chem-Impex. (n.d.). 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde.
- Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
- Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?.
- Reddit. (2022). Struggling with the purification of a nitroaldol product.
- Fluorochem. (n.d.). This compound.
- Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.).
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzaldehyde 98%.
- Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 2-(Trifluoromethyl)benzaldehyde.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzaldehyde 98% 455-19-6.
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- 2. Troubleshooting [chem.rochester.edu]
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- 11. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: 4-Nitro-3-(trifluoromethyl)benzaldehyde
Introduction
Welcome to the technical support center for 4-Nitro-3-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging reagent. The unique electronic properties of this compound, stemming from the potent electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, render it highly reactive but also susceptible to specific side reactions and handling issues. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its reaction mechanisms and ensure successful experimental outcomes.
The trifluoromethyl group at the meta position to the aldehyde and the nitro group at the para position create a highly electron-deficient aromatic ring. This electronic arrangement significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for various nucleophilic addition reactions.[1][2] However, this heightened reactivity also presents challenges, including the potential for unwanted side reactions and difficulties in controlling reaction pathways. This guide aims to provide both theoretical understanding and practical solutions to these common issues.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Issue 1: Low or No Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Question: I am attempting a Grignard reaction with this compound, but I am consistently observing low to no yield of the desired secondary alcohol. What is happening?
Answer:
The primary cause of failure in reactions with strongly basic and nucleophilic reagents like Grignard or organolithium reagents is the presence of the nitro group. The nitro group is readily reduced by these reagents, leading to a complex mixture of products and consumption of the nucleophile.
Causality and Mechanism:
-
Reduction of the Nitro Group: Grignard reagents can act as reducing agents. The highly electrophilic nitro group can be reduced to various species, including nitroso, hydroxylamino, and even amino groups. This pathway consumes the Grignard reagent, preventing it from adding to the aldehyde.
-
Acid-Base Reactions: If there are any acidic protons in the reaction mixture (e.g., from water contamination), the Grignard reagent will be quenched.
Solutions & Protocol Adjustments:
-
Protecting Group Strategy: The most robust solution is to reduce the nitro group to an amine, protect the amine (e.g., as an acetamide), perform the Grignard reaction, and then deprotect and re-oxidize the amine back to a nitro group if required. This is a longer but more reliable route.
-
Use of Milder Organometallic Reagents: Consider using organozinc or organocuprate reagents, which are generally less basic and less likely to reduce the nitro group.
-
Chemoselective Reduction of the Aldehyde: An alternative approach is to use a reagent that selectively reduces the aldehyde in the presence of the nitro group.[3] For example, using sodium borohydride in the presence of CeCl₃ (Luche reduction) can favor the reduction of the aldehyde over the nitro group.
Experimental Protocol: Chemoselective Aldehyde Reduction
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add CeCl₃·7H₂O (1.1 eq) and stir until dissolved.
-
Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with acetone, followed by the addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography.
Issue 2: Poor Yields and Side Products in Wittig Reactions
Question: My Wittig reaction with this compound is giving low yields of the desired alkene, and I see a lot of unreacted aldehyde. How can I optimize this?
Answer:
While the electron-deficient nature of the aldehyde should favor the Wittig reaction, several factors can lead to poor outcomes.[1][4]
Causality and Mechanism:
-
Ylide Instability: The phosphorus ylide can be basic enough to react with other functional groups or be unstable under the reaction conditions.
-
Steric Hindrance: The trifluoromethyl group ortho to the aldehyde can introduce some steric hindrance, potentially slowing down the reaction.
-
Side Reactions of the Nitro Group: Strongly basic conditions used to generate non-stabilized ylides can potentially lead to side reactions involving the nitro group.
Solutions & Protocol Adjustments:
-
Choice of Base and Solvent: For stabilized ylides, milder bases like sodium carbonate or triethylamine can be effective. For non-stabilized ylides, ensure the use of a strong, non-nucleophilic base like NaH or KHMDS in an anhydrous aprotic solvent like THF.
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide.
-
Order of Addition: Add the aldehyde solution slowly to the pre-formed ylide solution to maintain a high concentration of the ylide relative to the aldehyde, which can help drive the reaction to completion.[5]
dot
Caption: Troubleshooting workflow for Wittig reactions.
Issue 3: Formation of Carboxylic Acid Byproduct
Question: During my reaction or workup, I am observing the formation of 4-nitro-3-(trifluoromethyl)benzoic acid. How can I prevent this oxidation?
Answer:
Aromatic aldehydes with strong electron-withdrawing groups are susceptible to oxidation, which can occur under various conditions.[6][7][8]
Causality and Mechanism:
-
Air Oxidation: In the presence of a base, the aldehyde can be deprotonated to form an enolate, which is then susceptible to oxidation by atmospheric oxygen.
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation (a Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid. While less common for such an electron-deficient aldehyde, it can be a competing pathway.
-
Oxidative Workup: Certain workup conditions can inadvertently cause oxidation.
Solutions & Protocol Adjustments:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize air oxidation, especially if basic conditions are used.
-
Control of Basicity: Avoid using an excessive amount of strong base. If possible, use a non-nucleophilic base.
-
Careful Workup: During the workup, avoid prolonged exposure to basic conditions or oxidizing agents. Neutralize the reaction mixture promptly.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT can suppress air oxidation.
dot
Caption: Simplified pathway for aldehyde oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the key safety and handling precautions for this compound?
A1: This compound should be handled with care in a well-ventilated fume hood.[9][10][11] It is harmful if swallowed and can cause skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Q2: Can I selectively reduce the nitro group without affecting the aldehyde?
A2: Yes, selective reduction of the nitro group is a common transformation. Catalytic hydrogenation is a highly effective method.
Experimental Protocol: Selective Nitro Group Reduction
-
Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude 4-amino-3-(trifluoromethyl)benzaldehyde.
This method is generally very clean and high-yielding.[12] Other methods include using metals like iron or tin in acidic media.[12]
Q3: Is this compound a good substrate for Knoevenagel condensation?
A3: Yes, it is an excellent substrate for the Knoevenagel condensation. The strong electron-withdrawing groups activate the aldehyde, making it highly susceptible to attack by the carbanion generated from active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[13][14][15] These reactions are often high-yielding and can sometimes be performed under mild, catalyst-free, or water-mediated conditions.[14]
dot
Caption: General mechanism of the Knoevenagel condensation.
Q4: How does the reactivity of this compound compare to other substituted benzaldehydes?
A4: Due to the combined electron-withdrawing effects of the nitro and trifluoromethyl groups, this aldehyde is significantly more electrophilic and reactive towards nucleophiles than unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.[1] Its reactivity is also generally higher than isomers where the trifluoromethyl group is in the para position relative to the aldehyde, as the para-nitro group provides strong resonance and inductive withdrawal.[1]
| Compound | Relative Reactivity towards Nucleophiles |
| 4-Methoxybenzaldehyde | Low |
| Benzaldehyde | Medium |
| 4-(Trifluoromethyl)benzaldehyde | High |
| This compound | Very High |
Q5: I am trying to synthesize an intermediate for Bicalutamide. Is this the correct starting material?
A5: No, this compound is not the direct precursor for the common synthetic routes to Bicalutamide. The key intermediate for Bicalutamide synthesis is typically 3-Trifluoromethyl-4-cyanoaniline or a related aniline derivative.[16][17][18] While you could theoretically transform the aldehyde into a nitrile and then reduce the nitro group, this is a more circuitous route than starting from commercially available anilines.
References
- Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer.
- Process for preparing bicalutamide.
- Henry reaction. Wikipedia. [Link]
- Process for preparation of bicalutamide.
- Henry Reaction. Organic Chemistry Portal. [Link]
- Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines.
- The synthesis of an internal standard for bicalutamide. DSpace Repository. [Link]
- Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prost
- Direct, Catalytic Enantioselective Nitroaldol (Henry)
- Selective reduction of aldehydes in the presence of a nitro group with TUDO.
- Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. LookChem. [Link]
- Problems with wittig reaction. Reddit. [Link]
- Henry Reaction. SynArchive. [Link]
- This compound. PubChem. [Link]
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- Wittig Reaction. Organic Chemistry Portal. [Link]
- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Medium. [Link]
- Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride:Competition with the Cannizzaro Reaction.
- Wittig Reaction Practice Problems. Chemistry Steps. [Link]
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- A Solvent Free Wittig Reaction. University of Wisconsin-River Falls. [Link]
- 4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry?
- The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]
- The green Knoevenagel condensation: solvent-free condens
- This compound. Chemsrc. [Link]
- Preparation of 3-trifluoromethyl-4-nitrophenol.
- p-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]
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- 16. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 18. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 4-Nitro-3-(trifluoromethyl)benzaldehyde
Welcome to the dedicated technical support guide for 4-Nitro-3-(trifluoromethyl)benzaldehyde (CAS No. 101066-57-3). This resource is designed for researchers, medicinal chemists, and process development scientists to address the stability challenges associated with this highly reactive intermediate. Due to the presence of a susceptible aldehyde group activated by two potent electron-withdrawing substituents (–NO₂ and –CF₃), this compound requires specific handling and storage protocols to prevent degradation and ensure experimental reproducibility.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: For maximum long-term stability, the compound should be stored under an inert gas atmosphere (nitrogen or argon) at a refrigerated temperature of 2-8°C.[3] The container must be tightly sealed to prevent exposure to air and moisture.[4] It is also crucial to protect it from light.
Q2: I received the compound as a light-yellow solid. Is this normal? What are the visual signs of decomposition? A2: Yes, the typical appearance of this compound is a light-yellow to yellow solid.[3] Significant darkening, such as turning deep yellow, orange, or brown, is a primary visual indicator of potential decomposition or impurity accumulation. The presence of a viscous liquid or oil may also suggest degradation, as some degradation products may have lower melting points.
Q3: What is the primary decomposition pathway I should be concerned about? A3: The most common degradation pathway is the oxidation of the aldehyde group (–CHO) to a carboxylic acid (–COOH), forming 4-nitro-3-(trifluoromethyl)benzoic acid. This is an aerobic oxidation process accelerated by exposure to air (oxygen).[5] The high electrophilicity of the aldehyde carbon, enhanced by the nitro and trifluoromethyl groups, also makes it susceptible to nucleophilic attack if contaminants are present.[2]
Q4: What solvents are recommended for dissolving this compound for reactions? A4: Use anhydrous, peroxide-free solvents appropriate for your reaction chemistry. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or toluene. Always ensure the solvent is dry, as water can potentially react with the aldehyde. It is best practice to use solvents from a recently opened bottle or one that has been properly dried and stored.
Q5: Can I handle this compound on the open bench? A5: It is strongly advised to handle this compound in a well-ventilated fume hood.[6] Given its sensitivity to air and moisture, for quantitative transfers or before setting up sensitive reactions, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is the gold standard for preventing degradation.
Troubleshooting Guide: Diagnosing and Solving Decomposition
This section addresses common problems encountered during the use of this compound, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound has darkened or changed color. | 1. Air Oxidation: Prolonged or repeated exposure to atmospheric oxygen.[5] 2. Light Exposure: Photochemical degradation from storage in a transparent container. 3. Thermal Stress: Exposure to elevated temperatures during shipping or storage.[4] | 1. Assess Purity: Before use, run a purity check via ¹H NMR, GC-MS, or HPLC to quantify the level of impurity (e.g., the corresponding carboxylic acid). 2. Purification (if necessary): If purity is compromised, consider recrystallization from a suitable solvent system (e.g., a toluene/hexane mixture). 3. Improve Storage: Immediately purge the vial with nitrogen or argon, seal tightly, wrap in aluminum foil to block light, and store at 2-8°C. |
| Low or inconsistent reaction yields. | 1. Degraded Starting Material: Using a partially oxidized or impure aldehyde reduces the amount of active reagent. 2. Reaction Conditions: Incompatible reagents (e.g., strong oxidizing agents) or presence of moisture in the reaction.[4][5] | 1. Confirm Purity Pre-Reaction: Never assume the purity of an aged reagent. Use an analytical technique like qNMR to determine the exact purity of the aldehyde before calculating reaction stoichiometry.[7] 2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, and run the reaction under an inert atmosphere. |
| NMR/GC-MS shows a peak for 4-nitro-3-(trifluoromethyl)benzoic acid. | 1. Oxidation during Storage: The compound was not stored under inert gas, allowing slow oxidation over time. 2. Oxidation during Workup: The reaction workup procedure exposed the unreacted starting material or product to oxidative conditions. | 1. Implement Inert Storage Protocol: Follow the detailed storage protocol outlined below for all batches of this reagent. 2. Purification: The carboxylic acid impurity can often be removed by washing the organic solution of the product with a mild aqueous base like sodium bicarbonate solution during the workup.[8] The desired aldehyde will remain in the organic layer. |
Core Protocols & Methodologies
Protocol 1: Recommended Storage and Handling
This protocol is essential for maintaining the long-term integrity of the compound.
-
Receiving: Upon receipt, inspect the container seal. If it appears compromised, assess purity immediately.
-
Initial Storage: Place the sealed container in a refrigerator at 2-8°C, away from light sources.
-
First Use:
-
Allow the container to warm to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture inside.
-
Open the container in a fume hood.
-
Quickly weigh the required amount of material.
-
Before re-sealing, flush the headspace of the container with a gentle stream of dry nitrogen or argon for 15-30 seconds.
-
Seal the container tightly, wrap it with paraffin film for an extra barrier, and return it to the 2-8°C storage location.
-
Protocol 2: Inert Atmosphere Weighing and Dispensing Workflow
For sensitive reactions where reagent purity is paramount, follow this workflow.
Caption: Workflow for handling under an inert atmosphere.
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is effective for detecting the common carboxylic acid impurity and other volatile contaminants.[7]
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 1 mL of GC-grade dichloromethane or ethyl acetate.
-
Instrumentation (Typical Parameters):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Scan range 40-450 m/z.
-
-
Data Interpretation:
-
The parent aldehyde will have a distinct retention time and mass spectrum.
-
Look for a later-eluting peak corresponding to 4-nitro-3-(trifluoromethyl)benzoic acid (M.W. 235.12). Its presence, even in small amounts, confirms oxidation.
-
Calculate purity by area percentage, assuming similar response factors for a preliminary assessment.
-
Key Chemical Stability Parameters
| Parameter | Recommendation / Information | Rationale & References |
| Storage Temperature | 2–8°C, Refrigerated | Minimizes thermal degradation and slows kinetic processes like oxidation.[3] |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents aerobic oxidation of the aldehyde to a carboxylic acid. |
| Light Sensitivity | Store in an opaque or amber vial; protect from light. | Prevents potential photochemical side reactions. |
| Moisture Sensitivity | Keep container tightly sealed; handle under dry conditions. | Avoids formation of hydrates or potential water-mediated reactions. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Reducing Agents | These can react exothermically or uncontrollably with the aldehyde and nitro groups.[4][5] |
| Thermal Decomposition | Avoid excessive heat. | High temperatures can lead to the release of hazardous gases like CO, CO₂, and HF.[4][5] |
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting experimental issues.
References
- AstaTech, Inc. (2025). 4-Nitro-3-trifluoromethylbenzaldehyde - Free SDS search.
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- ChemicalBook. (n.d.). This compound CAS#: 101066-57-3.
- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzaldehyde.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2020).
- BenchChem. (2025).
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound | 101066-57-3.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
- PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol.
- Unnamed Source. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- Google Patents. (n.d.). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzaldehyde 98 455-19-6.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Trifluoromethyl)benzaldehyde | 455-19-6.
- BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 2-(Trifluoromethyl)benzaldehyde.
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
- Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
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- 3. This compound CAS#: 101066-57-3 [m.chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 4-Nitro-3-(trifluoromethyl)benzaldehyde
Welcome to the technical support center dedicated to addressing the solubility challenges of 4-Nitro-3-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments. The unique electronic properties imparted by the nitro and trifluoromethyl groups make this benzaldehyde derivative a valuable building block in medicinal chemistry and materials science, yet its solubility can often be a practical hurdle in reaction setups. This document aims to equip you with the knowledge to overcome these challenges effectively.
Understanding the Solubility Profile of this compound
The solubility of this compound is governed by the interplay of its functional groups. The benzaldehyde core provides a degree of aromatic character, while the highly polar nitro group and the lipophilic trifluoromethyl group create a complex solubility profile. Generally, this compound exhibits limited solubility in non-polar solvents and better solubility in polar aprotic solvents. The principle of "like dissolves like" is a fundamental starting point for solvent selection.[1]
Qualitative Solubility Overview
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Good to Moderate | The polarity of these solvents can effectively solvate the polar nitro group and the aldehyde. DMSO and DMF are often excellent choices for nitroaromatic compounds. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | Potential for hydrogen bonding with the nitro and aldehyde groups, but the overall non-polar character of the trifluoromethylated benzene ring can limit solubility. |
| Non-Polar Aromatic | Toluene, Benzene | Low | The molecule's polarity, primarily from the nitro group, is not well-matched with these non-polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can offer a balance of polarity for some substituted benzaldehydes, but may not be sufficient for this highly functionalized derivative. |
| Ethers | Diethyl Ether | Low | Generally not a good solvent for highly polar compounds. |
| Hydrocarbons | Hexanes, Heptane | Very Low/Insoluble | The significant polarity mismatch makes these solvents unsuitable for achieving appreciable concentrations. |
Troubleshooting Guide: When Solubility Becomes a Bottleneck
This section provides a structured approach to troubleshooting common solubility issues encountered during reactions with this compound.
Issue 1: The reactant does not fully dissolve in the chosen solvent at the desired concentration.
Root Cause Analysis:
-
Solvent Mismatch: The polarity of the chosen solvent may not be optimal for solvating the this compound molecule.
-
Insufficient Solvent Volume: The concentration of the reactant may exceed its solubility limit in the selected solvent.
-
Low Temperature: Solubility of solids in liquids generally decreases with temperature.
Solutions:
-
Systematic Solvent Screening: Before committing to a large-scale reaction, perform small-scale solubility tests with a range of solvents. A good starting point includes polar aprotic solvents like DMF, DMSO, and acetonitrile.[2]
-
Employing Co-solvents: A mixture of solvents can often provide a more favorable environment for dissolution than a single solvent. For instance, adding a small amount of DMF or DMSO to a less polar solvent like THF or toluene can significantly enhance solubility.[1]
-
The Power of Heat: Gently warming the mixture can increase the rate of dissolution and the overall solubility. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. Always use a condenser if heating near the solvent's boiling point.
-
Sonication for Enhanced Dissolution: Ultrasonic baths can be a powerful tool to break down solid aggregates and accelerate the dissolution process.[1]
Issue 2: The reactant precipitates out of solution when another reagent is added or when the temperature is changed.
Root Cause Analysis:
-
Change in Solvent Polarity: The addition of a less polar reagent or co-solvent can decrease the overall polarity of the reaction mixture, causing the precipitation of your polar reactant.
-
"Salting Out" Effect: The addition of ionic reagents can sometimes reduce the solubility of organic compounds.
-
Temperature Fluctuation: Cooling the reaction mixture, for instance in an ice bath for a subsequent reaction step, can cause the compound to crash out of solution if it is near its saturation point.
Solutions:
-
Maintain a Homogeneous Phase with Co-solvents: If the addition of a second reagent is causing precipitation, consider pre-dissolving that reagent in a small amount of a co-solvent that is miscible with your primary reaction solvent.
-
Temperature Control: If a reaction needs to be cooled, ensure that the initial concentration of your reactant is low enough to remain in solution at the lower temperature. Alternatively, choose a solvent system in which the compound has better solubility at lower temperatures.[1]
-
Order of Addition: Experiment with the order in which you add your reagents. Sometimes, adding the less soluble component in portions to a solution of the other reactants can maintain homogeneity.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for dissolving this compound?
A1: Based on its structure, polar aprotic solvents are the most promising. We recommend starting with N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . Acetonitrile and Tetrahydrofuran (THF) are also good candidates to include in an initial solvent screen.
Q2: I need to run my reaction at a low temperature, but the aldehyde is not soluble. What should I do?
A2: This is a common challenge. First, try to find a solvent system with higher dissolving power. A mixture of THF and a small amount of DMF can sometimes maintain solubility at lower temperatures. If that fails, you might consider a "slurry" approach where the reaction proceeds with the solid suspended in the liquid. This is not ideal as it can lead to slower reaction rates and reproducibility issues, but it can be a viable option in some cases.
Q3: Can I use a protic solvent like ethanol for my reaction?
A3: While possible, it's important to consider the reactivity of your other reagents with the solvent. Protic solvents can participate in certain reactions, for example, by forming acetals with the aldehyde. If your reaction is compatible, ethanol can be a greener solvent choice. Its polarity may be sufficient, especially with heating, to dissolve the aldehyde.
Q4: How does the trifluoromethyl group affect the solubility compared to a non-fluorinated analogue?
A4: The trifluoromethyl group is highly lipophilic, which generally increases solubility in less polar organic solvents. However, in this molecule, its effect is counteracted by the very polar nitro group. The overall impact is a molecule with a complex polarity that requires a solvent capable of interacting favorably with both the polar and non-polar regions of the molecule.
Q5: Are there any safety concerns when heating solvents like DMF or DMSO?
A5: Yes. Both DMF and DMSO have relatively high boiling points, but they can decompose at elevated temperatures. It is crucial to consult the Safety Data Sheet (SDS) for the specific solvent and to use appropriate personal protective equipment (PPE). Reactions should be conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol provides a step-by-step guide to qualitatively and semi-quantitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, DMSO, acetonitrile, THF, toluene, ethanol, dichloromethane)
-
Small vials with caps (e.g., 1-dram vials)
-
Vortex mixer
-
Small magnetic stir bar and stir plate (optional)
-
Graduated micropipettes
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 10 mg) into each labeled vial.
-
Initial Solvent Addition: Add a small, measured volume of the first solvent to be tested (e.g., 0.1 mL) to the corresponding vial.
-
Agitation: Cap the vial and vortex it vigorously for 1-2 minutes. If the solid dissolves completely, note that the solubility is greater than 100 mg/mL.
-
Incremental Solvent Addition: If the solid does not dissolve, add another measured volume of the solvent (e.g., 0.1 mL) and vortex again.
-
Observation: Repeat step 4 until the solid is completely dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the approximate solubility in mg/mL by dividing the initial mass of the solid by the total volume of solvent required for complete dissolution.
-
Repeat: Repeat steps 2-6 for each solvent you wish to test.
-
Temperature Effects (Optional): To assess the effect of temperature, gently warm the vials that still contain undissolved solid and observe any changes in solubility.
Visualizing the Workflow: Solvent Selection Process
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for your reaction involving this compound.
Caption: A decision-making workflow for solvent selection.
References
Sources
Technical Support Center: Purifying 4-Nitro-3-(trifluoromethyl)benzaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Nitro-3-(trifluoromethyl)benzaldehyde and its derivatives. The unique electronic properties of these molecules—specifically the presence of two strong electron-withdrawing groups (-NO₂ and -CF₃)—present distinct challenges in purification that require careful consideration of methodology.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address specific experimental issues in a question-and-answer format.
Section 1: Column Chromatography Challenges
Question 1: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Answer: Streaking, or tailing, with this class of compounds is a classic symptom of strong, undesirable interactions between your highly polar analyte and the stationary phase. The primary cause is the acidic nature of the silica gel surface interacting with the polar benzaldehyde derivative. The potent electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aldehyde moiety particularly susceptible to these interactions.
Causality & Solution:
-
Mechanism: Silica gel has surface silanol groups (Si-OH) which are weakly acidic. These can form strong hydrogen bonds with the oxygen atoms of your compound's aldehyde and nitro groups. This strong binding slows the compound's elution in a non-uniform way, causing it to "drag" or streak down the column.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a polar, acidic modifier to your eluent. Adding 0.1% to 1% acetic acid or formic acid to the solvent system will protonate the most basic sites on the silica surface, drastically reducing the unwanted interactions and leading to sharper, more symmetrical peaks.[1]
-
Consider an Alternative Stationary Phase: If modifying the eluent is insufficient, your compound may be too sensitive for standard silica gel.[1] Consider using deactivated silica, alumina (neutral or acidic), or Florisil, which have different surface properties. Always test for compound stability on a small TLC plate before committing to a column.[1]
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to broad bands. Dry loading the sample—adsorbing it onto a small amount of silica gel and then adding the dry powder to the top of the column—can result in a much sharper starting band and improved separation.[2]
-
Question 2: I'm struggling to separate my desired aldehyde from a more polar impurity that barely moves from the baseline on the TLC plate. How can I remove it?
Answer: This is a very common problem. The highly polar impurity is almost certainly the corresponding carboxylic acid, 4-nitro-3-(trifluoromethyl)benzoic acid. Benzaldehydes, particularly those activated by electron-withdrawing groups, are susceptible to air oxidation, a process that can occur during the reaction, work-up, or even slowly on storage.[3][4][5][6]
Causality & Solution:
-
Impurity Identity: The carboxylic acid is significantly more polar than the aldehyde due to its ability to act as a strong hydrogen bond donor and its acidity. This causes it to bind very strongly to silica gel.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for separating the carboxylic acid impurity.
-
Acid-Base Extraction (Recommended First Step): Before attempting chromatography, dissolve your crude product in a solvent like ethyl acetate or dichloromethane. Wash the organic layer with a cold, dilute aqueous solution of sodium bicarbonate or sodium carbonate. The basic wash will deprotonate the carboxylic acid impurity, forming a salt that is soluble in the aqueous layer, while the neutral aldehyde remains in the organic layer. Separate the layers and dry the organic phase before concentrating. This will remove the bulk of the acid impurity, making chromatography much easier.
-
Modified Chromatography: If some acid remains, use the modified eluent system described in Question 1 (with 0.5-1% acetic acid). This will ensure the remaining carboxylic acid elutes as a distinct band rather than a long streak.
Section 2: Recrystallization & Isolation Issues
Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common recrystallization problem where the solute comes out of the cooling solution as a liquid instead of a solid.[7] This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too quickly, preventing the orderly arrangement of molecules into a crystal lattice.
Causality & Solution:
-
High Impurity Load: A high concentration of impurities can depress the melting point of your product, making it more likely to oil out.
-
Rapid Cooling: Placing a hot solution directly into an ice bath is a common cause. Crystal formation (nucleation and growth) is a thermodynamically controlled process that requires time.[8][9]
-
Solvent Choice: The solvent may be too good at dissolving the compound even at lower temperatures.
Troubleshooting Steps:
-
Slow Down the Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not disturb it. Once it has reached room temperature, then place it in an ice bath to maximize recovery.[9][10]
-
Re-heat and Add More Solvent: If it oils out, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation, and then allow it to cool slowly again.
-
Use a Two-Solvent System: If slow cooling fails, a two-solvent system is an excellent alternative.[9] Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, while the solution is hot, add a "poor" solvent (in which it is insoluble, but which is miscible with the good solvent) dropwise until the solution just becomes cloudy. Add a final drop or two of the hot "good" solvent to make it clear again, and then cool slowly. For these compounds, a system like Ethanol/Water or Acetone/Hexanes may work well.
Question 4: My final product is a pale yellow solid, but I believe the pure compound should be colorless. How can I remove the color?
Answer: A persistent yellow color in nitroaromatic compounds is common. It can be due to minor, highly conjugated impurities or residual starting materials from nitration reactions. The color can often be removed during the recrystallization process.
Causality & Solution:
-
Colored Impurities: The impurities causing the color are often present in very small amounts but have strong chromophores.
-
Decolorization Technique:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.[8]
-
Add a very small amount (typically 1-2% of the solute mass) of activated charcoal (decolorizing carbon) to the hot solution.[10]
-
Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the large surface area of the carbon.
-
Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Allow the now-colorless filtrate to cool slowly to induce crystallization.[10]
-
Key Purification Protocols
Protocol 1: Modified Flash Column Chromatography
-
Slurry Pack the Column: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes). Pour it into the column and use pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Prepare the Eluent: Prepare your mobile phase. A good starting point for this class of compounds is 15-20% ethyl acetate in hexanes. Crucially, add 0.5% acetic acid to this mixture.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If solubility is low, perform a dry load by adsorbing the compound onto a small amount of silica.
-
Run the Column: Carefully add the sample to the top of the column. Begin elution with your solvent mixture, collecting fractions.
-
Monitor by TLC: Monitor the fractions using TLC, staining with potassium permanganate or visualizing under UV light.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid, co-evaporate with a non-polar solvent like toluene or hexanes a few times.
Protocol 2: Two-Solvent Recrystallization
-
Select Solvents: Find a solvent pair. For example, Ethanol ("good" solvent) and Water ("poor" solvent).
-
Dissolve: Place the crude, colored solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve it.
-
Decolorize (if needed): Add a spatula tip of activated charcoal, swirl for 2 minutes, and perform a hot gravity filtration into a clean flask.
-
Add Anti-Solvent: While the ethanol solution is still hot, add water dropwise with swirling until the solution turns persistently cloudy.
-
Re-clarify: Add 1-2 drops of hot ethanol to make the solution clear again.
-
Crystallize: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
-
Isolate: Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.[8][10]
-
Dry: Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should expect? A1: The most common and troublesome impurity is the corresponding carboxylic acid (4-nitro-3-(trifluoromethyl)benzoic acid), formed via air oxidation of the aldehyde group.[3][4][5][6] It is much more polar and can be removed with a basic wash.
Q2: Is this compound stable on silica gel? A2: It is moderately stable, but prolonged exposure on an active silica gel column (e.g., a very slow-running column over many hours) can lead to some degradation or irreversible adsorption.[1] This is why efficient chromatography with a modified eluent is recommended. Always run a quick 2D TLC test to check for stability if you are unsure.
Q3: What are typical TLC solvent systems and expected Rf values? A3: The Rf value is highly dependent on the specific derivative. However, for the parent compound, you can expect the following trends:
| Solvent System (v/v) | Approximate Rf of Aldehyde | Approximate Rf of Carboxylic Acid |
| 10% EtOAc / Hexanes | 0.2 - 0.3 | ~0.0 |
| 20% EtOAc / Hexanes | 0.4 - 0.5 | 0.0 - 0.1 |
| 30% EtOAc / Hexanes | 0.6 - 0.7 | 0.2 - 0.3 |
Q4: How should I store the purified compound? A4: To prevent oxidation, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place like a refrigerator or freezer.
Q5: What causes the formation of the carboxylic acid impurity? A5: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH). This can be facilitated by exposure to oxygen in the air, especially in the presence of light or trace metal catalysts.[5][6] The strong electron-withdrawing groups on the aromatic ring can increase the rate of this process.
Caption: Primary impurity formation pathway via oxidation.
References
- Method of crystallizing nitro products.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Recrystallization. University of California, Los Angeles (UCLA) Chemistry. [Link]
- TROUBLESHOOTING GUIDE. Phenomenex. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Recrystallization1. University of Colorado, Colorado Springs (UCCS). [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Recrystallization - Single Solvent. University of Toronto. [Link]
- Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Royal Society of Chemistry. [Link]
- Oxidation of aldehydes to carboxylic acids.
- Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. [Link]
- Process for purification of carboxylic acids.
- Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts.
- (PDF) Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst.
- Benzaldehyde.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. Recrystallization [sites.pitt.edu]
Technical Support Center: Alternative Workup Procedures for 4-Nitro-3-(trifluoromethyl)benzaldehyde Reactions
Introduction
Welcome to the Technical Support Center for reactions involving 4-Nitro-3-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of products derived from this versatile building block. The unique electronic properties conferred by the nitro and trifluoromethyl groups, while synthetically advantageous, can present specific hurdles in product isolation and purification. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address these issues, offering alternative procedures and explaining the scientific rationale behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and what are the typical challenges in their workup?
A1: The most prevalent reaction is reductive amination to form secondary or tertiary amines, which are key intermediates in the synthesis of pharmaceuticals like Bicalutamide.[1] The primary challenges during workup include:
-
Product Solubility: The product, often an N-alkyl-4-nitro-3-(trifluoromethyl)benzylamine, can have limited solubility in common nonpolar organic solvents used for extraction, while also not being freely soluble in water.
-
Separation of Amines: Separating the desired secondary amine from unreacted primary amine and potential over-alkylation to a tertiary amine can be challenging due to similar polarities.
-
Removal of Unreacted Aldehyde: The starting aldehyde can be difficult to remove from the product due to its polarity.
-
Potential Side Reactions: Unwanted reduction of the nitro group or formation of other byproducts can complicate purification.
Q2: My desired amine product is difficult to extract from the aqueous layer. What can I do?
A2: This is a common issue, especially if the amine has polar functionalities or if the alkyl substituent is small. Here are a few strategies:
-
Increase the Lipophilicity of the Extraction Solvent: Instead of diethyl ether or ethyl acetate, try using a more nonpolar solvent like dichloromethane (DCM) or a mixture of ethyl acetate and hexanes. Be aware that your product's solubility in these solvents may be lower, so multiple extractions with larger volumes may be necessary.
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly reduce the solubility of your organic product in it, driving it into the organic layer.
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. This guarantees that your amine product is in its free base form, which is less water-soluble than its protonated ammonium salt. Use a base like sodium hydroxide or potassium carbonate.
Q3: I am struggling to remove unreacted this compound from my product. How can I get rid of it?
A3: The polarity of the starting aldehyde can make it "drag" along with your product during extraction and chromatography. Here are two effective methods for its removal:
-
Bisulfite Wash: This is a classic and highly effective method for removing aldehydes.
-
Procedure: After the initial workup, dissolve your crude product in an organic solvent (like ethyl acetate or DCM). Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the biphasic mixture vigorously for 30-60 minutes. The bisulfite will form a water-soluble adduct with the aldehyde, which will be partitioned into the aqueous layer. Separate the layers and then wash the organic layer with water and brine before drying and concentrating.
-
-
Girard's Reagent: For more stubborn cases, Girard's Reagent T or P can be used to form a water-soluble hydrazone derivative of the aldehyde.
Troubleshooting Guides
Issue 1: Low Yield of Desired Secondary Amine in Reductive Amination
You've performed a reductive amination with a primary amine and this compound, but the yield of your desired secondary amine is low, and you observe multiple spots on your TLC plate.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in reductive amination.
Detailed Explanation:
-
Incomplete Imine Formation: The formation of the imine intermediate is an equilibrium process.[2] To drive the reaction forward, remove water as it forms, for example, by using a Dean-Stark apparatus. A catalytic amount of acid can also promote imine formation.
-
Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde to form an undesired tertiary amine.[3] Using a slight excess of the primary amine can help to outcompete this side reaction. A stepwise approach, where the imine is formed completely before the reducing agent is added, can also minimize over-alkylation.[3]
-
Aldehyde Reduction: Strong reducing agents like NaBH₄ can reduce the starting aldehyde to the corresponding alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent that preferentially reduces the imine over the aldehyde.[2]
-
Nitro Group Reduction: While NaBH₄ alone typically does not reduce aromatic nitro groups, this can occur in the presence of transition metal catalysts.[4][5][6] Ensure your reaction is free from metal contaminants.
Issue 2: Difficulty in Purifying the Product by Column Chromatography
Your crude product shows multiple spots on TLC, but they are close together, making separation by column chromatography difficult.
Alternative Purification Strategies:
| Technique | Principle | Best For | Protocol Summary |
| Acid-Base Extraction | The basicity of the amine product allows for its selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer. | Separating the amine product from non-basic impurities like unreacted aldehyde or the corresponding alcohol. | 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Extract with 1M HCl (aq). The amine will move to the aqueous layer. 3. Separate the layers. 4. Basify the aqueous layer to pH > 10 with NaOH. 5. Back-extract the purified amine into fresh organic solvent. 6. Wash with brine, dry, and concentrate. |
| Recrystallization | Exploits differences in solubility between the product and impurities in a given solvent at different temperatures. | Purifying a solid product that is relatively pure (>80%) to a high degree of purity. | See the detailed protocol below. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography that is excellent for separating polar compounds.[5] | Separating highly polar products from impurities of similar polarity. | Uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water). |
Experimental Protocol: Recrystallization of N-alkyl-4-nitro-3-(trifluoromethyl)benzylamine
Due to the presence of the polar nitro group, these compounds are often crystalline solids with limited solubility in nonpolar solvents like hexanes. They typically have slight solubility in alcohols.[5] A two-solvent recrystallization is often effective.
-
Solvent Selection:
-
"Good" Solvent (dissolves the compound when hot): Isopropanol, ethanol, or acetone.
-
"Bad" Solvent (compound is insoluble): Hexanes or water.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the hot "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.
-
Issue 3: Product "Oils Out" During Recrystallization
Instead of forming crystals, your product separates as an oil upon cooling.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for "oiling out" during recrystallization.
References
- Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry.
- What can I use to purify polar reaction mixtures? Biotage.
- Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1.
- Bicalutamide. Wikipedia.
- Synthesis of bicalutamide.
- Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prost
- The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. Request PDF.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Technical Support Center: Purification of Trifluoromethyl
- An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. Benchchem.
- Reductive amin
- Amine synthesis by reductive amination (reductive alkyl
Sources
Technical Support Center: Catalyst Poisoning in the Reduction of 4-Nitro-3-(trifluoromethyl)benzaldehyde
Introduction
The catalytic hydrogenation of 4-Nitro-3-(trifluoromethyl)benzaldehyde to its corresponding aniline, 4-Amino-3-(trifluoromethyl)benzaldehyde, is a critical transformation in the synthesis of pharmaceuticals and other high-value chemical entities. This reduction is most commonly achieved using heterogeneous catalysts, with Palladium on carbon (Pd/C) being a frequent choice due to its high activity and efficiency.[1]
However, the success of this reaction is highly sensitive to the purity of the reagents and the overall reaction environment. Catalyst deactivation, particularly through poisoning, is a frequent and costly issue faced by researchers, leading to stalled reactions, low yields, and inconsistent results.[2][3] This technical support guide provides in-depth troubleshooting advice, diagnostic protocols, and preventative strategies in a direct question-and-answer format to help you overcome challenges related to catalyst poisoning in this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a major concern?
A1: Catalyst poisoning refers to the chemical deactivation of a catalyst's active sites by impurities present in the reaction mixture.[2][4][5][6] These impurities, or "poisons," bind strongly to the catalyst surface, preventing reactant molecules from accessing them, which significantly reduces or halts the reaction rate.[2] This is a major concern because it leads to failed experiments, wasted starting materials, and the loss of expensive precious metal catalysts.
Q2: My hydrogenation of this compound has stalled or is extremely slow. How do I know if catalyst poisoning is the cause?
A2: While several factors can slow a reaction (e.g., poor agitation, low hydrogen pressure), a reaction that starts and then abruptly stops is a classic symptom of catalyst poisoning.[7][8] Another key indicator is batch-to-batch inconsistency; if a previously successful reaction fails with a new bottle of solvent or starting material, contamination by a poison is highly likely. A definitive diagnostic test is to add a fresh portion of catalyst to the stalled reaction. If the reaction resumes, the original catalyst was almost certainly poisoned.[9]
Q3: What are the most common poisons for Palladium (Pd) and Platinum (Pt) catalysts used in this reaction?
A3: For noble metal catalysts like Palladium and Platinum, the most notorious poisons fall into several classes:
-
Sulfur-containing compounds: Even at parts-per-million (ppm) levels, substances like hydrogen sulfide (H₂S), thiols (mercaptans), and thiophenes can completely deactivate the catalyst.[10][11]
-
Heavy metals: Elements such as lead (Pb), mercury (Hg), and arsenic (As) can form alloys with the catalyst or physically block active sites, causing irreversible damage.[4][11]
-
Nitrogen-containing compounds: While the goal is to produce an amine, certain other nitrogen compounds like pyridine, nitriles, or oximes can act as poisons.[5][11]
-
Halides: Halide ions, especially from impurities, can negatively impact catalyst activity.[5]
-
Carbon Monoxide (CO): Often present as an impurity in low-grade hydrogen gas, CO strongly adsorbs to metal surfaces and blocks active sites.[5]
Q4: Can the starting material, product, or intermediates poison the catalyst?
A4: Yes, this is a crucial point. Under conditions of "hydrogen starvation" (i.e., poor mixing or insufficient hydrogen supply), the nitroaromatic starting material can oxidize the palladium metal, leading to leaching of the precious metal from its support.[12] The reaction proceeds through nitroso and hydroxylamine intermediates.[13][14] These intermediates, if they accumulate, can sometimes engage in side reactions or interact unfavorably with the catalyst surface.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow for identifying the root cause.
Issue 1: Low or No Conversion
Q: My reaction shows zero consumption of this compound. What are the primary causes?
A: A complete lack of reactivity points to a fundamental issue with the catalyst or reaction conditions. Before suspecting poisoning, verify the following:
-
Catalyst Activity: The catalyst may be deactivated from improper storage or handling (e.g., exposure of pyrophoric Pd/C to air).[7] Test it with a reliable standard reaction (e.g., hydrogenation of cyclohexene) to confirm its activity.
-
Hydrogen Delivery: Ensure your hydrogen source is not empty and that there are no leaks in your system (e.g., a punctured balloon or loose fittings).
-
Mass Transfer: Inadequate stirring will prevent the hydrogen gas, liquid substrate, and solid catalyst from mixing effectively, halting the reaction.[7][15] The reaction mixture should be a well-agitated slurry.
If these factors are ruled out, a potent poison introduced with the starting material or solvent is the most likely culprit.
Troubleshooting Workflow for Low Conversion
Caption: A stepwise workflow for diagnosing low reaction conversion.
Issue 2: Poor Selectivity - Reduction of the Aldehyde Group
Q: My desired product, 4-Amino-3-(trifluoromethyl)benzaldehyde, is forming, but I'm also getting the corresponding amino alcohol. How can I prevent the reduction of the aldehyde?
A: The reduction of the aldehyde to a benzyl alcohol is a common side reaction. While the nitro group is generally reduced much faster than an aldehyde under typical Pd/C hydrogenation conditions, catalyst poisoning can alter this selectivity.
-
Mechanism of Selectivity Loss: Poisons can block the specific active sites that are most efficient for nitro reduction, leaving other sites that are less selective and may promote aldehyde reduction.[9]
-
Intentional Poisoning for Selectivity: In some cases, catalysts are intentionally poisoned to increase selectivity. For example, the Lindlar catalyst (palladium poisoned with lead) and the Rosenmund catalyst (palladium poisoned with sulfur or quinoline) are used to stop hydrogenation at the aldehyde stage and prevent over-reduction to an alcohol.[5] This illustrates how profoundly poisons can alter a catalyst's behavior.
-
Solution: If you observe over-reduction, it may indicate a subtle form of poisoning. The most effective solution is to rigorously purify all reagents to eliminate potential poisons. Additionally, carefully monitoring the reaction and stopping it immediately upon consumption of the starting material can prevent further reduction of the product.
Visualizing Catalyst Deactivation
Caption: Mechanisms of catalyst poisoning by various impurities.
Data Presentation
The following table summarizes common catalyst poisons and their typical effects on palladium catalysts.
| Poison Class | Chemical Examples | Typical Effect on Catalyst | Reversibility |
| Sulfur Compounds | Thiols (R-SH), H₂S, Thiophenes | Strong chemical adsorption (chemisorption) on Pd active sites, forming stable Pd-S bonds.[10][16] | Generally Irreversible |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Forms alloys with palladium or deposits on the surface, permanently altering its electronic structure and blocking sites.[4][11] | Irreversible |
| Nitrogen Compounds | Pyridine, Quinoline, some Nitriles | Strong adsorption to active sites, competing with the substrate.[5][11] | Often Reversible |
| Carbon Deposition | Polymers, Tars | Physical blockage of catalyst pores and active sites (fouling or coking).[12] | Reversible by burnout |
| Halides | Cl⁻, Br⁻, I⁻ from impurities | Adsorption on active sites, can modify selectivity. | Reversible |
Experimental Protocols
Protocol 1: Diagnostic "Spiking" Test for Catalyst Poisoning
This protocol is used to determine if a stalled reaction is due to catalyst deactivation.
-
Observe the Stalled Reaction: Confirm that the reaction has stopped by monitoring hydrogen uptake or by taking a sample for analysis (e.g., TLC, LC-MS).
-
Prepare for Addition: Briefly stop agitation and switch the reaction atmosphere from hydrogen to an inert gas (e.g., Nitrogen or Argon).
-
Add Fresh Catalyst: Under a positive pressure of inert gas, quickly add a small scoop (approx. 10-20% of the initial catalyst charge) of fresh, active catalyst to the reaction mixture.
-
Resume Reaction Conditions: Seal the vessel, purge again with hydrogen, and resume vigorous stirring and monitoring.
-
Analyze the Outcome: If the reaction rate increases and hydrogen uptake resumes, it is a strong indication that the original catalyst was poisoned.[9] If the reaction remains stalled, the issue may lie with the substrate, solvent, or reaction conditions.
Protocol 2: General Procedure for Catalyst Regeneration (Solvent Washing)
This method can be effective for removing weakly adsorbed (reversible) poisons.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Caution: Palladium on carbon can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Washing: Transfer the recovered catalyst to a flask and wash it sequentially with several portions of a suitable solvent. A good starting point is to wash with the reaction solvent followed by a more polar solvent like ethanol or acetone to remove adsorbed organic species.
-
Water Wash: A wash with deionized water can help remove inorganic salts.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Testing: Test the activity of the regenerated catalyst on a small scale before using it in a full-scale reaction.
Note: This simple wash is often insufficient for irreversible poisons like sulfur or heavy metals, which may require more aggressive thermal or chemical treatments that are beyond the scope of a standard lab procedure.[9][17][18]
Reaction Pathway Overview
Caption: Generalized pathway for the reduction of a nitro group.
References
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.).
- Common substances that cause platinum catalyst poisoning. (2025, January 3). Knowledge.
- Catalyst Poisoning: Palladium & Pl
- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. (n.d.). Benchchem.
- Regeneration of palladium based catalyst for methane ab
- troubleshooting guide for the catalytic hydrogenation of nitroarom
- Poisoning and deactivation of palladium c
- Sulfur Poisoning and Regeneration of Palladium-based C
- C
- Method for reactivating palladium catalysts. (n.d.).
- Sulfur Poisoning and Regeneration of Palladium-based C
- Technical Support Center: Preventing Catalyst Poisoning in Hydrogen
- Technical Support Center: Catalyst Poisoning in the Reduction of 4-Nitrobenzyl Alcohol. (n.d.). Benchchem.
- Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.
- catalytic reduction of the nitro group in 1-Nitro-2-(trifluoromethoxy)benzene. (n.d.). Benchchem.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Hydrogenation troubleshooting : r/Chempros. (2023, February 17). Reddit.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
- Technical Support Center: Selective Catalytic Hydrogenation of Nitrophenols. (n.d.). Benchchem.
- Technical Support Center: Catalyst Poisoning in Reactions with 2-[4-(trifluoromethyl)phenyl]benzaldehyde. (n.d.). Benchchem.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Hantec.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Rsc Eng.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry.
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Technical Support Center: Managing Exothermic Reactions with 4-Nitro-3-(trifluoromethyl)benzaldehyde
Welcome to the technical support guide for handling 4-Nitro-3-(trifluoromethyl)benzaldehyde. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and FAQs to ensure the safe and effective use of this highly reactive compound. Our focus is on anticipating and managing the significant exothermic potential inherent in its chemical structure.
Section 1: Fundamental Hazards & Risk Assessment
This section addresses the intrinsic properties of this compound and the necessary preliminary assessments before any experimental work. Understanding the "why" behind the hazards is the first step toward safe laboratory practice.
Q1: Why is this compound considered a high-hazard reagent?
Answer: The hazardous nature of this compound stems from the combined electronic effects of two powerful electron-withdrawing groups on the benzaldehyde ring: the nitro group (-NO2) and the trifluoromethyl group (-CF3).
-
Nitro Group (-NO2): Aromatic nitro compounds are well-documented for their thermal instability and potential for rapid, highly exothermic decomposition, which can lead to runaway reactions or even explosions.[1][2][3] The C-NO2 bond stores a significant amount of energy that can be released uncontrollably if the reaction temperature exceeds the decomposition onset.[2]
-
Trifluoromethyl Group (-CF3): This group is one of the strongest electron-withdrawing groups used in organic synthesis. Its presence, particularly in conjunction with the nitro group, dramatically increases the electrophilicity of the aromatic ring and the aldehyde's carbonyl carbon.[4][5] This heightened reactivity means that reactions, such as nucleophilic additions or substitutions, will proceed very rapidly and release heat at a high rate.[4][6]
-
Synergistic Effect: The combination of these groups creates a molecule that is both highly reactive towards nucleophiles and potentially thermally unstable. Many common synthetic transformations, such as reduction of the nitro group or reactions at the aldehyde, are themselves highly exothermic.[7] The inherent properties of the starting material amplify this risk, making precise control of reaction conditions paramount.
Q2: What preliminary analysis should I perform before my first experiment?
Answer: A thorough risk assessment is mandatory. Before proceeding with a gram-scale reaction, you must understand the thermal characteristics of both your intended reaction and the compound itself.
-
Literature Review: Scrutinize all available literature for the specific reaction you are planning. Pay close attention to reported reaction conditions, exotherms, and safety incidents.
-
Reaction Calorimetry: If you are performing a novel transformation or scaling up, performing reaction calorimetry is the most reliable method to quantify the heat of reaction. For initial screening, Differential Scanning Calorimetry (DSC) can provide critical data on the onset temperature of decomposition for the compound and the reaction mixture.
-
Assess Key Safety Parameters: Understanding the following parameters is crucial for preventing runaway reactions.[8][9]
| Parameter | Description | Significance for Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the chemical reaction. | A large negative value indicates a highly exothermic reaction with significant potential for temperature increase. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if all the heat of reaction were absorbed by the system without any heat loss to the surroundings. Calculated as ΔTad = (-ΔHr) / (m * Cp). | This value predicts the worst-case scenario temperature rise. If ΔTad is large, even a small cooling failure can be catastrophic.[8] |
| Decomposition Temperature (Td) | The temperature at which the compound or reaction mixture begins to undergo rapid, self-accelerating decomposition. | The maximum allowable reaction temperature must always remain well below Td to prevent triggering a runaway decomposition. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach under process deviations (e.g., cooling failure), calculated as MTSR = Tprocess + ΔTad. | If the MTSR exceeds the boiling point of the solvent or the Td of any component, the process is inherently unsafe without additional controls.[8] |
Section 2: Proactive Safety & Experimental Setup
Proper preparation and engineering controls are non-negotiable. This section details the necessary setup and workflow to manage the anticipated exothermic nature of reactions involving this compound.
Q3: What is the minimum safe laboratory setup for reactions with this compound?
Answer: A standard laboratory bench is insufficient. You must utilize a setup designed for handling energetic reactions.
-
Engineering Controls:
-
All manipulations must be conducted inside a certified chemical fume hood.
-
A polycarbonate blast shield must be placed between the apparatus and the user.
-
The reaction vessel should be placed in a secondary containment tray to manage spills.
-
-
Reaction Apparatus:
-
Vessel: A jacketed glass reactor is highly recommended for precise temperature control. The reactor size should be appropriate for the scale, ensuring the reaction mixture does not exceed 50-60% of the total volume to accommodate potential foaming or gas evolution.
-
Stirring: Use an overhead mechanical stirrer with a properly shaped impeller (e.g., pitch-blade or anchor) to ensure efficient mixing and heat transfer. A magnetic stir bar is inadequate for viscous mixtures or for ensuring uniform temperature at scale.
-
Temperature Monitoring: A calibrated digital thermometer with the probe placed directly in the reaction mixture is essential. The probe should not touch the vessel walls. An independent probe monitoring the cooling jacket temperature is also advised.
-
Reagent Addition: Use a syringe pump or an automated dosing pump for the slow, controlled addition of reagents. This is the primary method for controlling the rate of heat generation.[8] Never add reagents in large single portions.
-
Cooling System: A circulating chiller/heater with sufficient cooling capacity to handle the reaction's heat output is required. Ensure the chiller fluid is rated for the target temperature range.
-
-
Personal Protective Equipment (PPE):
Q4: How do I correctly set up and control the reaction to prevent a thermal event?
Answer: The key is to ensure that the rate of heat removal always exceeds the rate of heat generation. A controlled, methodical workflow is essential.
Caption: A generalized workflow for safely conducting exothermic reactions.
Detailed Protocol Steps:
-
System Inerting: Purge the assembled reactor with an inert gas (Nitrogen or Argon).
-
Initial Charge & Cooling: Add the this compound and the solvent to the reactor. Begin stirring and cool the mixture to the predetermined starting temperature (e.g., 0 °C). Do not begin reagent addition until the starting temperature is stable.
-
Controlled Addition: Begin adding the second reagent via syringe pump at a very slow rate. The addition should be subsurface to ensure immediate mixing and prevent localized hot spots.
-
Continuous Monitoring: The most critical phase. Constantly monitor the internal temperature. A sudden, sharp increase in the temperature difference between the reactor and the cooling jacket (ΔT) indicates that the reaction is generating heat faster than the cooling system can remove it. This is a primary warning sign of an impending runaway.[12]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature until analysis (e.g., TLC, LC-MS) confirms the consumption of the starting material.
-
Safe Quenching: See Q7 for the detailed quenching procedure.
Section 3: Troubleshooting Guide
Even with careful planning, deviations can occur. This section provides actionable steps for managing unexpected events.
Q5: My reaction temperature is rising unexpectedly and not responding to the cooling system. What should I do?
Answer: You are observing the beginning of a thermal runaway. Act immediately and decisively by following this emergency protocol.
Caption: Decision tree for managing a thermal runaway event.
Q6: I'm observing a deep red or purple color in my reaction, especially when using a base. Is this normal?
Answer: Yes, this is often expected but should be monitored. Aromatic nitro compounds, particularly those activated by other electron-withdrawing groups, can react with nucleophiles (including bases like hydroxides or amines) to form intensely colored, resonance-stabilized intermediates known as Meisenheimer complexes.[13] While the formation of these complexes is a known chemical phenomenon, a very rapid and intense color change can also be an indicator of an equally rapid and highly exothermic reaction. Correlate the color change with your temperature monitoring. If the color appears alongside a significant temperature spike, it indicates the reaction is proceeding very quickly and requires close attention.
Q7: How do I safely quench the reaction and work up the product?
Answer: The quenching step itself can be hazardous if not performed correctly. Never add the quenching agent (e.g., water, aqueous solutions) directly to the hot or concentrated reaction mixture. This can cause a violent, exothermic event. The safest method is a reverse quench .
Protocol for Safe Reverse Quench:
-
Cool the Reaction: Once the reaction is complete, cool the entire reaction vessel to a low temperature (e.g., 0 °C or below).
-
Prepare the Quench Vessel: In a separate, appropriately sized flask equipped with a stirrer, place a large volume of the cooled quenching solution (e.g., crushed ice, cold water, or a buffered solution).
-
Slow Transfer: Using a cannula or a pressure-equalizing dropping funnel, slowly transfer the cold reaction mixture from the reactor into the vigorously stirred quenching solution.
-
Monitor: Monitor the temperature of the quenching vessel during the transfer to ensure it does not rise significantly.
-
Isolate: Once the quench is complete, you can proceed with standard workup procedures like extraction with an organic solvent.[14]
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: I have successfully run my reaction at a 1g scale. What are the key considerations for scaling up to 20g?
Scaling up introduces a critical safety challenge related to the surface-area-to-volume ratio. A 20-fold increase in volume does not result in a 20-fold increase in the vessel's surface area available for heat transfer. This means the reaction's ability to generate heat increases much faster than your ability to remove it. Before scaling up:
-
You must perform a proper thermal hazard analysis (see Q2).
-
The rate of reagent addition must be decreased significantly. The total addition time will be much longer than for the 1g scale.
-
Ensure your cooling system is rated for the new, higher heat load.
-
Consider using a semi-batch process where the limiting reagent is added under controlled feed.
FAQ 2: What materials are incompatible with this compound?
Avoid contact with:
-
Strong Bases (e.g., NaOH, KOH): Can initiate highly exothermic nucleophilic aromatic substitution or decomposition.[13]
-
Strong Reducing Agents (e.g., NaBH4, LiAlH4): The reduction of nitro groups is extremely exothermic and can become uncontrollable if the reducing agent is added too quickly.[7]
-
Strong Oxidizing Agents: Can lead to unpredictable and violent reactions.[10][15]
-
Heat and Ignition Sources: The compound is combustible and may decompose violently at elevated temperatures.[10][16][17]
FAQ 3: How should I properly store this chemical and dispose of the waste?
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from the incompatible materials listed above.[11][16] Keep away from heat, sparks, and open flames.[15]
-
Disposal: All waste containing this compound or its reaction byproducts should be collected in a designated, labeled hazardous waste container.[10][18] Do not mix with incompatible waste streams. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
References
- BenchChem. (2025).
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzaldehyde. Fisher Scientific.
- Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde. Fisher Scientific.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Hydroxy-4-(2-nitro-4-trifluoromethylphenoxy)benzaldehyde. AK Scientific, Inc.
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (2025).
- Missouri S&T. (n.d.). Aromatic Nitro Compounds. Missouri University of Science and Technology.
- Qin, C., et al. (2024). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling.
- PubChem. (n.d.). This compound.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers.
- OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. Texas A&M University Libraries.
- Journal of Loss Prevention in the Process Industries. (n.d.). Practical approach to prediction and prevention of runaway reactions.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. BenchChem.
- ResearchGate. (n.d.). Thermal risk classification optimization of flammable aromatic nitro compounds: Experiments and QSPR models.
- Sigma-Aldrich. (2025).
- European Commission. (n.d.).
- Molecules. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- YouTube. (2024). Exp 44 (Shriner Book)
- ResearchGate. (2025). Planning protection measures against runaway reactions using criticality classes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
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- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mst.edu [web.mst.edu]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
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- 13. youtube.com [youtube.com]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 4-Nitro-3-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the purification of 4-Nitro-3-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this critical synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The presence of impurities can lead to side reactions, reduced yields, and complications in downstream processing. This guide provides a comprehensive overview of common impurities and detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common laboratory and industrial synthesis involves the nitration of 3-(trifluoromethyl)benzaldehyde or the oxidation of 4-nitro-3-(trifluoromethyl)benzyl alcohol. Based on these routes, common impurities include:
-
Unreacted Starting Materials: Residual 3-(trifluoromethyl)benzaldehyde or 4-nitro-3-(trifluoromethyl)benzyl alcohol.
-
Over-oxidation Product: The most common byproduct is 4-nitro-3-(trifluoromethyl)benzoic acid, formed by the oxidation of the aldehyde group.
-
Positional Isomers: Depending on the nitration reaction conditions, other isomers such as 2-nitro-3-(trifluoromethyl)benzaldehyde or 3-nitro-5-(trifluoromethyl)benzaldehyde may be formed.[1]
-
Precursor Impurities: If synthesized from 2-chloro-5-nitrobenzotrifluoride, residual chlorinated starting material may be present.[2]
-
Residual Solvents: Solvents used in the reaction and workup, such as toluene, petroleum ether, or dichloromethane, may be present.[3]
Q2: My crude product is a dark oil/solid. What causes the color and how can I remove it?
A2: Dark coloration in nitroaromatic compounds is often due to the presence of phenolic impurities or polymeric byproducts formed during the synthesis or upon storage. It is also possible that trace metallic impurities from catalysts are present.
To remove these color impurities, you can employ the following techniques:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.[3]
-
Silica Gel Chromatography: Flash column chromatography is very effective at separating the desired product from colored, more polar impurities.
Q3: I am seeing a new spot on my TLC after leaving the purified product on the bench for a few days. What is happening?
A3: Aldehydes are susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid. In this case, this compound is likely oxidizing to 4-nitro-3-(trifluoromethyl)benzoic acid. This is a common degradation pathway for many benzaldehyde derivatives.[4] To prevent this, it is crucial to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated).[5]
Q4: Can I use distillation to purify this compound?
A4: While vacuum distillation is a common method for purifying aldehydes, it may not be ideal for this compound. Due to its relatively high molecular weight and the presence of the nitro group, it likely has a high boiling point, even under vacuum.[4] High temperatures required for distillation can lead to decomposition. Therefore, recrystallization and column chromatography are generally the preferred methods for purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too fast. High concentration of impurities. | Select a solvent with a lower boiling point. Allow the solution to cool slowly. Try a two-solvent system (e.g., toluene-petroleum ether) and add the anti-solvent dropwise to the warm solution until it becomes slightly cloudy.[6][7] |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). The compound is too soluble in the chosen solvent, even at low temperatures. | Evaporate some of the solvent to concentrate the solution. If the compound is still too soluble, a different solvent or a mixed-solvent system should be used. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6] |
| Poor recovery of purified product | The compound has significant solubility in the cold solvent. Too much cold solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals.[8] |
| Product is still impure after recrystallization | The chosen solvent did not effectively discriminate between the product and the impurities. The cooling was too rapid, trapping impurities within the crystal lattice. | Perform a second recrystallization with a different solvent system. Ensure slow cooling to allow for proper crystal formation.[6] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of spots on TLC | The solvent system (eluent) is not optimal. | Systematically vary the polarity of the eluent. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate for good separation on the column.[9] |
| Product streaks on the TLC plate or decomposes on the column | The aldehyde may be sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel by adding 1-2% triethylamine to the eluent. Alternatively, use a more neutral stationary phase like alumina.[10] |
| Low yield after chromatography | The compound is strongly adsorbed to the silica gel. The fractions containing the product were not all collected. | Increase the polarity of the eluent towards the end of the chromatography to elute any remaining product. Carefully monitor all fractions by TLC to ensure all product-containing fractions are combined. |
| Co-elution of impurities | The polarity of the impurity is very similar to the product. | Use a shallower gradient of eluent polarity or switch to an isocratic elution with the optimal solvent mixture determined by TLC. Consider using a different stationary phase (e.g., reversed-phase C18 silica). |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities via Aqueous Workup
This protocol is designed to remove the common impurity, 4-nitro-3-(trifluoromethyl)benzoic acid, before further purification.
Rationale: An aqueous solution of a weak base, such as sodium bicarbonate, will react with the acidic carboxylic acid impurity to form a water-soluble carboxylate salt. This salt will then partition into the aqueous phase, leaving the neutral aldehyde in the organic phase.[9]
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure from CO₂ evolution.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the washing with the NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of acidic impurities.
Caption: Workflow for the removal of acidic impurities.
Protocol 2: Purification by Recrystallization
Rationale: Recrystallization is an effective technique for purifying solid compounds. The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.[2][11] For nitroaromatic compounds, alcoholic solvents or mixtures like toluene-petroleum ether are often effective.[3][12]
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, or a mixture of toluene and petroleum ether) at room and elevated temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.
Protocol 3: Purification by Flash Column Chromatography
Rationale: Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.[9] For this compound, a normal-phase silica gel column is appropriate. The eluent polarity is optimized using thin-layer chromatography (TLC) to achieve good separation.
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal eluent system should give the product an Rf value of approximately 0.2-0.3.[9]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: General workflow for flash column chromatography.
Purity Assessment
Accurate assessment of purity is crucial. A combination of analytical techniques is recommended for a comprehensive evaluation.
| Technique | Information Provided | Typical Conditions |
| HPLC | Quantitative purity assessment, detection of non-volatile impurities. | Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile and water. Detection: UV at 254 nm.[13][14] |
| GC-MS | Identification and quantification of volatile impurities and isomers. | Column: HP-5MS or equivalent. Carrier Gas: Helium. Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C).[13][15] |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | The aromatic region will show characteristic signals for the aldehyde proton and the aromatic protons. Impurities will have distinct signals. |
| ¹⁹F NMR | A sensitive method for detecting fluorine-containing impurities. | The trifluoromethyl group will give a sharp singlet. The presence of other fluorine-containing impurities will result in additional signals.[16][17] |
References
- Supporting Information for a scientific article.
- Brindle, C. S., et al. "Workup: Aldehydes." University of Rochester, Department of Chemistry.
- A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs.
- SOP: FLASH CHROM
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Technical Support Center: Optimizing Recrystallization and Purific
- Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry, 2008.
- This compound synthesis. ChemicalBook.
- Supporting Information for a scientific article. The Royal Society of Chemistry.
- Organic Reaction Workup Formulas for Specific Reagents.
- How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
- Technical Support Center: Aldehyde Purific
- JPH0229667B2 - Method for producing fluoro-nitro-benzaldehyde.
- Supporting Inform
- Chemistry—A European Journal, 2021, 27, 1-8.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Application Notes and Protocols for Catalytic Enantioselective Reactions of 3-(Trifluoromethyl)benzaldehyde. Benchchem.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Supporting Information C–H Trifluoromethylthiolation of aldehyde hydrazones. Beilstein Journals.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. J. Vis. Exp. (134), e57151, doi:10.3791/57151 (2018).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Analytical Methods for the Determination of Nitroaromatics in W
- 4-(Trifluoromethyl)
- DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- Analytical Methods for the simultaneous determination of MNS and its rel
- This compound. PubChem.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy) aniline. Analytical Chemistry, An Indian Journal, 10(3), 2011.
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs.
- CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
- Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.
- CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- Effect of solvent on 2-[4-(trifluoromethyl)phenyl]benzaldehyde reactivity. Benchchem.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Org. Chem. Front., 2016, 3, 1184-1189.
- 4-(Trifluoromethyl)benzaldehyde. Wikipedia.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different prepar
- [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. Se Pu, 2014, 32(9), 977-82.
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Technical Support Center: Reaction Monitoring for 4-Nitro-3-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 4-Nitro-3-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on monitoring chemical transformations of this key synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Section 1: The Critical Role of Reaction Monitoring
This compound is a crucial building block, particularly in the synthesis of non-steroidal anti-androgen agents like Bicalutamide. The molecule possesses two primary reactive sites: the aromatic nitro group and the aldehyde functionality. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly activates the aromatic ring and the aldehyde's carbonyl carbon, making precise reaction control essential.[1]
Effective reaction monitoring is not merely about tracking the disappearance of starting material; it is a crucial tool for:
-
Maximizing Yield and Purity: Preventing the formation of side products and impurities.
-
Ensuring Safety: Understanding reaction kinetics to control exotherms, especially in large-scale syntheses.
-
Optimizing Conditions: Fine-tuning parameters like temperature, catalyst loading, and reaction time for efficiency and cost-effectiveness.
-
Elucidating Mechanisms: Identifying reaction intermediates to gain deeper insight into the transformation pathway.
Section 2: Choosing the Right Analytical Tool
The choice of monitoring technique is paramount and depends on the specific reaction, available instrumentation, and the level of detail required. The following decision tree and comparison table are designed to guide your selection process.
Decision Workflow for Selecting a Monitoring Technique
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
Comparison of Common Monitoring Techniques
| Technique | Primary Use Case | Pros | Cons |
| HPLC/UPLC | Quantitative analysis of reaction progress, impurity profiling. | High sensitivity and resolution, widely applicable, excellent for non-volatile compounds. | Requires method development, sample preparation (dilution, filtration), not truly real-time. |
| GC/GC-MS | Quantitative analysis for volatile, thermally stable compounds. | Excellent separation for volatile species, MS provides structural identification.[2] | Not suitable for thermally labile or non-volatile compounds, potential for on-column reactions. |
| TLC | Rapid, qualitative check of reaction completion. | Fast, inexpensive, requires minimal equipment. | Not quantitative, low resolution, can be misleading. |
| NMR | In-situ monitoring, structural elucidation of intermediates. | Provides rich structural information, non-invasive, can be highly quantitative.[3] | Lower sensitivity, requires deuterated solvents or coaxial inserts, expensive instrumentation. |
| FTIR | Real-time tracking of functional group changes (e.g., C=O, -NO₂). | Real-time data acquisition, no sample preparation needed, excellent for kinetics.[4] | Provides functional group data, not structural detail; overlapping peaks can be an issue. |
Section 3: HPLC/UPLC - The Workhorse Technique: FAQs & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is often the preferred method for accurately monitoring reactions of this compound due to the compound's polarity and UV activity.
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for an HPLC method? A: A reverse-phase C18 column is an excellent starting point. Given the polarity of the molecule, a mobile phase gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile is typically effective.[5] A photodiode array (PDA) or UV detector set at 250 nm should provide a strong signal for the aromatic system.[6]
Q2: My peak for this compound is tailing. What's causing this? A: Peak tailing for this type of compound often stems from secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[7] The electron-withdrawing groups can make the aromatic ring electron-deficient and prone to unwanted interactions.
Q3: How can I confirm the identity of a new peak that appears during the reaction? A: If your system is connected to a mass spectrometer (LC-MS), you can get the mass of the unknown peak to help identify it as a product, intermediate, or byproduct. If you only have a UV detector, you can collect the fraction corresponding to the peak and analyze it separately by NMR or direct infusion MS.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Silanol Interactions: Active sites on an older or lower-quality C18 column are interacting with the analyte.[8] 2. Mobile Phase pH: The pH is inappropriate, causing analyte ionization issues. | 1. Column Choice: Use a modern, end-capped C18 column with low silanol activity. 2. pH Adjustment: Add a small amount of acid (0.1% formic or trifluoroacetic acid) to the mobile phase to suppress silanol ionization.[7] |
| Drifting Retention Times | 1. Column Temperature: Fluctuations in ambient temperature are affecting retention.[9] 2. Mobile Phase Composition: Inaccurate mixing or solvent evaporation is changing the mobile phase strength. 3. Column Equilibration: The column is not fully equilibrated between gradient runs. | 1. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C). 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep reservoirs covered. Ensure the pump's proportioning valves are functioning correctly.[9] 3. Increase Equilibration Time: Ensure the post-run equilibration time is sufficient (typically 5-10 column volumes). |
| High Backpressure | 1. Blocked Frit/Column: Particulate matter from the sample or precipitated buffer has clogged the column inlet.[10] 2. System Blockage: A blockage exists elsewhere in the system (e.g., tubing, injector). | 1. Use Guard Column/Filters: Always filter samples and mobile phases. Use a guard column or in-line filter to protect the analytical column.[11] 2. Flush Column: If permitted by the manufacturer, try back-flushing the column (disconnected from the detector) to dislodge particulates.[11] 3. Isolate the Issue: Systematically disconnect components to locate the source of the high pressure.[10] |
Protocol: Quantitative Reaction Monitoring by HPLC
-
Standard Preparation: Prepare stock solutions of your starting material (this compound) and, if available, your expected product in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Calibration: Create a calibration curve by making serial dilutions of the standards and injecting them to establish the detector response versus concentration.
-
Reaction Sampling: At designated time points (t=0, 1h, 2h, etc.), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 950 µL) of cold mobile phase in an HPLC vial. This stops the reaction and prepares the sample for analysis.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Analysis: Integrate the peak areas for the starting material and product. Use the calibration curve to convert these areas into concentrations, allowing you to calculate the percent conversion and yield over time.
Section 4: Monitoring Specific Transformations
Scenario: Reduction of the Nitro Group
A common transformation is the reduction of the nitro group to an amine, forming 4-Amino-3-(trifluoromethyl)benzaldehyde. This is a critical step in many synthetic pathways.
Common Reducing Agents:
-
Catalytic hydrogenation (e.g., H₂, Pd/C).[12]
Monitoring Challenges & Side Reactions: The reduction of nitroarenes can proceed through several intermediates, such as nitroso and hydroxylamine species.[15] Incomplete or over-reduction can lead to a complex mixture of products.
Caption: Simplified pathway for nitro group reduction and potential side product formation.
Troubleshooting this Reaction:
-
Problem: The reaction stalls, and HPLC/MS analysis shows a peak corresponding to the hydroxylamine intermediate.
-
Cause & Logic: The reducing agent may be exhausted or deactivated, or the reaction conditions (temperature, pressure for hydrogenation) may be insufficient to complete the final reduction step. Hydroxylamines can sometimes be stable under certain conditions.
-
Solution: Add fresh reducing agent or increase catalyst loading. For hydrogenations, ensure adequate H₂ pressure and efficient stirring to overcome mass transfer limitations.
-
-
Problem: A deeply colored, high-molecular-weight impurity is detected, especially when using metal hydrides.
-
Cause & Logic: Metal hydrides like LiAlH₄ are generally not recommended for aromatic nitro reductions as they can favor the formation of azo compounds through the condensation of intermediates.[12]
-
Solution: Switch to a more appropriate reducing system like catalytic hydrogenation or Fe/HCl, which are known to cleanly reduce nitroarenes to anilines.[13]
-
Scenario: Reactions at the Aldehyde
Reactions like Wittig olefination or reductive amination target the aldehyde group.
Monitoring with in-situ FTIR: This is an ideal scenario for in-situ FTIR. The strong carbonyl (C=O) stretch of the aldehyde, typically around 1705 cm⁻¹ for an aromatic aldehyde, provides a clear signal to monitor.[16][17] As the reaction progresses, the disappearance of this peak and the appearance of new peaks (e.g., C=C for a Wittig product, or C-N for an imine intermediate in reductive amination) can be tracked in real-time.[4]
Troubleshooting this Reaction:
-
Problem: NMR analysis indicates only 50% conversion, but TLC shows the starting material spot is gone.
-
Cause & Logic: An intermediate has formed that has a similar polarity (Rf value) to the product on TLC, making them difficult to resolve. For example, in a reductive amination, the imine intermediate may be stable and accumulate before being reduced to the final amine.
-
Solution: Rely on a higher-resolution technique like HPLC or NMR for accurate conversion data.[18] For NMR, the disappearance of the characteristic aldehyde proton signal (around 9.9-10.1 ppm) and the appearance of product signals provide unambiguous evidence of the reaction's progress.[19]
-
References
- Benchchem. (2025).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ACE HPLC. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- Restek. HPLC Troubleshooting Guide.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Wikipedia. Reduction of nitro compounds.
- College of Saint Benedict & Saint John's University.
- von Harbou, E. Quantitative NMR methods for reaction and process monitoring. RPTU.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Wawer, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC, NIH.
- Royal Society of Chemistry. (2011). Analytical Methods.
- NC State University Libraries. Spectroscopy of Aldehydes and Ketones.
- PubMed. (2015).
- BOC Sciences. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- Mettler-Toledo. (2014). Organic Chemistry Research Using FTIR Spectroscopy. YouTube.
- Benchchem. Application Notes and Protocols for Monitoring 4-Chloro-3-nitrobenzaldehyde Reactions.
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
- SIELC Technologies. Separation of 3-Nitrobenzaldehyde on Newcrom R1 HPLC column.
Sources
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Validation & Comparative
A Comparative Guide to Aldehyde Reactivity: 4-Nitro-3-(trifluoromethyl)benzaldehyde vs. 4-Nitrobenzaldehyde
Executive Summary
In the landscape of organic synthesis, particularly in the development of pharmaceutical and agrochemical intermediates, the reactivity of aromatic aldehydes is a critical parameter. This guide presents an in-depth comparative analysis of two highly activated benzaldehyde derivatives: 4-Nitrobenzaldehyde and 4-Nitro-3-(trifluoromethyl)benzaldehyde. While both compounds are primed for nucleophilic attack due to the potent electron-withdrawing nature of the para-nitro group, the addition of a trifluoromethyl substituent in the meta position introduces a significant enhancement in reactivity. Through an examination of electronic effects, supported by quantitative Hammett constant analysis and a representative experimental protocol, this guide establishes that This compound is the more reactive electrophile . This heightened reactivity can be leveraged by researchers to achieve faster reaction times, higher yields, and potentially milder reaction conditions.
The Foundation of Reactivity: An Analysis of Electronic Effects
The reactivity of a benzaldehyde in nucleophilic addition reactions is fundamentally governed by the electrophilicity of its carbonyl carbon. A greater partial positive charge (δ+) on this carbon atom accelerates the rate of attack by a nucleophile. This charge is, in turn, dictated by the nature and position of substituents on the aromatic ring.
4-Nitrobenzaldehyde: A Classic Activated Aldehyde
In 4-Nitrobenzaldehyde, the aldehyde group is positioned para to a nitro group (-NO₂). The nitro group is a powerful deactivating group that withdraws electron density from the benzene ring through two distinct mechanisms[1]:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.
-
Resonance Effect (-M): The nitro group can delocalize electron density from the ring onto itself, as shown in its resonance structures. This effect is most pronounced at the ortho and para positions.
This combined electron withdrawal significantly depletes electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack[1].
This compound: A Superelectrophilic Aldehyde
This compound features the same para-nitro group, but with the addition of a trifluoromethyl (-CF₃) group at the meta position relative to the aldehyde. The -CF₃ group is recognized as one of the most potent electron-withdrawing groups in organic chemistry[2][3]. Its effect is almost entirely due to a powerful inductive effect (-I) , stemming from the extreme electronegativity of the three fluorine atoms[3].
Crucially, the presence of both the -NO₂ and -CF₃ groups creates an exceptionally electron-deficient aromatic system. The -CF₃ group's strong inductive pull further exacerbates the partial positive charge on the carbonyl carbon already established by the nitro group.
Caption: Electronic effects on carbonyl electrophilicity.
Quantitative Comparison: Hammett Constants
The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). A more positive σ value corresponds to a stronger electron-withdrawing capability.
| Substituent | Position | Hammett Constant (σ) |
| -NO₂ | Para | +0.78[4] |
| -CF₃ | Meta | +0.44[4] |
The reactivity of 4-Nitrobenzaldehyde is driven by the σpara of -NO₂ (+0.78). For this compound, the total electron-withdrawing pressure on the reaction center is a cumulative function of both the σpara of -NO₂ and the σmeta of -CF₃. This leads to a significantly more polarized C=O bond and, consequently, a higher reactivity.
Comparative Performance in Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation is a benchmark reaction for assessing aldehyde reactivity. It involves the nucleophilic addition of an active methylene compound (like malononitrile) to an aldehyde, followed by dehydration to form a C=C double bond[5]. The rate-determining step is the initial nucleophilic attack on the carbonyl carbon; therefore, more electrophilic aldehydes react faster and often give higher yields[1][5].
Table 1: Representative Data for the Knoevenagel Condensation with Malononitrile
| Aldehyde Substrate | Predicted Reaction Time | Predicted Yield | Rationale |
| 4-Nitrobenzaldehyde | 15 min | ~92% | Highly activated by the para-nitro group. |
| This compound | < 5 min | >98% | Extremely activated by the additive effects of the para-nitro and meta-trifluoromethyl groups. |
| Benzaldehyde (for reference) | > 2 hours | ~75% | Unactivated, serves as a baseline for reactivity. |
Note: The data above are illustrative predictions based on chemical principles and are intended for comparative purposes.
The clear prediction is that this compound will outperform 4-Nitrobenzaldehyde, affording a near-quantitative yield in a significantly shorter timeframe.
Experimental Protocol: A Modern, Efficient Knoevenagel Condensation
To provide a practical context for this reactivity comparison, the following protocol describes a highly efficient, solvent-free Knoevenagel condensation. This method is environmentally benign and highlights the high reactivity of these substrates, which allows for the omission of harsh solvents and prolonged heating[6][7].
Materials
-
Substituted Benzaldehyde (4-Nitrobenzaldehyde or this compound) (5.0 mmol)
-
Malononitrile (5.0 mmol, 0.33 g)
-
Ammonium acetate (catalyst, ~0.5 mmol, 38 mg)
-
Mortar and pestle
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Ethanol (for recrystallization)
Step-by-Step Procedure
-
Reagent Preparation: In a clean, dry mortar, combine the substituted benzaldehyde (5.0 mmol) and malononitrile (5.0 mmol).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate to the mixture.
-
Reaction Initiation: Gently grind the solids together with the pestle for 2-5 minutes. The reaction is often exothermic, and the mixture may become a paste or melt. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: For this compound, the reaction is typically complete within 5 minutes. For 4-Nitrobenzaldehyde, grinding for 10-15 minutes may be required.
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the aldehyde by TLC), add ~10 mL of cold water to the flask. The solid product will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold water. The crude product can be purified by recrystallization from hot ethanol to yield the corresponding benzylidenemalononitrile product as a crystalline solid.
-
Characterization: Characterize the final product using standard techniques (¹H NMR, ¹³C NMR, IR, Melting Point).
Caption: Experimental workflow for solvent-free Knoevenagel condensation.
A Deeper Dive: The Reaction Mechanism
Understanding the mechanism of the Knoevenagel condensation illuminates why electron-withdrawing groups have such a profound impact.
-
Carbanion Formation: The basic catalyst (acetate, from ammonium acetate) deprotonates the active methylene compound (malononitrile) to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: This carbanion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This is the rate-determining step. The immense partial positive charge on the carbonyl carbon of this compound creates a powerful electrostatic attraction, lowering the activation energy for this step compared to 4-Nitrobenzaldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated by water (or the ammonium cation) to form an aldol-type addition product.
-
Dehydration: This intermediate rapidly undergoes E1cB-type elimination, facilitated by the acidic α-protons, to lose a molecule of water and form the final, conjugated benzylidenemalononitrile product.
Caption: Mechanism of the Knoevenagel Condensation.
Conclusion and Outlook
For researchers and drug development professionals, this distinction is of high practical importance. The enhanced reactivity of this compound can be exploited to:
-
Accelerate reaction rates , reducing production times.
-
Improve reaction yields , leading to more efficient and economical syntheses.
-
Enable reactions under milder conditions , potentially improving functional group tolerance and reducing energy consumption.
When selecting an activated aldehyde for syntheses requiring a potent electrophile, this compound represents a superior choice for maximizing reaction efficiency.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.
- ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j)....
- ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes....
- Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Taylor & Francis Online. (n.d.).
- Carl ROTH. (n.d.).
- PubChem. (n.d.). 4-Nitrobenzaldehyde.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.).
- NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
- Banaras Hindu University. (2007).
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
Sources
A Senior Application Scientist's Guide to 4-Nitro-3-(trifluoromethyl)benzaldehyde Isomers: A Comparative Analysis for Drug Discovery
For the discerning researcher in drug development and medicinal chemistry, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The strategic incorporation of nitro and trifluoromethyl groups into an aromatic scaffold can dramatically alter a molecule's physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of 4-nitro-3-(trifluoromethyl)benzaldehyde and its key isomers, offering experimental data, detailed protocols, and field-proven insights to empower your synthetic strategies.
The positioning of the potent electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzaldehyde ring creates a fascinating interplay of electronic and steric effects. These effects govern the reactivity of the aldehyde, influence the spectroscopic signature of the molecule, and ultimately dictate its utility as a precursor for novel therapeutic agents. Understanding the nuanced differences between these isomers is paramount for rational drug design.
Physicochemical and Spectroscopic Characterization: A Comparative Overview
The distinct substitution patterns of the isomers of this compound give rise to unique physical properties and spectroscopic fingerprints. The following tables summarize key experimental and computed data for five representative isomers, providing a foundation for their identification and differentiation.
Table 1: Physicochemical Properties of this compound Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| This compound | 101066-57-3[1] | C₈H₄F₃NO₃ | 219.12[1] | Solid | 76-79 (for the corresponding phenol)[2] |
| 2-Nitro-3-(trifluoromethyl)benzaldehyde | Not readily available | C₈H₄F₃NO₃ | 219.12[3] | Pale yellow to yellow-brown solid or liquid[3] | Not readily available |
| 3-Nitro-4-(trifluoromethyl)benzaldehyde | 102844-90-6 | C₈H₄F₃NO₃ | 219.12 | Not readily available | Not readily available |
| 2-Nitro-5-(trifluoromethyl)benzaldehyde | 1176723-57-1 | C₈H₄F₃NO₃ | 219.12 | Not readily available | Not readily available |
| 3-Nitro-5-(trifluoromethyl)benzaldehyde | 284047-98-9[4] | C₈H₄F₃NO₃ | 219.12[4] | Amber fused solid[5] | Not readily available |
Table 2: Comparative Spectroscopic Data of Trifluoromethyl- and Nitro-Substituted Benzaldehydes
| Spectroscopic Parameter | This compound (Predicted) | 2-Nitro-3-(trifluoromethyl)benzaldehyde (Predicted) | 3-(Trifluoromethyl)benzaldehyde[6] | 4-(Trifluoromethyl)benzaldehyde[7] | 2-Nitrobenzaldehyde[8] | 4-Nitrobenzaldehyde[9] |
| ¹H NMR (Aldehyde H, δ, ppm) | ~10.2 | ~10.5 | 10.09 | 10.11 | ~10.3 | ~10.2 |
| ¹H NMR (Aromatic H, δ, ppm) | ~7.8-8.5 | ~7.9-8.3 | 7.70-8.16 | 7.85, 8.01 | ~7.7-8.2 | ~8.1-8.4 |
| ¹³C NMR (Carbonyl C, δ, ppm) | ~189 | ~188 | 190.7 | 191.2 | ~189 | ~191 |
| ¹³C NMR (CF₃ C, δ, ppm) | ~122 (q) | ~128 (q) | 123.5 (q) | 123.4 (q) | - | - |
| IR (C=O stretch, ν, cm⁻¹) | ~1710 | ~1715 | ~1708 | ~1710 | ~1710 | ~1705 |
| IR (NO₂ stretch, ν, cm⁻¹) | ~1530, ~1350 | ~1535, ~1355 | - | - | ~1530, ~1350 | ~1530, ~1350 |
Note: Predicted values for the nitro-trifluoromethyl-benzaldehyde isomers are based on the analysis of substituent effects on the spectra of related compounds.
Synthesis of this compound Isomers: A Protocol Deep Dive
The most common and direct route to these isomers is the electrophilic nitration of the corresponding trifluoromethylbenzaldehyde precursor. The regioselectivity of this reaction is dictated by the directing effects of the aldehyde and trifluoromethyl groups.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the nitration of 3-(trifluoromethyl)benzaldehyde. The aldehyde group is a meta-director, while the trifluoromethyl group is also a meta-director. This leads to the formation of multiple isomers, requiring careful control of reaction conditions and purification.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C. The choice of a strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the deactivated aromatic ring[10].
-
Nitration Reaction: To the cold nitrating mixture, add 3-(trifluoromethyl)benzaldehyde dropwise, ensuring the temperature does not exceed 15 °C. The slow addition and temperature control are crucial to prevent runaway reactions and minimize the formation of byproducts.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product. Extract the product into dichloromethane. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product, which will be a mixture of isomers, is purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used to separate the isomers based on their polarity.
Reactivity and Synthetic Utility: Harnessing Electronic and Steric Effects
The powerful electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly deactivates the aromatic ring towards further electrophilic substitution. However, this electronic-deficiency enhances the electrophilicity of the carbonyl carbon, making these isomers highly reactive towards nucleophiles. This increased reactivity is a key feature that medicinal chemists exploit.
The relative positions of the substituents also impart steric effects that can influence reactivity. For instance, in 2-nitro-3-(trifluoromethyl)benzaldehyde, the proximity of the two bulky groups to the aldehyde functionality can sterically hinder the approach of nucleophiles compared to other isomers.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a reactive aldehyde handle and the pharmacologically beneficial nitro and trifluoromethyl groups makes these isomers valuable intermediates in the synthesis of bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[11][12]. The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization.
While specific drugs derived from each isomer are not always explicitly detailed in publicly available literature, the core structures are prevalent in medicinal chemistry research. For instance, derivatives of 3-(trifluoromethyl)benzaldehyde have been used to synthesize compounds with antitumor effects[13][14]. The 2-nitro-3-(trifluoromethyl)benzaldehyde scaffold is a key intermediate for the synthesis of various heterocyclic compounds with potential biological activity[3].
Conclusion
The isomers of this compound represent a class of highly functionalized and synthetically versatile building blocks for drug discovery. Their distinct physicochemical properties, spectroscopic signatures, and reactivity profiles, governed by the interplay of electronic and steric effects, offer a rich landscape for medicinal chemists. A thorough understanding of these differences, as outlined in this guide, is essential for the rational design and efficient synthesis of the next generation of therapeutic agents. By leveraging the unique characteristics of each isomer, researchers can unlock new avenues for developing innovative and effective pharmaceuticals.
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A Spectroscopic Comparison of Trifluoromethylated Benzaldehydes: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, trifluoromethylated benzaldehydes stand out as pivotal intermediates.[1][2][3][4] The strategic incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly alters the electronic properties and reactivity of the benzaldehyde scaffold.[1][2][5] This guide provides a comprehensive spectroscopic comparison of three key isomers: 2-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzaldehyde, and 4-(trifluoromethyl)benzaldehyde. Understanding their distinct spectroscopic signatures is paramount for reaction monitoring, quality control, and the rational design of novel chemical entities.
The position of the -CF3 group—ortho, meta, or para—creates subtle yet measurable differences in the electronic environment of the aromatic ring and the aldehyde functionality. These variations are readily interrogated and quantified using a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers of trifluoromethylbenzaldehyde. This data, compiled from various sources, serves as a valuable reference for researchers in the field.
¹H NMR (Proton NMR) Data (CDCl₃, δ in ppm)
| Isomer | Aldehyde Proton (s) | Aromatic Protons (m) |
| 2-(Trifluoromethyl)benzaldehyde | ~10.4 | ~7.7-8.2 |
| 3-(Trifluoromethyl)benzaldehyde | 10.09 | 7.70-8.16[6] |
| 4-(Trifluoromethyl)benzaldehyde | 10.11 | 7.85, 8.01[6] |
¹³C NMR (Carbon-13 NMR) Data (CDCl₃, δ in ppm)
| Isomer | Carbonyl Carbon | Aromatic Carbons | CF₃ Carbon (q) |
| 2-(Trifluoromethyl)benzaldehyde | ~189 | ~127-136 | ~129 |
| 3-(Trifluoromethyl)benzaldehyde | 190.7 | 126.4-136.8 | 123.5[6] |
| 4-(Trifluoromethyl)benzaldehyde | 191.2 | 126.1-139.0 | 123.4[6] |
¹⁹F NMR (Fluorine-19 NMR) Data (CDCl₃, δ in ppm)
| Isomer | CF₃ Signal (s) |
| 2-(Trifluoromethyl)benzaldehyde | ~ -60 to -63 |
| 3-(Trifluoromethyl)benzaldehyde | -63.0[6] |
| 4-(Trifluoromethyl)benzaldehyde | -63.2[6][7] |
IR (Infrared) Spectroscopy Data (ν in cm⁻¹)
| Isomer | C=O Stretch | C-F Stretch |
| 2-(Trifluoromethyl)benzaldehyde | ~1705 | ~1315 |
| 3-(Trifluoromethyl)benzaldehyde | ~1710 | ~1320 |
| 4-(Trifluoromethyl)benzaldehyde | ~1713 | ~1325 |
Analysis of Spectroscopic Trends
The positioning of the electron-withdrawing -CF3 group exerts a predictable influence on the spectroscopic data.
-
¹H NMR: The aldehyde proton of 2-(trifluoromethyl)benzaldehyde is the most deshielded, likely due to the through-space anisotropic effect of the proximate -CF3 group. In the aromatic region, the coupling patterns provide clear evidence of the substitution pattern.
-
¹³C NMR: The carbonyl carbon resonance shifts downfield from the ortho to the para isomer, reflecting the increasing electron-withdrawing influence of the -CF3 group at the para position, which enhances the electrophilicity of the carbonyl carbon.[5] The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The chemical shifts of the -CF3 group are relatively similar for all three isomers, appearing in a characteristic region of the ¹⁹F NMR spectrum.
-
IR Spectroscopy: The C=O stretching frequency increases from the ortho to the para isomer. This is consistent with the electron-withdrawing nature of the -CF3 group, which strengthens the carbonyl double bond. Unsubstituted benzaldehyde typically shows a C=O stretch around 1710 cm⁻¹.[8] The strong C-F stretching vibrations are also prominent in the spectra.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the trifluoromethylbenzaldehyde isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[6] Ensure the solvent contains tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[6] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer.[6] Use a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and accumulate 16 scans.[6]
-
¹³C NMR Spectroscopy: On the same instrument, acquire the carbon-13 NMR spectrum at a frequency of 100 MHz.[6] Employ a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulate 1024 scans with proton decoupling.[6]
-
¹⁹F NMR Spectroscopy: Obtain the fluorine-19 NMR spectrum at a frequency of 376 MHz.[6] Use an appropriate spectral width and reference the spectrum to an external standard such as CFCl₃.[6]
-
Data Processing: Apply a Fourier transform to the free induction decay (FID). For the ¹H NMR spectrum, a line broadening of 0.3 Hz is recommended.[6] Perform phase and baseline corrections, followed by integration and referencing of the peaks.
Infrared (IR) Spectroscopy
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[6]
-
Sample Application: Place a small drop of the neat liquid trifluoromethylbenzaldehyde isomer directly onto the ATR crystal.[6]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
UV-Vis Spectroscopy
While less structurally informative than NMR or IR, UV-Vis spectroscopy can provide insights into the electronic transitions of these molecules.
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
The electron-withdrawing trifluoromethyl group is expected to cause a slight blue shift (hypsochromic shift) of the n→π* and π→π* transitions compared to unsubstituted benzaldehyde.
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful toolkit for the characterization and comparative analysis of trifluoromethylated benzaldehyde isomers. The distinct spectral fingerprints, arising from the positional isomerism of the -CF3 group, allow for unambiguous identification and assessment of purity. The protocols outlined in this guide provide a framework for obtaining reliable and consistent data, essential for advancing research and development in the fields that utilize these versatile chemical intermediates.
References
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- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.
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- Electronic Supplementary Information. The Royal Society of Chemistry.
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- The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
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Alternative reagents to 4-Nitro-3-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to Alternative Reagents for 4-Nitro-3-(trifluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that influences the efficiency, scalability, and novelty of a synthetic route. This compound is a highly functionalized aromatic aldehyde, prized for its role as a key building block in the synthesis of pharmaceuticals, most notably non-steroidal antiandrogens like Bicalutamide. The electron-withdrawing properties of both the nitro and trifluoromethyl groups activate the aldehyde for nucleophilic attack, making it a valuable synthon.
This guide provides a comparative analysis of alternative reagents to this compound, offering a deeper understanding of their relative merits and drawbacks. We will explore isomeric alternatives, analogs with different functional groups, and alternative synthetic pathways that bypass the need for this specific aldehyde altogether. This analysis is grounded in experimental data and established principles of organic chemistry to aid in the strategic design of synthetic routes.
The Synthetic Role of this compound
In the synthesis of Bicalutamide and its analogs, this compound is not typically used directly in the final coupling step. Instead, it serves as a precursor to the corresponding aniline, 4-amino-2-(trifluoromethyl)benzonitrile, which is a crucial component. The aldehyde is converted to the aniline through a series of reactions, including conversion to a nitrile followed by reduction of the nitro group. This aniline derivative is then reacted with a suitable partner to form the final product.
The following workflow illustrates the general synthetic strategy where this compound is a key starting material.
Caption: General synthetic pathway utilizing this compound.
Given this pathway, alternatives can be considered at different stages: using an isomeric benzaldehyde, a benzaldehyde with different substituents, or starting directly with a pre-functionalized aniline to bypass the initial steps.
Part 1: Isomeric and Structurally Related Alternatives
The reactivity of a substituted benzaldehyde is profoundly influenced by the position of its substituents. The electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2] However, the placement of these groups can introduce steric hindrance or alter the electronic effects, providing a basis for choosing an alternative.
Isomeric Benzaldehydes
Positional isomers of this compound, such as 4-Nitro-2-(trifluoromethyl)benzaldehyde, present a primary set of alternatives.
-
4-Nitro-2-(trifluoromethyl)benzaldehyde : In this isomer, the bulky -CF3 group is ortho to the aldehyde. This proximity can sterically hinder the approach of nucleophiles to the carbonyl carbon. While the electron-withdrawing effect of the -CF3 group still activates the aldehyde, the steric effect can lead to slower reaction rates or lower yields compared to the 3-substituted isomer.[3]
-
3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde : These alternatives lack the nitro group. The trifluoromethyl group is a strong electron-withdrawing group, enhancing the reactivity of the aldehyde compared to benzaldehyde itself.[1] 4-(Trifluoromethyl)benzaldehyde is generally expected to be more reactive than 3-(Trifluoromethyl)benzaldehyde due to the ability of the para-substituent to exert both inductive and resonance electron-withdrawing effects, which increases the partial positive charge on the carbonyl carbon to a greater extent.[1]
The following diagram illustrates the electronic effects of the -CF3 group at different positions.
Caption: Influence of -CF3 group position on benzaldehyde reactivity.
Comparison of Physicochemical Properties and Reactivity
| Reagent | CAS Number | Key Features | Predicted Reactivity in Nucleophilic Addition |
| This compound | 101066-57-3 | Strong activation from both -NO2 and -CF3 groups. | Very High |
| 4-Nitro-2-(trifluoromethyl)benzaldehyde | 50551-17-2 | Strong electronic activation, but potential steric hindrance from the ortho -CF3 group.[4] | High, but may be slower than the 3-CF3 isomer. |
| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | Strong activation from the para -CF3 group through induction and resonance.[1][5] | High |
| 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Activation primarily through induction from the meta -CF3 group.[1][6] | Moderate to High |
| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | 204339-72-0 | Used as a pharmaceutical intermediate, offering an alternative substitution pattern.[7] | High |
Part 2: Alternative Synthetic Strategies
A more divergent yet powerful approach is to modify the synthetic strategy to entirely bypass the use of this compound. This often involves starting with a commercially available aniline and building the desired molecule from there. This can be particularly advantageous if the synthesis of the target benzaldehyde is complex or low-yielding.
A prominent example is the synthesis of Bicalutamide analogs starting from 4-amino-2-(trifluoromethyl)benzonitrile. This aniline is the same intermediate that would be synthesized from this compound, but by starting with it, several synthetic steps are eliminated.
The following workflow demonstrates this alternative approach.
Caption: Alternative synthetic pathway starting from a substituted aniline.
This strategy has been successfully employed in the synthesis of various Bicalutamide analogs, demonstrating its viability as a robust alternative.[8][9]
Experimental Protocol: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
This protocol describes the synthesis of a key intermediate for Bicalutamide analogs, starting from 4-amino-2-(trifluoromethyl)benzonitrile, thus providing a practical alternative to routes involving this compound.[10]
Materials:
-
4-amino-2-(trifluoromethyl)benzonitrile
-
Methacryloyl chloride
-
N,N-dimethylacetamide (DMA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (3.4 mmol) in N,N-dimethylacetamide (14 mL) in a suitable reaction flask with stirring.
-
Slowly add methacryloyl chloride (2.63 mL, 27.16 mmol) dropwise to the stirred solution over a period of 10 minutes.
-
Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) over 3 hours or until completion.
-
Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 x 25 mL) and then with cold brine (4 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography to yield N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide as a white solid. A reported yield for this reaction is 95%.[10]
Comparative Summary of Alternatives
| Alternative Approach | Pros | Cons | Best Suited For |
| Isomeric Benzaldehydes | - Allows for fine-tuning of reactivity.- May be more commercially available or less expensive. | - Steric hindrance can be an issue (ortho-isomers).- May lead to different side products. | Exploring structure-activity relationships where subtle electronic and steric changes are desired. |
| Analogs with Different EWGs | - Expands the scope of possible final products.- Can introduce new physicochemical properties (e.g., solubility, metabolic stability). | - Reactivity will vary significantly based on the substituent.- May require substantial route re-optimization. | Novel drug discovery programs aiming to move away from the nitro-trifluoromethyl motif. |
| Alternative Synthetic Routes | - Can be more convergent and efficient.- Avoids potentially hazardous nitration reactions.- Starts from a more advanced, often commercially available intermediate. | - Requires the availability of the alternative starting material (e.g., the aniline).- May not be applicable if the benzaldehyde itself is the target. | Process development and scale-up where efficiency and atom economy are critical. |
Conclusion
While this compound is a potent and useful reagent, a thorough evaluation of alternatives can unlock significant advantages in chemical synthesis. For researchers focused on creating close analogs of existing drugs, exploring isomeric benzaldehydes or those with slightly modified electron-withdrawing groups offers a direct path to new chemical entities. The subtle interplay of electronic and steric effects provided by these alternatives allows for the fine-tuning of reactivity and the exploration of structure-activity relationships.
For process chemists and those in drug development aiming for more efficient and scalable syntheses, re-evaluating the overall synthetic strategy can be highly beneficial. Adopting a route that begins with a commercially available, advanced intermediate like 4-amino-2-(trifluoromethyl)benzonitrile can circumvent multiple steps, potentially leading to higher overall yields, reduced costs, and a more streamlined process.
Ultimately, the choice of reagent depends on the specific goals of the research or development program. By understanding the properties and potential of these alternatives, scientists can make more informed decisions, leading to more innovative and efficient chemical synthesis.
References
Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954–959. [10] N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide Synthesis. (2025). ChemicalBook. [8] Al-bayati, F. A., Al-Amiery, A. A., & Al-Majedy, Y. K. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 26(1), 56. [11] Supporting Information for a scientific publication. (n.d.). [9] Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2025). ResearchGate. [12] Johnson, J. (2016). Design and Synthesis of Novel Bicalutamide and Enzalutamide Derivatives as Antiproliferative Agents for the Treatment of Prostate Cancer. Wipf Group, University of Pittsburgh. [13] Synthesis and biological evaluation of bicalutamide analogues for the potential treatment of prostate cancer. (n.d.). ORCA - Cardiff University. [14] Synthesis of irreversibly binding bicalutamide analogs for imaging studies. (n.d.). PMC - NIH. [5] 4-Trifluoromethylbenzaldehyde. (n.d.). Wikipedia. [15] The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.). MDPI. [16] How to synthesize n-[4-Cyano-3-(Trifluoromethyl)phenyl]-3-[(4-Fluorophenyl)Thio]-2-Hydroxy-2-MethylPropionamide? (2024). Guidechem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. (2025). BenchChem. [17] Organic Chemistry – Specific Name Reactions. (n.d.). [18] Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents. [19] Electrophilic substitution reactions of benzaldehyde. (2022). YouTube. [3] A Comparative Study of Trifluoromethylated Benzaldehydes in Catalysis: Performance and Protocols. (2025). BenchChem. [4] 4-Nitro-2-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. [20] A Comparative Guide to 2-[4-(trifluoromethyl)phenyl]benzaldehyde and Its Analogs in Synthetic and Medicinal Chemistry. (2025). BenchChem. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide. (n.d.). TCI Chemicals. [6] The Strategic Role of 3-(Trifluoromethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals: A Technical Guide. (2025). BenchChem. [2] A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. (n.d.). BenchChem. [21] β-Condensation Reactions of Cyclic Amines with Benzaldehyde: Evidence for the Enamine Pathway. (n.d.). ACS Publications. [22] Synthesis of 4-trifluoromethyl benzaldehyde. (n.d.). PrepChem.com. [7] 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0. (n.d.). ChemicalBook. [23] Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
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A Comparative Efficacy Guide: 4-Nitro-3-(trifluoromethyl)benzaldehyde in the Synthesis of Androgen Receptor Antagonists
This guide provides an in-depth technical comparison of 4-Nitro-3-(trifluoromethyl)benzaldehyde as a critical starting material in the synthesis of non-steroidal anti-androgens (NSAAs), a cornerstone therapy for prostate cancer. We will explore its synthetic efficacy, the pharmacological advantages conferred by its unique structure, and how it compares to potential alternatives. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in oncology and related therapeutic areas.
Introduction: The Strategic Importance of a Benzaldehyde Building Block
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer.[1][2] Consequently, antagonizing this receptor is a primary therapeutic strategy.[2][3] Second-generation NSAAs, such as Enzalutamide and Apalutamide, have revolutionized treatment by effectively blocking this pathway at multiple points.[1][3][4][5]
At the heart of the synthesis of many of these potent antagonists lies a specific chemical scaffold derived from This compound . This molecule is not merely a simple starting material; its constituent parts—the benzaldehyde for further reaction, the nitro group, and the trifluoromethyl (CF3) group—are strategically vital for the efficacy of the final drug product.
The trifluoromethyl group, in particular, is crucial. Its electron-withdrawing nature and steric bulk are known to enhance binding affinity to the AR ligand-binding domain and are a common feature in many potent AR modulators.[2][6][7] The nitro group, often later converted to a cyano group, also plays a key role in the molecule's interaction with the receptor.[2] This guide will dissect the efficacy of this specific benzaldehyde derivative by comparing its performance in synthesis and its contribution to the biological activity of the final therapeutic agent against relevant alternatives.
Comparative Analysis: Synthetic Utility and Pharmacological Output
The choice of a starting material in a multi-step drug synthesis is dictated by its efficiency in key reactions and its contribution to the final compound's desired pharmacological profile. Here, we compare this compound to hypothetical and documented alternatives.
The Role of Key Functional Groups
The efficacy of this compound stems from its specific substitution pattern:
-
Trifluoromethyl (CF3) Group: This group is paramount for high-affinity binding to the androgen receptor. It provides a strong hydrophobic interaction within the receptor's ligand-binding pocket.[2] Studies on structure-activity relationships (SAR) of various NSAAs consistently highlight the importance of the CF3 group for potent antagonism.[6][7]
-
Nitro (NO2) Group: This powerful electron-withdrawing group influences the reactivity of the aromatic ring and is a precursor to other functional groups, most commonly the cyano (CN) group found in Bicalutamide and Enzalutamide.[8] The cyano group forms a critical hydrogen bond with Arginine 752 (R752) in the AR ligand-binding domain.[2]
Performance in Synthesis
The primary use of this compound in this context is as an electrophile in condensation or addition reactions to build the core structure of the NSAA. For instance, in the synthesis of Enzalutamide, a related aniline derivative, 4-amino-2-(trifluoromethyl)benzonitrile, is used to construct the thiohydantoin core.[9]
Table 1: Comparison of Benzaldehyde Derivatives in NSAA Synthesis
| Starting Material Alternative | Predicted Impact on Synthesis | Predicted Impact on Final Compound Efficacy |
| This compound | Baseline: Well-established reactivity. The nitro and CF3 groups activate the ring for specific transformations. | High: The CF3 and subsequent cyano group are critical for high-affinity AR antagonism, as seen in drugs like Bicalutamide.[2] |
| 4-Nitrobenzaldehyde (lacks CF3 group) | Similar reactivity in initial condensation steps. | Significantly Reduced: Loss of the CF3 group would drastically decrease binding affinity to the AR, leading to a much less potent drug.[6][7] |
| 4-Cyano-3-(trifluoromethyl)benzaldehyde | Direct use of the cyano group avoids the need for nitro reduction and cyanation steps, potentially shortening the synthesis. | Comparable/High: This is a more direct precursor and would yield a final compound with the same critical pharmacophore. |
| 4-Nitro-3-(chloro)benzaldehyde | The chloro group is less electron-withdrawing than CF3, which may slightly alter reaction kinetics. | Reduced: While still an antagonist, the potency would likely be lower as the chloro group has different steric and electronic properties compared to CF3. |
| Boronic acid-substituted analogues | Recent research has explored replacing the nitro group with a boronic acid moiety, showing promising anti-proliferative activity against prostate cancer cell lines.[10] | Potentially High: Compound 9a in one study was more effective than flutamide and bicalutamide against LAPC-4 cells and showed lower toxicity.[10] This represents a novel alternative. |
Key Experimental Protocols
To provide a practical context, we outline two fundamental experimental procedures: a representative synthetic step using a derivative of the topic compound and a biological assay to determine the efficacy of the resulting NSAA.
Protocol: Synthesis of a Thiohydantoin Core (Enzalutamide Precursor)
This protocol describes the formation of the thiohydantoin ring, a central component of Enzalutamide, starting from the isothiocyanate derivative of the core aniline scaffold.
Rationale: This reaction is a critical cyclization step. The use of an isothiocyanate provides the necessary sulfur and nitrogen atoms to form the five-membered thiohydantoin ring upon reaction with an amino acid derivative.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1.0 equivalent of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).[9]
-
Nucleophilic Addition: Add 1.1 equivalents of methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate to the solution.
-
Cyclization: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS for the consumption of the starting materials.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the thiohydantoin core of Enzalutamide.
Protocol: Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity (IC50) of a test compound (e.g., a newly synthesized NSAA) for the androgen receptor.
Rationale: The principle is to measure how effectively a test compound competes with a known, radiolabeled androgen (like [³H]-R1881) for binding to the AR ligand-binding domain (LBD).[11] A lower IC50 value indicates higher binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., containing HEPES, DTT, glycerol).[12][13] Prepare serial dilutions of the test compound and a known competitor (e.g., unlabeled Dihydrotestosterone, DHT) in the assay buffer. The final DMSO concentration should not exceed 1%.[11]
-
Assay Plate Setup: In a 96-well plate, add the diluted test compounds. Include wells for "total binding" (radiolabel + AR only) and "non-specific binding" (radiolabel + AR + high concentration of unlabeled competitor).[11]
-
Reaction Initiation: Add a working solution of the radiolabeled ligand (e.g., [³H]-R1881) to all wells.[11]
-
Add Receptor: Add a solution containing the recombinant human androgen receptor to all wells.[11]
-
Incubation: Seal the plate and incubate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.[11]
-
Separation: Separate the bound from the free radioligand. This can be achieved using methods like hydroxylapatite slurry precipitation or filter binding with a filter plate.[11]
-
Quantification: Measure the radioactivity of the bound ligand in each well using a scintillation counter.
-
Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex synthetic pathways and biological mechanisms.
Synthetic Workflow
Caption: Multi-faceted inhibition of the AR pathway by NSAAs.
Conclusion
This compound and its direct derivatives represent a class of indispensable starting materials in the synthesis of modern non-steroidal anti-androgens. Its efficacy is not merely a matter of synthetic convenience but is fundamentally linked to the pharmacological potency of the final drug product. The trifluoromethyl and nitro/cyano functionalities it provides are structurally essential for high-affinity, competitive antagonism of the androgen receptor. While novel alternatives, such as boronic acid-substituted scaffolds, are emerging and show promise,[10] the 4-cyano/nitro-3-(trifluoromethyl)phenyl moiety remains the gold standard, underpinning the success of multiple FDA-approved therapies for prostate cancer. [7][14][15]Future research will likely focus on modifying other parts of the NSAA structure to overcome resistance while retaining this critical, efficacy-driving core.
References
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- Androgen receptor antagonists for prost
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A Senior Application Scientist's Guide to the Structural Validation of 4-Nitro-3-(trifluoromethyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of key synthetic intermediates is paramount. 4-Nitro-3-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science, requires rigorous validation to ensure the integrity of subsequent research and development. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of this compound, alongside a comparative analysis with viable alternative reagents.
The strategic placement of the nitro and trifluoromethyl groups on the benzaldehyde scaffold imparts unique electronic properties, influencing its reactivity and the characteristics of its derivatives. However, these same activating groups can also lead to potential side reactions during synthesis, making meticulous structural verification essential.
Synthesis and Purification of this compound: A Likely Pathway
A common and effective method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol.[1][2] In the case of this compound, the synthetic precursor would be 4-Nitro-3-(trifluoromethyl)benzyl alcohol. The oxidation of this alcohol to the desired aldehyde is a critical step where impurities can be introduced.
Two prevalent and reliable oxidation methods suitable for this transformation are the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.[3][4]
Experimental Protocol: Swern Oxidation
The Swern oxidation is a mild and efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures.[3][5] This method is particularly advantageous for substrates sensitive to harsher conditions, minimizing the risk of over-oxidation to the carboxylic acid.
Step-by-Step Methodology:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C.
-
A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous CH₂Cl₂ is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 30 minutes.
-
A solution of 4-Nitro-3-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous CH₂Cl₂ is then slowly added to the reaction mixture.
-
After stirring for another 30 minutes at -78 °C, triethylamine (5.0 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Experimental Protocol: PCC Oxidation
Pyridinium chlorochromate (PCC) is a versatile oxidizing agent that can convert primary alcohols to aldehydes efficiently.[6][7] The reaction is typically carried out in an anhydrous solvent like dichloromethane.
Step-by-Step Methodology:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂), a solution of 4-Nitro-3-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in CH₂Cl₂ is added in one portion.
-
The mixture is stirred at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.
Potential Impurities:
The primary potential impurities arising from these synthetic routes include:
-
Unreacted Starting Material: 4-Nitro-3-(trifluoromethyl)benzyl alcohol.
-
Over-oxidation Product: 4-Nitro-3-(trifluoromethyl)benzoic acid.
A thorough validation process is crucial to confirm the purity of the final product and the absence of these potential contaminants.
Structural Validation: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum (in CDCl₃):
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
Aldehyde Proton (CHO): A singlet in the region of δ 9.9-10.1 ppm.
-
Aromatic Protons:
-
One proton will appear as a doublet, deshielded by the adjacent nitro group.
-
Another proton will be a doublet of doublets.
-
The third aromatic proton will appear as a doublet.
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (C=O): A signal around δ 188-192 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (CF₃): A quartet in the region of δ 120-125 ppm with a large coupling constant.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Weight: 219.12 g/mol ), the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 219.
-
Key Fragmentation Peaks:
-
Loss of a hydrogen atom ([M-H]⁺) at m/z = 218.
-
Loss of the nitro group ([M-NO₂]⁺) at m/z = 173.
-
Loss of the formyl group ([M-CHO]⁺) at m/z = 190.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
Aldehyde C-H stretch: Around 2850 and 2750 cm⁻¹.
-
Carbonyl (C=O) stretch: A strong absorption band in the region of 1700-1720 cm⁻¹.
-
Nitro (NO₂) asymmetric and symmetric stretches: Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-F stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.
Comparative Analysis with Alternative Reagents
In many synthetic applications, researchers may consider alternative reagents to achieve similar transformations. A comparative analysis of the structural validation data of this compound with that of other commercially available substituted benzaldehydes can provide valuable context.
Table 1: Comparison of Key Spectroscopic Data for this compound and Alternative Reagents
| Feature | This compound (Predicted) | 4-Chloro-3-(trifluoromethyl)benzaldehyde[8] | 2-Nitro-5-(trifluoromethyl)benzaldehyde[9][10] |
| Molecular Weight | 219.12 g/mol | 208.56 g/mol | 219.12 g/mol |
| ¹H NMR (Aldehyde) | ~9.9-10.1 ppm (s) | ~10.0 ppm (s) | ~10.4 ppm (s) |
| IR (C=O Stretch) | ~1700-1720 cm⁻¹ | ~1710 cm⁻¹ | ~1715 cm⁻¹ |
| IR (NO₂ Stretch) | ~1530, 1350 cm⁻¹ | N/A | ~1540, 1350 cm⁻¹ |
| MS (Molecular Ion) | m/z 219 | m/z 208, 210 (isotope pattern) | m/z 219 |
This comparative data highlights the distinct spectroscopic signatures of each molecule, allowing for clear differentiation and validation.
Visualizing the Workflow
To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the key workflows.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for structural validation.
Conclusion
The structural validation of this compound is a critical quality control step that ensures the reliability of subsequent research. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive and definitive structural confirmation. By understanding the likely synthetic pathways and potential impurities, researchers can design a robust validation strategy. Furthermore, a comparative analysis with alternative reagents highlights the unique spectroscopic features of the target molecule, aiding in its unambiguous identification. This guide serves as a foundational resource for scientists and professionals working with this important chemical intermediate, promoting scientific integrity and accelerating the pace of discovery.
References
- Swern, D., et al. (1978). Oxidation of alcohols by dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482.
- Piancatelli, G., Scettri, A., & D'Auria, M. (1982). Pyridinium chlorochromate: a versatile oxidant in organic synthesis. Synthesis, 1982(04), 245-258.
- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.
- Sharma, A., & Chattopadhyay, S. (2018). Swern Oxidation of 1-N-benzyl 9,10-dihydrolysergol.
- Chem-Station. (2014, March 12). Swern Oxidation.
- Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate).
- Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).
- ResearchGate. (2025). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.
- ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
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A Senior Application Scientist's Guide to Electron-Withdrawing Groups in Benzaldehydes: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the effects of common electron-withdrawing groups (EWGs) on the chemical and spectroscopic properties of benzaldehyde. Moving beyond a simple recitation of facts, we will explore the underlying electronic principles, provide robust experimental data, and detail the methodologies required to validate these findings in your own laboratory. Our focus is on building a foundational understanding of structure-reactivity relationships, a cornerstone of rational molecular design in pharmaceuticals and materials science.
The Foundational Principle: Perturbing the Carbonyl
The reactivity of benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The aromatic ring, through resonance, can donate electron density to the carbonyl group, making unsubstituted benzaldehyde less reactive towards nucleophiles than many aliphatic aldehydes.[1][2] The introduction of an electron-withdrawing substituent to the benzene ring dramatically alters this electronic landscape.
EWGs enhance the electrophilicity of the carbonyl carbon through two primary mechanisms:
-
Inductive Effect (-I): The substituent, being more electronegative than carbon, pulls electron density through the sigma (σ) bonds of the aromatic ring.
-
Resonance Effect (-M or -R): The substituent delocalizes electron density from the aromatic ring onto itself through the pi (π) system. This effect is most pronounced for substituents at the ortho and para positions.
This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more positive partial charge, δ+) and thus a more attractive target for nucleophiles, leading to increased reactivity in nucleophilic addition reactions.[1][3][4][5]
Caption: Electronic effects of a para-EWG on the benzaldehyde core.
A Comparative Analysis: -NO₂, -CN, and -Cl
To illustrate these principles, we will compare benzaldehyde with three derivatives, each featuring a distinct electron-withdrawing group at the para position: 4-nitrobenzaldehyde, 4-cyanobenzaldehyde, and 4-chlorobenzaldehyde.
Spectroscopic Evidence of Electron Withdrawal
Spectroscopy provides direct, quantitative evidence of how EWGs alter the electronic environment of the benzaldehyde molecule. The key observables are the carbonyl stretching frequency in Infrared (IR) spectroscopy and the chemical shifts of the aldehydic and carbonyl carbons in NMR spectroscopy.
-
Infrared (IR) Spectroscopy: Electron-withdrawing groups decrease the electron density around the carbonyl group. This leads to a strengthening and shortening of the C=O bond, resulting in an increase in its stretching frequency (ν C=O) compared to unsubstituted benzaldehyde.[6]
-
¹H NMR Spectroscopy: The aldehydic proton is highly deshielded and appears far downfield (~10.0 ppm).[7] EWGs further deshield this proton, albeit often to a small extent, by withdrawing electron density from the entire molecule.[8]
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is a sensitive probe of its electrophilicity. EWGs decrease the electron density at this carbon, causing it to be more deshielded and resonate at a higher chemical shift (further downfield).
Table 1: Comparative Spectroscopic Data for p-Substituted Benzaldehydes
| Substituent (at para-position) | Hammett Constant (σₚ) | IR ν(C=O) (cm⁻¹) | ¹H NMR δ(CHO) (ppm) |
| -H (Benzaldehyde) | 0.00 | ~1703 | ~9.9 - 10.0 |
| -Cl (4-Chlorobenzaldehyde) | +0.23 | ~1705 | ~9.9 - 10.0 |
| -CN (4-Cyanobenzaldehyde) | +0.66 | ~1706 | ~10.1 |
| -NO₂ (4-Nitrobenzaldehyde) | +0.78 | ~1715 | ~10.2 |
Note: Exact spectroscopic values can vary slightly based on solvent and concentration.
Reactivity: The Hammett Relationship in Action
The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on reaction rates.[9][10] In this equation, σ is the substituent constant (a measure of the group's electronic effect) and ρ is the reaction constant (a measure of the reaction's sensitivity to that effect).
For nucleophilic addition reactions, where a negative charge is developing in the transition state, the reaction constant (ρ) is positive. This means that substituents with a positive σ value (electron-withdrawing groups) will increase the reaction rate (k > k₀).[11]
The data below from a Wittig reaction, a classic nucleophilic addition to a carbonyl, clearly demonstrates this trend. The strong electron-withdrawing nitro group accelerates the reaction nearly 15-fold compared to unsubstituted benzaldehyde.
Table 2: Comparative Reactivity in the Wittig Reaction
| Substituent (at para-position) | Reaction Type | Relative Rate Constant (k/k₀) |
| -H | Wittig Reaction | 1.00 |
| -Cl | Wittig Reaction | 2.75 |
| -NO₂ | Wittig Reaction | 14.7 |
Data sourced from BenchChem's comparative guide on benzaldehyde reactivity.[1]
Experimental Validation: Protocols for the Bench
The following protocols are designed to be self-validating systems for comparing benzaldehyde derivatives in a research setting.
Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative study.
Protocol 1: Spectroscopic Characterization (NMR & IR)
Objective: To obtain high-resolution ¹H/¹³C NMR and IR spectra to determine chemical shifts and carbonyl stretching frequencies.
Methodology (General): [6]
-
Sample Preparation (NMR): Accurately weigh 5-10 mg of each benzaldehyde derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize resolution.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio.[8]
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the spectra using the TMS signal.
-
-
Sample Preparation (IR):
-
For liquid samples (like benzaldehyde), a neat film can be prepared by placing a drop between two NaCl plates.
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
-
IR Acquisition:
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal.
-
Place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify and label the C=O stretching frequency, which is typically a strong, sharp peak in the 1680-1720 cm⁻¹ region.
-
Protocol 2: Synthesis of 4-Nitrobenzaldehyde
Objective: To synthesize 4-nitrobenzaldehyde and 3-nitrobenzaldehyde via the nitration of benzaldehyde. This protocol highlights the directing effects of the aldehyde group.
Causality: The aldehyde group is a meta-director. Therefore, direct nitration of benzaldehyde primarily yields the meta-isomer.[12][13][14] The para-isomer is often prepared from p-nitrotoluene. This protocol is adapted from established procedures.
Methodology (Nitration of Benzaldehyde): [12]
-
Reaction Setup: In a flask immersed in an ice-salt bath, cool 200 g of concentrated sulfuric acid.
-
Reagent Preparation: Separately, prepare a solution of 85 g of sodium nitrate in the cooled sulfuric acid, ensuring the temperature does not exceed 30-35°C.
-
Nitration: Slowly add 100 g of benzaldehyde to the nitrate-sulfuric acid mixture, maintaining the low temperature.
-
Workup: Once the reaction is complete (indicated by the disappearance of the benzaldehyde smell), pour the mixture onto crushed ice. An oily layer will separate.
-
Purification: Wash the oil with water, then with a dilute sodium hydroxide solution. Cool the oil to ~10°C and stir to induce crystallization of 3-nitrobenzaldehyde. The isomers can then be separated based on differences in solubility or by chromatography.
Conclusion
The electronic character of a substituent on a benzaldehyde ring has a profound and predictable impact on its chemical properties and reactivity. Electron-withdrawing groups, such as nitro, cyano, and chloro, enhance the electrophilicity of the carbonyl carbon, leading to faster rates in nucleophilic addition reactions. This effect is directly observable through spectroscopic techniques, with EWGs causing a downfield shift in NMR signals for the aldehydic proton and carbonyl carbon, and an increase in the C=O stretching frequency in IR spectra. By quantitatively correlating this data using tools like the Hammett equation, researchers can develop robust structure-activity relationships essential for the rational design of molecules in medicinal chemistry, catalysis, and materials science.
References
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- Patsnap. CN102020587A - Synthesis method of 3-cyanobenzaldehyde.
- Filo. Benzaldehyde is more reactive towards nucleophilic attack than: (1) HCHO....
- Sarthaks eConnect. Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why?.
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- Grokipedia. Hammett equation.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- YouTube. Hammett Equation.
- ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
- Wyzant Ask An Expert. Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction.
- Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
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The Strategic Utility of 4-Nitro-3-(trifluoromethyl)benzaldehyde in Pharmaceutical Impurity Synthesis: A Comparative Guide
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. Regulatory bodies worldwide mandate rigorous characterization and quantification of any impurity present in an active pharmaceutical ingredient (API). This necessitates the availability of high-purity reference standards for each potential impurity. This guide provides an in-depth technical analysis of 4-Nitro-3-(trifluoromethyl)benzaldehyde , not as a direct reference standard itself, but as a pivotal starting material for the synthesis of critical process impurities, particularly those related to the anti-cancer drug Bicalutamide.
This document will explore the synthetic advantages of this compound, compare it with alternative synthetic precursors, and provide detailed experimental protocols for its conversion to a key Bicalutamide impurity. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of pharmaceuticals.
The Synthetic Crossroads: Why this compound is a Precursor of Choice
This compound is a highly functionalized aromatic compound, making it a versatile intermediate in organic synthesis. Its utility in the synthesis of pharmaceutical impurities stems from the strategic placement of its functional groups: an aldehyde, a nitro group, and a trifluoromethyl group.
The presence of the trifluoromethyl (-CF3) group is of particular significance in medicinal chemistry. This group is a common bioisostere for other functionalities and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug molecules. Many modern pharmaceuticals, including Bicalutamide, feature the trifluoromethyl moiety.
The aldehyde and nitro groups on the benzaldehyde ring are readily transformable, providing synthetic handles to introduce further complexity and arrive at the desired impurity structures. For instance, the nitro group can be reduced to an amine, and the aldehyde can undergo a variety of reactions, including oxidation, reduction, and condensation.
A prime example of its application is in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile , which is listed as Bicalutamide EP Impurity D in the European Pharmacopoeia.[1] The synthesis of this and other related impurities is crucial for the quality control of Bicalutamide, a non-steroidal anti-androgen medication primarily used to treat prostate cancer.[2][3]
Comparative Analysis: this compound vs. Alternative Starting Materials
The selection of a starting material for the synthesis of a reference standard is a strategic decision that balances cost, synthetic efficiency, and the purity of the final product. While other precursors could theoretically be employed to generate Bicalutamide impurities, this compound offers distinct advantages.
| Feature | This compound | Alternative Starting Materials (e.g., substituted toluenes) |
| Synthetic Convergence | The key functional groups are pre-installed, leading to a more direct and convergent synthesis of the target impurity. | Often require multi-step functional group interconversions (e.g., benzylic bromination followed by oxidation to aldehyde, nitration), which can lower overall yield. |
| Reaction Selectivity | The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution, minimizing side reactions. | Nitration of a substituted toluene can lead to regioisomeric byproducts, complicating purification. |
| Final Product Purity | A more streamlined synthesis often results in a cleaner crude product, simplifying the purification of the final reference standard to the required high purity. | Multiple synthetic steps increase the likelihood of introducing process-related impurities into the final product. |
| Cost-Effectiveness | While the initial cost of the starting material may be higher, the shorter synthesis and higher purity can lead to a lower overall cost of the final, highly pure reference standard. | Lower initial cost may be offset by higher processing costs due to lower yields and more complex purifications. |
Physicochemical Properties and Analytical Characterization
As a critical starting material, the purity and identity of this compound must be rigorously controlled.
| Property | Value | Source |
| CAS Number | 101066-57-3 | [4][5] |
| Molecular Formula | C8H4F3NO3 | [4][6] |
| Molecular Weight | 219.12 g/mol | [4][6] |
| Appearance | Typically a solid | - |
| Purity (typical) | ≥98% (HPLC) | [7] |
Recommended Analytical Techniques for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (Bicalutamide EP Impurity D)
The following is a representative, multi-step protocol for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile from this compound. This process illustrates the chemical transformations that leverage the functionality of the starting material.
Caption: Synthetic workflow from this compound to Bicalutamide EP Impurity D.
Step 1: Oxidation of the Aldehyde
-
Dissolve this compound in a suitable solvent such as aqueous acetone.
-
Slowly add a solution of a strong oxidizing agent (e.g., potassium permanganate) while maintaining the temperature at 0-5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction and work up to isolate the crude 4-Nitro-3-(trifluoromethyl)benzoic acid.
-
Purify the product by recrystallization.
Step 2: Amidation of the Carboxylic Acid
-
Convert the carboxylic acid to the corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride).
-
Carefully add the acid chloride to a solution of aqueous ammonia to form the amide.
-
Isolate the crude 4-Nitro-3-(trifluoromethyl)benzamide by filtration.
Step 3: Dehydration of the Amide to the Nitrile
-
Treat the amide with a dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride).
-
Heat the reaction mixture to drive the dehydration to completion.
-
Purify the resulting 4-Nitro-3-(trifluoromethyl)benzonitrile by column chromatography.
Step 4: Reduction of the Nitro Group
-
Dissolve the nitrile in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as iron powder in the presence of hydrochloric acid, or perform catalytic hydrogenation (H₂ over Pd/C).
-
Monitor the reaction by TLC until the disappearance of the starting material.
-
Isolate and purify the final product, 4-Amino-2-(trifluoromethyl)benzonitrile, by column chromatography or recrystallization to achieve the high purity required for a reference standard.
Conclusion
While not a reference standard in its own right, this compound is a strategically important synthetic intermediate for the preparation of pharmaceutical impurities, most notably for the quality control of Bicalutamide. Its pre-installed and readily transformable functional groups allow for a more convergent and efficient synthesis of target impurities compared to alternative starting materials. A thorough analytical characterization of this starting material is paramount to ensure the final purity of the synthesized reference standards. The provided synthetic protocol serves as a practical guide for researchers in the field, underscoring the pivotal role of this compound in ensuring the safety and quality of pharmaceutical products.
References
- Veeprho Pharmaceuticals.
- SynZeal.
- Taylor & Francis Online. Synthesis of Potential Impurities of Bicalutamide. [Link]
- Cleanchem. Bicalutamide Related Compound A | CAS No: 945419-64-7. [Link]
- SynThink Research Chemicals.
- Pharmaffili
- SynZeal. Bicalutamide EP Impurity D | 654-70-6. [Link]
- Thermo Fisher Scientific.
- Capot Chemical. Specifications of this compound. [Link]
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A Comparative Guide to the Performance of 4-Nitro-3-(trifluoromethyl)benzaldehyde in Specific Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, substituted benzaldehydes serve as versatile scaffolds for the synthesis of novel bioactive compounds. Among these, 4-Nitro-3-(trifluoromethyl)benzaldehyde stands out due to the presence of two potent electron-withdrawing groups: a nitro group at the para-position and a trifluoromethyl group at the meta-position relative to the aldehyde. These substituents are known to significantly influence the physicochemical properties and biological activities of the parent molecule. This guide provides a comparative analysis of the performance of this compound and its derivatives in specific assays, drawing upon available experimental data and structure-activity relationship (SAR) studies of closely related compounds.
Understanding the Core Moiety: Electronic Effects and Predicted Reactivity
The reactivity of this compound is largely dictated by the electronic effects of its substituents. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. The trifluoromethyl group exerts a powerful inductive effect (-I), while the nitro group contributes through both inductive and resonance effects (-M). This combined electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to nucleophilic attack. This enhanced reactivity is a key feature that underpins its utility as a synthetic intermediate for creating a diverse array of derivatives.
Performance in Cytotoxicity Assays: A Comparative Perspective
For instance, a number of substituted benzaldehydes exhibited potent cytotoxicity with IC₅₀ values ranging from 0.36 to 4.75 μg/mL against various human cancer cell lines.[1] Although the specific data for this compound was not highlighted in the main body of the referenced study, the general trend indicates that aldehydes with electron-withdrawing groups can possess significant cytotoxic activity.
To provide a comparative context, the structurally related compound 3-trifluoromethyl-4-nitrophenol (TFM) , a pesticide, has been studied for its cytotoxicity in non-target species. A study on the sensitivity of the logperch (Percina caprodes) to TFM provides relevant toxicological data. The concentration of TFM required to induce 25% mortality in logperch was determined to be 10.14 milligrams per liter, indicating a degree of aquatic toxicity.
It is important to note that direct extrapolation of toxicity data from a phenol to a benzaldehyde should be done with caution. However, this data on TFM underscores the potential for biological activity of compounds containing the 4-nitro-3-(trifluoromethyl)phenyl moiety.
Application in Antimicrobial Assays: Insights from Derivatives
The this compound scaffold is a valuable starting material for the synthesis of novel antimicrobial agents. The electron-withdrawing nature of the substituents can enhance the interaction of the final compounds with biological targets in microorganisms.
While specific minimum inhibitory concentration (MIC) data for the parent aldehyde is not prominently reported, studies on derivatives of substituted benzaldehydes, such as chalcones and flavones, have demonstrated significant antimicrobial properties. For example, a study on flavonoid derivatives showed that compounds containing nitro and chloro or bromo groups exhibited strong inhibitory effects against various bacteria and yeast.[2] Specifically, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone were potent inhibitors of Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans.[2]
Another study on cinnamaldehyde analogs revealed that 4-nitrocinnamaldehyde demonstrated significant antibacterial and antibiofilm activities against uropathogenic E. coli and S. aureus, with MICs for cell growth of 100 µg/mL.[3] This suggests that the presence of a nitro group on an aromatic aldehyde-derived scaffold can confer potent antimicrobial properties.
The general workflow for evaluating the antimicrobial potential of compounds derived from this compound would typically involve initial synthesis followed by screening through standardized antimicrobial susceptibility testing.
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of derivatives of this compound.
Performance in Enzyme Inhibition Assays: A Look at Related Scaffolds
Substituted benzaldehydes and their derivatives are known to act as inhibitors of various enzymes, a property that is often exploited in drug design. While specific IC₅₀ values for this compound against a range of enzymes are not widely published, we can infer its potential from studies on analogous compounds.
For example, a study on benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) demonstrated that the substitution pattern on the benzaldehyde ring is crucial for inhibitory potency and selectivity.[4] Two compounds, with a benzyloxybenzaldehyde scaffold, were identified as potent and selective inhibitors of ALDH1A3 with IC₅₀ values of 0.23 and 1.29 µM, respectively.[4]
Furthermore, benzimidazole-based derivatives of substituted benzaldehydes have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[5] This study highlighted that the position of substituents, such as a nitro group, on the benzaldehyde moiety significantly impacted the inhibitory activity.[5]
The following diagram illustrates a general workflow for screening enzyme inhibitors.
Caption: A typical workflow for the evaluation of enzyme inhibitory activity of a test compound.
Comparative Data Summary
The table below summarizes the biological activities of various substituted benzaldehyde derivatives to provide a comparative context for the potential performance of compounds derived from this compound.
| Compound Class | Assay Type | Target Organism/Cell Line | Key Findings | Reference |
| Substituted Benzaldehydes | Cytotoxicity | Various human cancer cell lines | Potent cytotoxicity observed (IC₅₀ ranging from 0.36 to 4.75 μg/mL) for some derivatives. | [1] |
| 4-Nitrocinnamaldehyde | Antibacterial/Antibiofilm | Uropathogenic E. coli, S. aureus | MIC of 100 µg/mL; significant antibiofilm activity. | [3] |
| Halogenated Nitroflavones | Antimicrobial | E. faecalis, S. aureus, E. coli, C. albicans | Strong inhibitory effects observed. | [2] |
| Benzyloxybenzaldehydes | Enzyme Inhibition | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Potent and selective inhibition (IC₅₀ = 0.23 µM for the best compound). | [4] |
| Benzimidazole-Benzaldehydes | Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Varying inhibitory potentials with IC₅₀ values in the low micromolar to nanomolar range. | [5] |
Experimental Protocols
General Protocol for Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a highly reactive synthetic intermediate with significant potential for the development of novel bioactive molecules. While direct experimental data on its performance in a wide range of biological assays is limited, structure-activity relationship studies of related substituted benzaldehydes suggest that its derivatives are likely to exhibit potent cytotoxicity, antimicrobial, and enzyme inhibitory activities. The strong electron-withdrawing properties of the nitro and trifluoromethyl groups are key determinants of its chemical reactivity and the potential bioactivity of its derivatives. Further comprehensive studies are warranted to fully elucidate the biological profile of this compound and its derivatives to unlock their full potential in drug discovery and development.
References
- Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Compar
- Cytotoxic Evaluation of Substituted Benzaldehydes. Universidade Federal do Ceará.
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
- This compound | C8H4F3NO3 | CID 54370471. PubChem.
- Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics.
- IC50. Wikipedia.
- Mechanistic Exploration of N,N′-Disubstituted Diamines as Promising Chagas Disease Tre
- Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus.
- 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. Royal Society of Chemistry.
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- This compound. Sigma-Aldrich.
- CC50/IC50 Assay for Antiviral Research.
- Inhibitory activities (IC50 values) of the three fractions (AF, CF, and...).
- Help with determining IC50 for enzyme inhibitors. Reddit.
- The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Form
- 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996. PubChem.
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
- 4-Bromo-3-nitrobenzaldehyde 97 163596-75-6. Sigma-Aldrich.
- Assessment of the sensitivity of Percina caprodes (logperch) to the pesticide 4-nitro-3-(trifluoromethyl)phenol.
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A Researcher's Guide to Navigating the Cross-Reactivity of 4-Nitro-3-(trifluoromethyl)benzaldehyde Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-nitro-3-(trifluoromethyl)benzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of bioactive molecules. The potent electron-withdrawing properties of both the nitro and trifluoromethyl groups render the aldehyde functionality highly reactive, facilitating its derivatization into compounds with therapeutic potential across various domains, including oncology and infectious diseases. However, the very features that make this scaffold attractive also present a significant challenge: the potential for cross-reactivity and off-target effects.
This guide provides a comprehensive comparison of the performance of this compound derivatives, with a focus on understanding and evaluating their cross-reactivity. Drawing upon field-proven insights and established experimental protocols, this document aims to equip researchers with the knowledge to anticipate and mitigate off-target activities, thereby fostering the development of safer and more selective therapeutic agents.
The Double-Edged Sword: Understanding the Propensity for Cross-Reactivity
The inherent reactivity of the 4-nitro-3-(trifluoromethyl)phenyl moiety is a key contributor to both its therapeutic efficacy and its potential for off-target interactions. A notable example is Nilutamide, an antiandrogen drug used in the treatment of prostate cancer, which is structurally a derivative of this scaffold. While effective, Nilutamide is associated with several adverse effects, including interstitial pneumonitis and hepatotoxicity, which are indicative of off-target activities.[1][2][3]
The toxicity of nitroaromatic compounds, including Nilutamide, is often linked to the metabolic reduction of the nitro group, which can lead to redox cycling and the generation of reactive oxygen species (ROS).[1][4] This can induce oxidative stress and mitochondrial dysfunction, contributing to cellular damage in unintended tissues.[1][5][6][7][8] Therefore, when designing new derivatives from this compound, it is crucial to consider how modifications to the core structure will influence these toxicological pathways.
Furthermore, the trifluoromethyl group, while enhancing metabolic stability and binding affinity, can also contribute to off-target interactions.[9] The lipophilicity and electronic nature of the CF3 group can lead to non-specific binding to various biological macromolecules.
This guide will now delve into the practical aspects of assessing and comparing the cross-reactivity of these derivatives through established in vitro assays.
Comparative Assessment of Cross-Reactivity: A Multi-pronged Approach
To objectively compare the cross-reactivity profiles of different this compound derivatives, a battery of in vitro assays should be employed early in the drug discovery process. This proactive approach allows for the early identification and mitigation of potential liabilities.
Table 1: Key In Vitro Assays for Cross-Reactivity Profiling
| Assay Type | Purpose | Key Parameters Measured |
| Cytotoxicity Assays | To assess the general toxicity of the compounds against a panel of cell lines representing various tissues. | IC50 (half-maximal inhibitory concentration) |
| CYP450 Inhibition Assays | To evaluate the potential for drug-drug interactions by determining if the compounds inhibit major cytochrome P450 enzymes.[1][10][11][12] | IC50 for each CYP isoform (e.g., CYP3A4, CYP2D6) |
| hERG Channel Assay | To assess the risk of drug-induced cardiac arrhythmia (QT prolongation) by measuring the inhibition of the hERG potassium channel.[13][14][15][16][17] | IC50 for hERG channel blockade |
| Kinase Selectivity Profiling | To determine the selectivity of the compounds by screening them against a broad panel of protein kinases. | Percent inhibition at a fixed concentration; Ki or IC50 for "hit" kinases |
| Receptor Binding Assays | To identify off-target binding to a panel of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. | Percent displacement of a radioligand; Ki or IC50 for off-target receptors |
| Mitochondrial Toxicity Assays | To evaluate the potential for drug-induced mitochondrial dysfunction.[5][6][7][8][18] | Oxygen consumption rate, mitochondrial membrane potential |
| Oxidative Stress Assays | To measure the induction of reactive oxygen species (ROS) and cellular antioxidant responses.[19][20][21] | Levels of ROS, glutathione (GSH), and other oxidative stress markers |
Experimental Protocols: A Step-by-Step Guide to Key Assays
To ensure the trustworthiness and reproducibility of cross-reactivity data, it is imperative to follow validated and well-documented protocols. Below are detailed methodologies for three critical assays.
Experimental Protocol 1: In Vitro Cytotoxicity Assay using a Panel of Cell Lines
This protocol provides a framework for assessing the general cytotoxicity of this compound derivatives against a panel of human cell lines representing different organs to identify potential organ-specific toxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of various human cell lines.
Materials:
-
Human cell lines (e.g., HepG2 for liver, A549 for lung, HEK293 for kidney, H9c2 for heart)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent).
-
Incubate for 48 or 72 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Caption: Workflow for the fluorometric CYP450 inhibition assay.
Experimental Protocol 3: hERG Channel Patch Clamp Assay
This protocol describes the gold-standard method for assessing a compound's potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk. [13][14][15][16][17] Objective: To determine the IC50 of a test compound on the hERG current using whole-cell patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
Test compounds and a known hERG blocker (e.g., E-4031)
Procedure:
-
Cell Preparation:
-
Plate hERG-expressing cells on glass coverslips 24-48 hours before the experiment.
-
-
Patch-Clamp Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit and record the hERG current. A typical protocol involves a depolarizing pulse followed by a repolarizing step to measure the tail current.
-
-
Compound Application:
-
Once a stable baseline hERG current is established, perfuse the cell with the extracellular solution containing the test compound at increasing concentrations.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current in the presence and absence of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Caption: Workflow for the hERG channel patch clamp assay.
Conclusion: Towards Safer Drug Candidates
The this compound scaffold will undoubtedly continue to be a valuable starting point for the discovery of novel therapeutic agents. However, a thorough understanding and proactive assessment of the potential for cross-reactivity are paramount to the successful development of safe and effective drugs. By integrating the comparative in vitro assays outlined in this guide into the early stages of the drug discovery workflow, researchers can make more informed decisions, prioritize compounds with favorable selectivity profiles, and ultimately contribute to the advancement of safer medicines. The causality behind these experimental choices lies in the principle of early de-risking; identifying and understanding potential liabilities before significant resources are invested increases the probability of clinical success. Each protocol is designed as a self-validating system, incorporating appropriate controls to ensure the integrity of the data generated.
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A Senior Application Scientist's Guide to In Silico Modeling of 4-Nitro-3-(trifluoromethyl)benzaldehyde Reactions
For the modern researcher in drug development and materials science, 4-Nitro-3-(trifluoromethyl)benzaldehyde is a molecule of significant interest. Its unique electronic properties, stemming from the potent electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, render the aldehyde functionality highly susceptible to nucleophilic attack and the aromatic ring amenable to specific transformations. Predicting the outcomes and understanding the mechanisms of its reactions are paramount for efficient synthesis design and the rational development of novel chemical entities. This guide provides an in-depth comparison of in silico modeling techniques to predict and analyze the reactivity of this versatile building block, supported by computational data and established methodologies.
The Subject Molecule: Electronic Landscape and Reactivity Profile
This compound presents a fascinating case study in electronic effects. The trifluoromethyl group, primarily through a strong negative inductive effect (-I), and the nitro group, through both inductive and resonance effects (-I, -M), synergistically withdraw electron density from the aromatic ring. This has two major consequences:
-
Activation of the Carbonyl Group: The electron-deficient nature of the benzene ring significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a prime target for nucleophiles.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The nitro group, in particular, strongly activates the ring towards the displacement of potential leaving groups, although in this specific molecule, direct SNAr is less common without a suitable leaving group. However, understanding the molecule's electronic landscape is key to predicting its behavior in more complex reaction schemes.
Comparing In Silico Approaches for Reaction Modeling
The choice of computational methodology is critical for obtaining meaningful and predictive results. Here, we compare several common in silico approaches for modeling organic reactions, with a focus on their application to this compound.
| Computational Method | Key Strengths | Key Limitations | Typical Application for Target Molecule |
| Semi-empirical Methods (e.g., PM7, AM1) | Very high computational speed, suitable for large systems and initial screening. | Lower accuracy for reaction barriers and subtle electronic effects. | Rapid conformational analysis, initial screening of reactant complexes. |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. Wide range of functionals available for different systems. | Performance is highly dependent on the choice of functional and basis set. Can be computationally demanding for very large systems. | Calculation of reaction energy profiles, transition state geometries, and activation energies for nucleophilic addition, reduction, and other transformations. |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | High accuracy, considered the "gold standard" for small molecules. | Extremely high computational cost, generally not feasible for molecules of this size in routine reaction modeling. | Benchmarking DFT results for smaller, analogous systems to validate the chosen functional. |
| Machine Learning (ML) Models | Can be extremely fast for prediction once trained. Can learn complex structure-reactivity relationships from large datasets.[1] | Requires large amounts of high-quality training data. Predictions may be unreliable for reactions outside the training domain. | Predicting reaction outcomes or optimal conditions based on models trained on vast reaction databases.[1][2] |
In-Depth Analysis of Key Reactions: A Computational Perspective
We will now delve into the in silico modeling of three key reaction types pertinent to this compound: nucleophilic addition to the carbonyl, reduction of the nitro group, and nucleophilic aromatic substitution (SNAr) on a related derivative.
Nucleophilic Addition: The Grignard Reaction
The addition of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the aldehyde is a fundamental C-C bond-forming reaction. In silico modeling can elucidate the reaction pathway and predict the activation energy.
Caption: Workflow for calculating the energy profile of a nucleophilic addition reaction.
-
Structure Preparation: Build the 3D structures of this compound and a solvated Grignard reagent (e.g., CH₃MgBr with two explicit THF molecules) using a molecular editor like Avogadro.[3]
-
Reactant Optimization: Perform a geometry optimization and frequency calculation for each reactant separately using a DFT method. A common choice is the B3LYP functional with the 6-31G(d) basis set. The absence of imaginary frequencies confirms a true energy minimum.
-
Transition State (TS) Search: Arrange the optimized reactants in a plausible pre-reaction complex. Initiate a transition state search using an algorithm like the Berny optimization in Gaussian or the NEB-TS method in ORCA.[4][5] The goal is to locate a first-order saddle point on the potential energy surface.
-
TS Validation: Perform a frequency calculation on the optimized TS geometry. A valid transition state will have exactly one imaginary frequency corresponding to the bond-forming/breaking process.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found TS connects the reactants and the desired product, perform an IRC calculation. This traces the reaction path downhill from the TS to the reactant and product wells.
-
Product Optimization: Optimize the geometry of the resulting magnesium alkoxide product complex and confirm it is an energy minimum with a frequency calculation.
-
Energy Profile Construction: Calculate the single-point energies of all optimized structures (reactants, TS, product) with a more accurate functional and larger basis set (e.g., M06-2X/6-311+G(d,p)) including a solvent model (e.g., SMD or PCM) to obtain the Gibbs free energy of activation (ΔG‡) and the overall reaction energy (ΔG_rxn).
| Parameter | B3LYP/6-31G(d) | M06-2X/6-311+G(d,p) (in THF) | Expected Experimental Trend |
| ΔG‡ (kcal/mol) | 12.5 | 9.8 | Low barrier, fast reaction at low temp. |
| ΔG_rxn (kcal/mol) | -25.1 | -30.5 | Exergonic, product favored. |
Note: This data is illustrative, based on typical values for similar reactions, to demonstrate the comparison of different levels of theory.
Reduction of the Nitro Group
The reduction of the nitro group is a common transformation, often proceeding through nitroso and hydroxylamine intermediates.[6][7] Computational chemistry can model the thermodynamics of these reduction steps.
Caption: Stepwise reduction of an aromatic nitro group.
-
Structure Optimization: Build and optimize the geometries of the starting material (this compound), the nitroso intermediate, the hydroxylamine intermediate, and the final aniline product. Use a reliable DFT functional such as ωB97X-D with a triple-zeta basis set (e.g., def2-TZVP).
-
Solvation Modeling: Since these reactions are typically run in solution, include an implicit solvent model (e.g., SMD with water or ethanol) in all calculations.
-
Energy Calculation: Perform frequency calculations for each optimized species to obtain the Gibbs free energies (G) in solution.
-
Redox Potential Estimation: The single-electron reduction potential (E°) can be estimated. A modified quantum mechanical approach can be used for this estimation.[8] This involves calculating the Gibbs free energy change for the single-electron transfer reaction (ArNO₂ + e⁻ → ArNO₂⁻•) in a solvated environment.
| Species | Relative Gibbs Free Energy (kcal/mol, in water) | Key Finding |
| Ar-NO₂ | 0.0 | Reference |
| Ar-NO | -15.2 | Formation of the nitroso intermediate is thermodynamically favorable. |
| Ar-NHOH | -45.8 | The hydroxylamine is significantly more stable than the preceding intermediates. |
| Ar-NH₂ | -98.6 | The final amine product is the thermodynamic sink of the reaction. |
Note: Energies are illustrative and represent the expected thermodynamic cascade for nitro group reduction.
Authoritative Grounding and Best Practices
The accuracy of any in silico model is contingent on the chosen methodology. For reactions involving significant electronic changes, such as those with our target molecule, it is crucial to select appropriate DFT functionals. Functionals like M06-2X and ωB97X-D are often recommended for main-group organic chemistry as they provide a better description of non-covalent interactions and barrier heights compared to older functionals like B3LYP.[9][10] Benchmarking against higher-level calculations or experimental data for a model system is always a trustworthy practice.[11][12]
Furthermore, the choice of basis set is critical.[13] While smaller basis sets like 6-31G(d) are suitable for initial optimizations, final energy calculations should be performed with larger, polarized, and diffuse-function-augmented basis sets (e.g., 6-311+G(d,p) or def2-TZVP) for greater accuracy.
Conclusion: The Predictive Power of In Silico Modeling
In silico modeling provides an indispensable toolkit for the modern chemist. By applying carefully chosen computational methods, researchers can gain profound insights into the reactivity of complex molecules like this compound. From predicting reaction barriers in nucleophilic additions to mapping out the thermodynamic landscape of multi-step reductions, these computational experiments save valuable laboratory time and resources. They allow for the rational design of synthetic routes and the pre-screening of reaction conditions, ultimately accelerating the pace of discovery in drug development and materials science. The synergy between computational prediction and experimental validation represents the future of chemical research.
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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 4-Nitro-3-(trifluoromethyl)benzaldehyde
Introduction:
4-Nitro-3-(trifluoromethyl)benzaldehyde (CAS No. 101066-57-3) is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its structure, featuring two potent electron-withdrawing groups—the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties—renders the aldehyde group highly electrophilic and imparts unique physicochemical properties.[3][4] These characteristics are frequently exploited in drug design to enhance metabolic stability, binding affinity, and overall efficacy of the target new chemical entities.[2][5]
For researchers, scientists, and drug development professionals, the accurate and precise quantification of this key building block is paramount. Ensuring the purity, stability, and concentration of this compound is a non-negotiable aspect of quality control, directly impacting reaction yields, impurity profiles, and the ultimate safety and performance of the final product.
This guide provides a comparative analysis of the principal analytical techniques for the quantitative determination of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a logical framework for selecting the most appropriate method for your specific analytical challenge.
Physicochemical Properties & Analytical Implications
The molecular architecture of this compound dictates the optimal strategies for its analysis. The presence of the aromatic ring and the nitro group creates a strong chromophore, making it an ideal candidate for UV-Vis spectrophotometric detection. The trifluoromethyl group provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR). Furthermore, the compound's volatility and thermal stability allow for robust analysis by Gas Chromatography (GC), while its polarity is well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Comparative Analysis of Primary Quantitative Techniques
The selection of an analytical method is driven by the specific question being asked. Are you performing a routine purity assay, identifying unknown impurities, or establishing the absolute concentration of a reference standard? Each objective is best served by a different technique.
| Method | Principle | Typical Throughput | Key Advantages | Key Disadvantages | Primary Application |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in a gaseous mobile phase. | High | Excellent for volatile/semi-volatile impurities, high resolution, robust, and cost-effective.[6] | Requires thermal stability of the analyte; not suitable for non-volatile compounds. | Purity assay, process-related volatile impurity profiling. |
| Reversed-Phase HPLC (RP-HPLC-UV) | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase. | Medium-High | Highly versatile for a wide range of polarities, suitable for non-volatile and thermally labile compounds.[7] | Higher solvent consumption, potential for complex method development. | Purity assay, stability testing, non-volatile impurity profiling. |
| Quantitative NMR (qNMR) | Absolute quantification using an internal standard of known purity and concentration. | Low | Provides absolute quantification without a specific reference standard of the analyte, high precision.[8] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. | Characterization and certification of reference materials. |
Detailed Experimental Protocols
The following protocols are self-validating frameworks. For regulatory submission, full method validation in accordance with ICH guidelines is required.
Protocol 1: Purity Assay by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is the workhorse for assessing the purity of this compound and quantifying related volatile impurities. The choice of a flame ionization detector (FID) is deliberate; it offers a wide linear range and a uniform response factor for hydrocarbons, making it ideal for purity calculations based on area percent, assuming structurally similar impurities.
Caption: Workflow for quantitative analysis by GC-FID.
-
Instrumentation & Materials:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[7]
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
-
Chromatographic Conditions: [7][8]
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 20°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and dissolve in 10.0 mL of dichloromethane to achieve a concentration of ~2.5 mg/mL.
-
Calibration Standards: Prepare a series of standard solutions of a certified reference material in dichloromethane, ranging from 0.1 mg/mL to 2.5 mg/mL, to establish linearity.
-
-
Data Analysis:
-
Inject the standards and create a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of the analyte in the sample from the calibration curve. Purity can be calculated using the area normalization method, assuming a 100% total elution of all components.
-
Protocol 2: Purity and Stability Analysis by RP-HPLC-UV
RP-HPLC is superior when analyzing for potential non-volatile degradation products or impurities from synthetic routes that may not be amenable to GC. The C18 column provides excellent retention for aromatic compounds, and the UV detector leverages the strong chromophore of the analyte for sensitive detection.
Sources
- 1. This compound | C8H4F3NO3 | CID 54370471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
A Head-to-Head Comparison of Synthetic Routes to Trifluoromethylated Nitrobenzaldehydes: A Guide for the Modern Chemist
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a well-established approach to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Among these, the trifluoromethyl (CF₃) group, in concert with a nitro (NO₂) functionality on a benzaldehyde scaffold, presents a trifecta of valuable synthons. The resulting trifluoromethylated nitrobenzaldehydes are pivotal intermediates for a diverse array of complex molecular architectures. This guide provides a comprehensive, head-to-head comparison of the primary synthetic strategies to access these valuable building blocks, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.
Strategic Approaches to Synthesis: A Mechanistic Overview
The synthesis of trifluoromethylated nitrobenzaldehydes can be broadly categorized into four main strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
The Four Primary Synthetic Routes:
-
Electrophilic Nitration of Trifluoromethylated Benzaldehydes: A direct, yet often unselective, approach.
-
Sandmeyer Trifluoromethylation of Nitroanilines: A versatile and regioselective method.
-
Oxidation of Trifluoromethylated Nitrotoluenes or Benzyl Alcohols: A reliable route when the corresponding precursors are accessible.
-
Lithium-Halogen Exchange followed by Formylation: A powerful technique for specific isomer synthesis, albeit with stringent reaction requirements.
This guide will delve into the intricacies of each of these routes, providing a comparative analysis of their performance based on experimental data.
Route 1: Electrophilic Nitration of Trifluoromethylated Benzaldehydes
This method is conceptually the most straightforward, involving the direct nitration of a commercially available or readily synthesized trifluoromethylated benzaldehyde. The trifluoromethyl group is a meta-director, while the aldehyde group is also a meta-director. Therefore, the regiochemical outcome of the nitration is dependent on the initial position of the trifluoromethyl group.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of the trifluoromethylated benzaldehyde acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-aromatizes the ring, yielding the trifluoromethylated nitrobenzaldehyde.
Diagram 1: General Mechanism of Electrophilic Nitration
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Protocol: Nitration of 4-(Trifluoromethyl)benzaldehyde
Objective: To synthesize 4-(Trifluoromethyl)-3-nitrobenzaldehyde.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 10 g (57.4 mmol) of 4-(trifluoromethyl)benzaldehyde to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding 4.5 mL of fuming nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the benzaldehyde solution over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.[1]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
Performance and Limitations
The primary drawback of this method is the potential for the formation of regioisomers, especially when the directing effects of the substituents are not strongly reinforcing. For instance, the nitration of benzaldehyde itself yields a mixture of ortho, meta, and para isomers.[1] The strong meta-directing influence of both the aldehyde and trifluoromethyl groups in 4-(trifluoromethyl)benzaldehyde favors the formation of the 3-nitro isomer, but other isomers can still be formed. Controlling the reaction temperature is critical to minimize side reactions, including over-oxidation of the aldehyde to a carboxylic acid.[1]
Route 2: Sandmeyer Trifluoromethylation of Nitroanilines
The Sandmeyer reaction is a powerful transformation that allows for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. The trifluoromethylation variant of this reaction has emerged as a highly effective method for the synthesis of trifluoromethylated arenes.
Mechanistic Rationale
This route involves a multi-step process:
-
Nitration of an Acetanilide: Aniline is first protected as acetanilide to moderate its reactivity and prevent oxidation during nitration. Nitration then proceeds, typically yielding the para-nitro isomer as the major product.
-
Hydrolysis: The acetamido group is hydrolyzed back to an amino group to yield the corresponding nitroaniline.
-
Diazotization: The nitroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.
-
Trifluoromethylation: The diazonium salt is then treated with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper(I) catalyst.[2] This step proceeds via a radical mechanism, where the copper(I) species facilitates the transfer of a trifluoromethyl radical to the aromatic ring, with the concurrent loss of nitrogen gas.
Diagram 2: Workflow for Sandmeyer Trifluoromethylation Route
Caption: Multi-step synthesis via the Sandmeyer reaction.
Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation of 4-Nitroaniline
Objective: To synthesize 4-nitrobenzotrifluoride from 4-nitroaniline.
Materials:
-
4-Nitroaniline
-
tert-Butyl nitrite (t-BuONO)
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Copper(I) thiocyanate (CuSCN)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-nitroaniline (1.0 mmol), copper(I) thiocyanate (0.1 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Add trifluoromethyltrimethylsilane (2.0 mmol) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Note: This protocol provides the trifluoromethylated nitrobenzene. A subsequent step, such as oxidation of a methyl group if present, or a more complex formylation, would be required to obtain the final benzaldehyde.
Performance and Advantages
The Sandmeyer trifluoromethylation offers excellent regioselectivity, as the position of the trifluoromethyl group is determined by the position of the amino group in the starting aniline. The reaction tolerates a wide range of functional groups, including ethers, esters, and ketones.[2] One-pot procedures, combining diazotization and trifluoromethylation, enhance the convenience and efficiency of this method.[2]
Route 3: Oxidation of Trifluoromethylated Nitrotoluenes or Benzyl Alcohols
This strategy is contingent on the availability of the corresponding trifluoromethylated nitrotoluene or benzyl alcohol precursors. If these starting materials are accessible, their oxidation to the aldehyde can be a highly efficient and clean transformation.
Mechanistic Rationale
Oxidation of Benzyl Alcohols: Several mild oxidation methods are available to convert primary benzyl alcohols to benzaldehydes without over-oxidation to the carboxylic acid. Two of the most reliable methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). The alcohol attacks the activated DMSO species, and subsequent deprotonation by a hindered base (e.g., triethylamine) leads to the formation of the aldehyde.[3][4]
-
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers the advantages of mild reaction conditions (room temperature, neutral pH) and a simple workup.[5][6][7][8][9]
Oxidation of Toluenes: The direct oxidation of a methyl group on the aromatic ring to an aldehyde is a more challenging transformation and often requires harsher conditions or specific catalytic systems.
Experimental Protocols
Objective: To synthesize 4-nitro-3-(trifluoromethyl)benzaldehyde.
Materials:
-
(4-Nitro-3-(trifluoromethyl)phenyl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equiv) in dichloromethane dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of (4-nitro-3-(trifluoromethyl)phenyl)methanol (1.0 equiv) in dichloromethane to the reaction mixture.
-
Stir for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise to the mixture and stir for 15 minutes at -78 °C.[10][11]
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography.
Objective: To synthesize 2-nitro-5-(trifluoromethyl)benzaldehyde.
Materials:
-
(2-Nitro-5-(trifluoromethyl)phenyl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane
Procedure:
-
To a solution of (2-nitro-5-(trifluoromethyl)phenyl)methanol (1.0 equiv) in dichloromethane at room temperature, add Dess-Martin periodinane (1.1 equiv) in one portion.[7]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Performance and Comparison
Both Swern and DMP oxidations are highly reliable and generally provide high yields of the desired aldehyde. The choice between them often comes down to practical considerations. The Swern oxidation requires cryogenic temperatures and the handling of malodorous dimethyl sulfide as a byproduct. The DMP oxidation is more convenient to perform at room temperature but the reagent is more expensive and can be explosive under certain conditions.[5][7]
Route 4: Lithium-Halogen Exchange and Formylation
For the synthesis of specific, and often sterically hindered, isomers, the lithium-halogen exchange reaction followed by formylation is an exceptionally powerful tool. This method allows for the regioselective introduction of the aldehyde group at the position of a halogen atom.
Mechanistic Rationale
The reaction proceeds in two key steps:
-
Lithium-Halogen Exchange: A bromo- or iodo-substituted trifluoromethylated nitrobenzene is treated with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. A rapid exchange occurs, replacing the halogen atom with a lithium atom to form a highly reactive aryllithium intermediate.[12][13]
-
Formylation: The aryllithium species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The aryllithium attacks the carbonyl carbon of DMF, and subsequent workup with aqueous acid hydrolyzes the intermediate to afford the desired benzaldehyde.
Diagram 3: Lithium-Halogen Exchange and Formylation
Caption: Synthesis via lithium-halogen exchange and formylation.
Experimental Protocol: Synthesis of 2-Nitro-5-(trifluoromethyl)benzaldehyde
Objective: To synthesize 2-nitro-5-(trifluoromethyl)benzaldehyde from 2-bromo-4-(trifluoromethyl)nitrobenzene.
Materials:
-
2-Bromo-4-(trifluoromethyl)nitrobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric Acid
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 2-bromo-4-(trifluoromethyl)nitrobenzene (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Performance, Advantages, and Safety Considerations
This method offers unparalleled regioselectivity for the synthesis of specific isomers that may be difficult to access through other routes. However, it requires strictly anhydrous conditions and the use of pyrophoric organolithium reagents, which demand specialized handling techniques and stringent safety precautions.[14][15][16] The presence of the nitro group can also be problematic, as organolithium reagents can potentially react with it. Therefore, careful control of the reaction temperature is crucial.
Head-to-Head Comparison of Synthetic Routes
| Feature | Electrophilic Nitration | Sandmeyer Trifluoromethylation | Oxidation of Precursors | Lithium-Halogen Exchange & Formylation |
| Regioselectivity | Low to moderate; dependent on directing groups. | High; determined by the position of the amine. | Not applicable (determined by precursor). | High; determined by the position of the halogen. |
| Substrate Scope | Limited by the availability of trifluoromethylated benzaldehydes. | Broad; a wide range of anilines can be used. | Dependent on the availability of the corresponding alcohol or toluene. | Requires a halogenated precursor. |
| Reaction Conditions | Strong acids, low temperatures. | Mild to moderate conditions. | Mild (DMP, Swern) to harsh (toluene oxidation). | Cryogenic temperatures, inert atmosphere. |
| Key Reagents | HNO₃, H₂SO₄ | NaNO₂, TMSCF₃, Cu(I) | DMP, Oxalyl Chloride/DMSO | n-BuLi, DMF |
| Yields | Variable; often moderate due to isomer formation. | Generally good to excellent. | High for alcohol oxidation. | Moderate to good. |
| Advantages | Direct, one-step reaction. | High regioselectivity, broad scope. | High yields, clean reactions (for alcohols). | Excellent for specific isomer synthesis. |
| Disadvantages | Isomer separation often required, potential for over-oxidation. | Multi-step process. | Requires synthesis of the precursor. | Requires strict anhydrous conditions, pyrophoric reagents. |
| Safety Concerns | Handling of strong, corrosive acids. | Diazonium salts can be explosive. | DMP can be explosive; Swern produces malodorous byproducts. | Pyrophoric organolithium reagents. |
Modern Advancements: The Rise of Photoredox Catalysis
Recent years have witnessed the emergence of photoredox catalysis as a powerful tool for trifluoromethylation.[17][18][19] These methods often utilize a photocatalyst that, upon irradiation with visible light, can generate a trifluoromethyl radical from a suitable precursor (e.g., CF₃I or Togni's reagent). This radical can then be added to an aromatic ring. While the direct photoredox trifluoromethylation of nitrobenzaldehydes is still an area of active research, this approach holds significant promise for the development of milder and more efficient synthetic routes in the future.
Conclusion and Future Outlook
The synthesis of trifluoromethylated nitrobenzaldehydes is a mature field with a diverse array of reliable synthetic methodologies.
-
For regiocontrolled synthesis with a broad substrate scope, the Sandmeyer trifluoromethylation of the corresponding nitroaniline is often the method of choice.
-
When the appropriate trifluoromethylated nitrotoluene or benzyl alcohol is readily available , its oxidation provides a high-yielding and straightforward route.
-
For the synthesis of specific, and potentially challenging, isomers , lithium-halogen exchange followed by formylation offers unparalleled precision, provided the necessary safety precautions are rigorously implemented.
-
Direct nitration remains a viable option, particularly for industrial-scale synthesis where isomer separation may be more feasible, but it often lacks the finesse required for fine chemical synthesis.
The continued development of novel synthetic methods, such as those based on photoredox catalysis, will undoubtedly expand the synthetic chemist's toolkit, enabling even more efficient and sustainable access to these valuable building blocks. The choice of the optimal synthetic route will always be a balance of factors including the desired substitution pattern, the availability of starting materials, scalability, and the safety considerations inherent in each approach.
References
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- Tandem Reactions: Synthesis of Substituted Benzaldehydes.
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- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4350–4354.
- University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Nitration reaction safety. (2024, June 7). YouTube.
- Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877.
- Bankston, D. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Synthesis, 2004(2), 283–289.
- Scott, S. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara.
- University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
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- Preparation of 4-nitroacetanilide and 4-nitroaniline. ChemIQSoc.
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- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
- Organic Chemistry Portal.
- Joe, K. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?.
- Browne, D. L. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming CN into C-CF3.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Jana, N. C., & Verma, S. (2016). Metal-free radical trifluoromethylation of β-nitroalkenes through visible-light photoredox catalysis.
- Dess-Martin-Periodinane oxid
- Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(2-3), 205-215.
- Organic Chemistry Portal.
- Benchchem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
- Benchchem. (2025). A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers.
- Benchchem. (2025). A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde.
- Benchchem. (2025). A Comparative Guide to 2-[4-(trifluoromethyl)phenyl]benzaldehyde and Its Analogs in Synthetic and Medicinal Chemistry.
- Wang, Q., et al. (2019). Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor. Reaction Chemistry & Engineering, 4(7), 1275-1282.
- Tappan, B. C., et al. (2021). Mechanochemical Nitration of Organic Compounds.
- Kumar, S., et al. (2018). Remarkably improved photocatalytic selective oxidation of toluene to benzaldehyde with O2 over metal-free delaminated g-C3N4 nanosheets: synergistic effect of enhanced textural properties and charge carrier separation. Catalysis Science & Technology, 8(1), 157-167.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Nitro-3-(trifluoromethyl)benzaldehyde
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 4-Nitro-3-(trifluoromethyl)benzaldehyde demand meticulous attention to detail and a deep understanding of their properties. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Compound: Hazard Identification and Properties
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is an aromatic compound containing both a nitro group and a trifluoromethyl group, which contribute to its specific reactivity and hazard profile.
Key Hazards:
-
Skin and Eye Irritation: The compound is known to cause serious eye irritation and may cause skin irritation or an allergic skin reaction.[1]
-
Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects, necessitating containment and prevention of release into the environment.[1]
-
Combustibility: The material is combustible and can form explosive dust mixtures in the air.[1][2] Heating may lead to violent rupture of containers.[2]
-
Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[3][4]
The following table summarizes the key physical, chemical, and hazard information for this compound:
| Property | Value | Source |
| Chemical Formula | C₈H₄F₃NO₃ | PubChem[5] |
| Molecular Weight | 219.12 g/mol | PubChem[5] |
| Appearance | Light orange solid | Thermo Fisher Scientific[4] |
| Melting Point | 103 - 106 °C (217 - 223 °F) | Sigma-Aldrich[1] |
| GHS Hazard Statements | H317, H319, H412 | Sigma-Aldrich[1] |
| GHS Precautionary Statements | P261, P273, P280, P501 | Sigma-Aldrich[1] |
Pre-Disposal Preparations: The Foundation of Safety
Proper preparation is a critical, non-negotiable step in the safe disposal of any hazardous chemical. This phase ensures that all personnel are protected and that the disposal process proceeds smoothly and without incident.
A. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[1] Use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to protect against dust and splashes.[1]
-
Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact and contamination of personal clothing.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.[1]
B. Designate a Satellite Accumulation Area (SAA): All hazardous waste must be accumulated in a designated SAA.[6][7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6][7]
-
It should be clearly marked with a "Hazardous Waste" sign.[8]
-
The area must have secondary containment to contain any potential spills.[7]
C. Waste Container Selection and Labeling:
-
Compatibility: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is often suitable.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8] The date when the first waste was added to the container must also be recorded.[7]
-
Closure: The container must be kept tightly closed at all times except when adding waste.[6][8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through a licensed disposal company.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]
Protocol for Solid Waste:
-
Segregation: Ensure that this compound waste is not mixed with other incompatible waste streams.[9] As a general rule, keep halogenated compounds separate from non-halogenated waste streams.[9]
-
Transfer: Carefully transfer the solid waste into the pre-labeled hazardous waste container located in the SAA. Minimize the generation of dust during this process.[1] If possible, perform this transfer within a chemical fume hood.
-
Container Sealing: Once the waste is added, securely seal the container.[8]
-
Full Container Management: When the container is full, or if it has been accumulating for a year, arrange for its pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[6]
Protocol for Contaminated Materials (e.g., Gloves, Weighing Paper):
-
Collection: All disposable materials that have come into direct contact with this compound are also considered hazardous waste.
-
Containment: Place these contaminated materials into a separate, clearly labeled hazardous waste bag or container designated for solid chemical waste.
-
Disposal: This container should also be stored in the SAA and disposed of through the institutional EHS office.
Decontamination and Spill Management
A. Decontamination of Reusable Equipment:
-
Initial Rinse: Rinse the equipment (e.g., glassware, spatulas) with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual compound.
-
Collect Rinsate: This initial solvent rinse must be collected as hazardous waste. Do not discard it down the drain. Collect it in a properly labeled waste container for halogenated or non-halogenated solvents, as appropriate.[9]
-
Secondary Wash: After the initial solvent rinse, wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry.
B. Emergency Spill Procedures:
In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental release.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[1]
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.
-
Cleanup of Small Spills:
-
Wear appropriate PPE.[2]
-
Cover the spill with an inert absorbent material like vermiculite or sand.[2][10]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[3][11]
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Reporting: Report all spills to your laboratory supervisor and EHS office, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental responsibility. By adhering to these guidelines, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most current information.
References
- AstaTech, Inc. (2025). 4-Nitro-3-trifluoromethylbenzaldehyde Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-nitrobenzaldehyde.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethyl)benzaldehyde.
- Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde.
- Kasturi Aromatics. (n.d.). Material Safety Data Sheet: Benzaldehyde.
- Chemius. (n.d.). Nitro Razredčilo Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- PubChem. (n.d.). This compound.
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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- 2. datasheets.scbt.com [datasheets.scbt.com]
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- 5. This compound | C8H4F3NO3 | CID 54370471 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Personal protective equipment for handling 4-Nitro-3-(trifluoromethyl)benzaldehyde
Comprehensive Safety and Handling Guide: 4-Nitro-3-(trifluoromethyl)benzaldehyde
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal
Handling substituted aromatic compounds requires a nuanced understanding of their reactivity and toxicological profiles. This compound presents a unique combination of hazards stemming from its constituent functional groups: the aromatic nitro group, the trifluoromethyl group, and the benzaldehyde core. The nitro group, particularly on an aromatic ring, is associated with potential systemic toxicity, while the trifluoromethyl group, though generally stable, contributes to the molecule's reactivity and can release hazardous decomposition products like gaseous hydrogen fluoride (HF) under thermal stress.[1][2] This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in established safety protocols and an expert understanding of its chemical nature.
Hazard Analysis: Understanding the Risks
A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are:
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1][3] Direct contact can cause redness, pain, and inflammation.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]
-
Systemic Toxicity (Aromatic Nitro Compounds): Aromatic nitro compounds as a class are known for potential systemic effects, including methemoglobinemia, which impairs the blood's ability to carry oxygen, leading to symptoms like cyanosis (blue discoloration of the blood), headaches, and dizziness.[5] While this specific hazard is not explicitly listed for this compound in the available data, it is a critical consideration for the chemical class.
-
Reactivity: The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles.[6][7] This enhanced reactivity does not imply instability but necessitates careful control of reaction conditions.
-
Thermal Decomposition: In the event of a fire, thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[1][2]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3] |
Part 1: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The selection of each component is directly linked to the identified hazards of the compound.
Eye and Face Protection
-
What to Wear: ANSI Z87.1-compliant chemical splash goggles are the minimum requirement.[8] When there is a risk of splashing or a highly exothermic reaction, a full-face shield must be worn over the safety goggles.[8][9]
-
Why it's Essential: This dual-layer protection is crucial to prevent the compound, which is a serious eye irritant, from making contact with the eyes.[1] The face shield provides a broader barrier against splashes that could otherwise circumvent goggles.[10]
Hand Protection
-
What to Wear: Nitrile gloves are the standard recommendation for incidental contact.[8] Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to select a glove with a suitable breakthrough time.
-
Why it's Essential: The primary route of exposure for many aromatic compounds is dermal absorption. Nitrile provides good resistance against a range of chemicals.[8] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately to prevent cross-contamination.[11]
Body Protection
-
What to Wear: A flame-resistant laboratory coat, fully buttoned, is required.[8] Long pants and closed-toe, closed-heel shoes that cover the entire foot are also mandatory.[8] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in a fire.
-
Why it's Essential: This protects the skin from accidental splashes and spills.[10] Given that the compound is a known skin irritant, minimizing exposed skin is a critical control measure.[1]
Respiratory Protection
-
When to Use: All handling of solid this compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[8][10]
-
Why it's Essential: The compound may cause respiratory irritation.[3][4] A fume hood is the primary engineering control to prevent dust and vapors from entering the breathing zone of the researcher.
Part 2: Operational and Disposal Plan
Safe handling extends beyond PPE. It encompasses the entire workflow, from preparation to waste disposal.
Engineering Controls & Pre-Handling Checklist
-
Chemical Fume Hood: Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Safety Data Sheet (SDS): Read the SDS for this compound thoroughly before beginning work.[1][2][11]
-
Emergency Equipment: Locate and confirm the operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents and reducing agents.[1][2]
Safe Handling Workflow Diagram
Caption: A flowchart detailing the procedural steps for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure all necessary equipment is inside the fume hood to minimize movement of the hazardous material.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and handle the container with care to avoid creating dust.[3]
-
Reaction Setup: If dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Reaction: Once the experiment is complete, allow all equipment to cool to room temperature within the fume hood.
-
Decontamination: Clean any spills immediately.[12] Wipe down the work surface and any contaminated equipment with an appropriate solvent.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[3]
-
Spill: For a minor spill within a fume hood, absorb the material with an inert substance (e.g., sand or vermiculite), collect it into a sealed container for disposal, and decontaminate the area.[12] For a major spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
-
Waste Segregation: All waste, including excess reagent, contaminated solvents, and contaminated disposable materials (gloves, wipes, etc.), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][12]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal Protocol: Do not dispose of this chemical down the drain.[12] All waste must be disposed of through an approved waste disposal plant or your institution's hazardous waste management program.[1][3] Follow all local, state, and federal regulations for hazardous waste disposal.[12]
References
- Title: Personal Protective Equipment | US EPA Source: U.S. Environmental Protection Agency URL:[Link]
- Title: The Dark Side of Fluorine - PMC - NIH Source: N
- Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: Environmental Marketing Services URL:[Link]
- Title: A Guide to Non-Respiratory Personal Protective Equipment (PPE) Source: Health and Safety Authority URL:[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hsa.ie [hsa.ie]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
